molecular formula C5H12ClN B051460 3-Methylpyrrolidine hydrochloride CAS No. 120986-92-7

3-Methylpyrrolidine hydrochloride

Cat. No.: B051460
CAS No.: 120986-92-7
M. Wt: 121.61 g/mol
InChI Key: JDJFUMBJQINVKP-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine hydrochloride is a valuable chiral building block and synthetic intermediate in medicinal chemistry and drug discovery research. This compound, featuring a secondary amine functionality within a pyrrolidine ring system that is substituted at the 3-position with a methyl group, is provided as a stable hydrochloride salt to enhance its handling and solubility properties. Its primary research value lies in its role as a key precursor for the synthesis of a wide range of biologically active molecules, particularly in the development of pharmaceutical candidates targeting the central nervous system. The pyrrolidine scaffold is a privileged structure found in numerous therapeutic agents, and the 3-methyl substitution introduces steric and electronic influences that can significantly modulate the pharmacokinetic and binding properties of the final molecule.

Properties

IUPAC Name

3-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJFUMBJQINVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923627
Record name 3-Methylpyrrolidine--hydrogen chloride (1/1)
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Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120986-92-7
Record name 3-Methylpyrrolidine--hydrogen chloride (1/1)
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Record name 3-Methylpyrrolidine hydrochloride
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Foundational & Exploratory

3-Methylpyrrolidine hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylpyrrolidine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal chiral building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its application, synthetic choices, and analytical validation. We will delve into its stereospecific significance, practical methodologies, and critical safety protocols, offering field-proven insights to empower your research and development endeavors.

Core Identity and Physicochemical Properties

This compound is the salt form of 3-methylpyrrolidine, a saturated five-membered nitrogen heterocycle. The presence of a methyl group at the C3 position introduces a stereocenter, making the molecule chiral. Consequently, it exists as two distinct enantiomers, (S)- and (R)-3-methylpyrrolidine, or as a racemic mixture. The hydrochloride salt form is frequently used to improve the compound's stability and solubility in aqueous media, which is advantageous for various synthetic applications and biological assays.[1]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space due to its non-planar, sp³-hybridized structure.[2] This structural feature is critical for creating molecules with precise spatial orientations necessary for selective interaction with biological targets.[2]

Chemical Structure Diagrams

Caption: Structures of (S)- and (R)-3-Methylpyrrolidine hydrochloride.

Data Summary: Identifiers and Properties

For unambiguous identification and sourcing, it is crucial to use the correct Chemical Abstracts Service (CAS) number, which is specific to the racemic mixture or the individual enantiomers.

IdentifierRacemic Form(R)-enantiomer(S)-enantiomer
CAS Number 120986-92-7[3][4]235093-98-8[5][6]186597-29-5[1][7]
IUPAC Name 3-methylpyrrolidine;hydrochloride[3](3R)-3-methylpyrrolidine;hydrochloride[6](3S)-3-methylpyrrolidine;hydrochloride[7]
Molecular Formula C₅H₁₂ClN[1][3]C₅H₁₂ClN[6]C₅H₁₂ClN[1]
Molecular Weight 121.61 g/mol [1][3]121.61 g/mol [5]121.61 g/mol [1]
Appearance Solid / Crystalline Powder[8][9]Solid[9]Solid
InChIKey JDJFUMBJQINVKP-UHFFFAOYSA-N[3]JDJFUMBJQINVKP-NUBCRITNSA-N[6][9]JDJFUMBJQINVKP-JEDNCBNOSA-N

The Critical Role of Stereochemistry in Drug Discovery

In drug development, the three-dimensional structure of a molecule is paramount. The specific orientation of the methyl group in 3-methylpyrrolidine can dramatically alter how a larger drug molecule binds to its target protein, such as an enzyme or receptor. This is because biological targets are themselves chiral and often exhibit a high degree of stereoselectivity.

A compelling example is found in the development of treatments for breast cancer. Research has demonstrated that incorporating (R)-3-methylpyrrolidine, compared to the (S)-enantiomer or an unsubstituted pyrrolidine, into certain benzopyran derivatives results in a pure Estrogen Receptor α (ERα) antagonist and selective ER degrader (SERD).[2] This specific stereochemistry forces a binding mode within the ERα hormone-binding pocket that promotes receptor degradation, a highly desirable therapeutic outcome.[2] This illustrates a core principle: the choice of a specific enantiomer is not arbitrary but a deliberate design element to achieve a desired pharmacological profile.

Caption: Influence of stereochemistry on drug-receptor binding and activity.

Synthetic Strategies and Methodologies

The synthesis of enantiomerically pure this compound is a key challenge for its application in pharmaceuticals. Common strategies include chiral pool synthesis, which uses naturally occurring chiral molecules like amino acids as starting materials, and asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.[1]

Workflow: Conceptual Asymmetric Synthesis

The following protocol outlines a conceptual workflow for an asymmetric synthesis, a common approach for producing a specific enantiomer. The causality behind this choice is the need for high enantiomeric purity, which is critical for developing selective drug candidates and avoiding potential off-target effects from the undesired enantiomer.

Caption: Conceptual workflow for the asymmetric synthesis of 3-methylpyrrolidine HCl.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

This protocol is a representative methodology. Researchers must consult specific literature for detailed reaction conditions and optimize accordingly.

  • Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), dissolve the achiral starting material (e.g., a suitable N-protected 4-pentenamine derivative) in an anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Introduction : Add the chiral catalyst (e.g., a transition metal complex with a chiral ligand). The choice of catalyst is the most critical step as it dictates the stereoselectivity of the cyclization.

  • Initiation : Initiate the reaction, often by adding a co-catalyst or by heating. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). Perform a liquid-liquid extraction to isolate the organic product.

  • Purification : Purify the crude product using column chromatography on silica gel to isolate the N-protected 3-methylpyrrolidine.

  • Deprotection : Remove the nitrogen protecting group under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).

  • Salt Formation : Dissolve the resulting pure 3-methylpyrrolidine free base in a suitable anhydrous solvent (e.g., diethyl ether). Add a stoichiometric amount of hydrochloric acid (often as a solution in ether or isopropanol) to precipitate the hydrochloride salt.

  • Isolation : Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the final this compound.

Analytical Characterization and Quality Control

Given that some commercial suppliers provide this compound without extensive analytical data, in-house validation of identity, purity, and enantiomeric excess is a mandatory step for any research, particularly in drug development.[9]

Workflow: Analytical Quality Control

Caption: A self-validating workflow for the analytical QC of 3-methylpyrrolidine HCl.

Experimental Protocol: Purity Determination by HPLC-MS

This protocol provides a robust method for confirming the identity and assessing the purity of this compound. The choice of LC-MS is driven by its high sensitivity and specificity, allowing for simultaneous confirmation of the molecular weight and quantification of impurities.

  • Standard Preparation : Accurately weigh and prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation : Accurately weigh the sample to be tested and dissolve it in the same diluent to a known concentration.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).

    • Mobile Phase : A gradient elution is typically used. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 2-5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Analysis Mode : Full Scan to confirm the mass of the parent ion ([M+H]⁺), and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Data Analysis :

    • Identity : Confirm the presence of the protonated molecule ([C₅H₁₁N + H]⁺) at the expected m/z of 86.1.

    • Purity : Integrate the peak area of the main compound and all detected impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Ion TypeExpected m/zRationale
Parent Ion [M+H]⁺ 86.1Protonated free base (C₅H₁₁N)
Fragment Ion 71.1Loss of a methyl group (CH₃)
Fragment Ion 58.1Common fragment from pyrrolidine ring cleavage

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to minimize risk.

GHS Hazard Classification
PictogramGHS ClassHazard Statement
alt text
alt text
Acute Toxicity, Oral (Category 4)[3] Serious Eye Damage (Category 1)[3] Skin Irritation (Category 2)[3] Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[3]H302: Harmful if swallowed.[3][10] H318: Causes serious eye damage.[3][10] H315: Causes skin irritation.[3] H335: May cause respiratory irritation.[3]
Safe Handling Protocol

Adherence to the following steps is mandatory to ensure laboratory safety.

  • Engineering Controls : Always handle this chemical inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12] Ensure that a safety shower and an eyewash station are readily accessible.[11][12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tight-sealing safety goggles or a face shield.[11][12]

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[11]

    • Respiratory Protection : If working outside a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator.[11]

  • Handling Procedures :

    • Avoid generating dust.

    • Wash hands thoroughly after handling.[11]

    • Keep away from sources of ignition as the material is combustible.[11]

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly closed container.[11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

  • Disposal : Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[11]

Conclusion

This compound, in its racemic and enantiomerically pure forms, is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its true value is unlocked through a deep understanding of its stereochemical implications, validated by rigorous analytical control, and applied using safe and robust synthetic protocols. This guide serves as a foundational resource for researchers aiming to leverage this versatile building block to its full potential in the pursuit of novel therapeutics.

References

Introduction: The Strategic Importance of the 3-Methylpyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylpyrrolidine Hydrochloride: Properties, Synthesis, and Applications

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in medicinal chemistry.[1] Its prevalence in numerous biologically active natural products and FDA-approved pharmaceuticals underscores its value.[2] Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture that is crucial for effective exploration of pharmacophore space and achieving target selectivity.[1][2]

This compound is a key derivative of this scaffold. The introduction of a methyl group at the 3-position creates a chiral center, allowing for the synthesis of stereochemically defined drug candidates.[3] This is of paramount importance, as the stereospecific orientation of substituents can dramatically alter the binding mode and pharmacological effect of a molecule.[1] As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, making it a versatile and convenient building block for researchers and drug development professionals.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role in modern drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Core Chemical Properties

This compound is typically a solid at room temperature. Its properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClN[5]
Molecular Weight 121.61 g/mol [5]
IUPAC Name 3-methylpyrrolidine;hydrochloride[5]
CAS Number 120986-92-7 (racemic)[5]
186597-29-5 ((S)-enantiomer)[3][6]
235093-98-8 ((R)-enantiomer)[7][]
Form Solid
Parent Compound 3-Methylpyrrolidine (CID: 118158)[5]
Spectroscopic Characterization

Spectroscopic data is essential for structure verification and purity assessment. While specific spectra for the hydrochloride salt can vary by supplier and solvent, the expected characteristics can be inferred from the parent compound, 3-methylpyrrolidine, and related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets for the pyrrolidine ring protons. A doublet corresponding to the methyl group (CH₃) will be present, coupled to the adjacent methine proton (CH). The N-H proton of the ammonium salt may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the molecule. The methyl carbon will appear furthest upfield, followed by the signals for the three methylene (CH₂) carbons and the single methine (CH) carbon of the pyrrolidine ring.[9]

  • Mass Spectrometry (MS): In a mass spectrum, the parent ion observed would correspond to the free base, 3-methylpyrrolidine (C₅H₁₁N), with a molecular weight of 85.15 g/mol , following the loss of HCl.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. A broad and strong absorption band in the 2400-2700 cm⁻¹ range is characteristic of the N-H stretch of a secondary amine salt.[10]

Synthesis and Stereocontrol

The synthesis of this compound can be approached through several routes, with the primary challenge often being the control of stereochemistry at the C3 position.

G cluster_0 Synthetic Pathway for 3-Methylpyrrolidine precursor Itaconic Acid or Ester amination Reductive Amination (e.g., with NH₃, H₂, Catalyst) precursor->amination cyclization Intramolecular Cyclization amination->cyclization intermediate1 3-Methylpyrrolidinone (a lactam) cyclization->intermediate1 reduction Lactam Reduction (e.g., with LiAlH₄) chiral_sep Chiral Resolution or Asymmetric Synthesis reduction->chiral_sep salt_form Salt Formation (HCl) chiral_sep->salt_form product 3-Methylpyrrolidine HCl (Racemic or Chiral) salt_form->product intermediate1->reduction

Caption: Generalized synthetic pathway to 3-Methylpyrrolidine HCl.

A common strategy involves the construction of a substituted pyrrolidinone (a lactam) intermediate, which is subsequently reduced. For instance, starting from itaconic acid or its esters, reductive amination followed by cyclization can yield 3-methyl-2-pyrrolidinone. The critical reduction of the lactam amide bond, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄), affords the 3-methylpyrrolidine free base.

Causality in Synthesis: The choice of a lactam intermediate is strategic. Amide reduction is a robust and well-established method for forming cyclic amines. It provides a reliable pathway to the core pyrrolidine structure before the final, often straightforward, salt formation step. For stereocontrol, either a chiral starting material can be used, or the racemic product can be resolved into its individual (R) and (S) enantiomers using chiral acids.

Reactivity and Role as a Synthetic Building Block

The reactivity of this compound is dominated by the secondary amine functionality. Critically, for most synthetic applications, the hydrochloride salt must first be neutralized to the free base, 3-methylpyrrolidine. This is typically achieved by treatment with an aqueous base (e.g., NaOH, K₂CO₃) followed by extraction into an organic solvent.

Once liberated, the free base is a nucleophile and can participate in a variety of reactions:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted derivatives.

The presence of the methyl group provides steric bulk that can influence the regioselectivity and stereoselectivity of subsequent reactions, a factor that medicinal chemists leverage to fine-tune molecular shape and receptor fit.[1]

Applications in Drug Discovery and Development

The 3-methylpyrrolidine motif is a privileged structure in drug design, valued for its ability to impart favorable physicochemical properties and engage in critical binding interactions.

  • Neurological Applications: The pyrrolidine ring is a common feature in compounds targeting the central nervous system (CNS). (S)-3-Methyl-pyrrolidine hydrochloride is specifically noted for its use in research focusing on neurological applications.[3]

  • Stereochemistry-Driven Potency: The absolute stereochemistry of the methyl group can be the determining factor in a drug's efficacy and mode of action. For example, in the development of Estrogen Receptor α (ERα) antagonists for breast cancer treatment, the orientation of a 3-methylpyrrolidine substituent was found to be responsible for conferring a pure antagonist profile.[1] This highlights how a seemingly minor structural change—the stereochemistry at a single carbon—can fundamentally alter a compound's biological activity.

  • Scaffold Hopping and 3D-Diversity: In modern drug discovery, there is a push to move away from flat, two-dimensional molecules towards more complex, three-dimensional structures ("escape from flatland").[2] Saturated heterocycles like 3-methylpyrrolidine are ideal for this purpose, providing Fsp³-rich building blocks that increase the probability of clinical success by enabling better complementarity with protein binding sites.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral)[5][11]

  • Causes skin irritation[5][12]

  • Causes serious eye damage/irritation[5][11]

  • May cause respiratory irritation[5][12]

Recommended Handling Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12]

  • Storage: Store in a cool, well-ventilated area in a tightly sealed container.[12] The product can be hygroscopic (absorb moisture from the air), so storage under an inert atmosphere (e.g., Argon) is recommended to maintain integrity.[12]

  • Spill & First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, flush with running water for at least 15 minutes and seek immediate medical attention.[12] If inhaled, move the individual to fresh air.[12] If ingested, wash out the mouth with water and consult a doctor.[12]

Experimental Protocol: N-Benzoylation of 3-Methylpyrrolidine

This protocol provides a representative example of using this compound as a building block in an acylation reaction.

Objective: To synthesize N-benzoyl-3-methylpyrrolidine from this compound.

Self-Validation: The protocol includes an in-process reaction monitoring step (TLC) and a final purification step (column chromatography) to ensure the identity and purity of the final product.

G cluster_1 Experimental Workflow: N-Benzoylation start Start: 3-Methylpyrrolidine HCl step1 Step 1: Neutralization - Dissolve in CH₂Cl₂ - Add aq. NaOH - Stir vigorously start->step1 step2 Step 2: Extraction - Separate organic layer - Dry (Na₂SO₄), filter step1->step2 step3 Step 3: Acylation - Cool solution to 0°C - Add Triethylamine - Add Benzoyl Chloride dropwise step2->step3 step4 Step 4: Reaction & Monitoring - Warm to RT, stir 2h - Monitor via TLC step3->step4 step5 Step 5: Workup - Quench with water - Wash with aq. HCl, aq. NaHCO₃, brine step4->step5 step6 Step 6: Purification - Concentrate crude product - Purify via column chromatography step5->step6 end End: N-benzoyl-3-methylpyrrolidine step6->end

Caption: Step-by-step workflow for the N-benzoylation reaction.

Methodology:

  • Free Base Liberation:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add dichloromethane (CH₂Cl₂) and a 1M aqueous solution of sodium hydroxide (NaOH) (1.1 eq).

    • Stir the biphasic mixture vigorously for 30 minutes to ensure complete neutralization.

    • Transfer the mixture to a separatory funnel, separate the organic layer. Extract the aqueous layer once more with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base (3-methylpyrrolidine) as an oil. Use immediately in the next step.

  • Acylation Reaction:

    • Dissolve the crude 3-methylpyrrolidine free base in CH₂Cl₂ and cool the flask in an ice bath to 0°C.

    • Add triethylamine (Et₃N) (1.2 eq) as a base to scavenge the HCl generated during the reaction.

    • Add benzoyl chloride (1.05 eq) dropwise via syringe, keeping the internal temperature below 5°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, quench the reaction by adding water.

    • Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove excess benzoyl chloride), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzoyl-3-methylpyrrolidine.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that offers access to the three-dimensional chemical space essential for modern drug discovery. Its utility is defined by the robust reactivity of its secondary amine, the stereochemical information encoded by the C3-methyl group, and the practical handling advantages of its hydrochloride salt form. For researchers in pharmaceutical and organic synthesis, a comprehensive understanding of this compound's properties and protocols is a key enabler for the design and construction of novel, potent, and selective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 3-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Methylpyrrolidine Scaffold

3-Methylpyrrolidine hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry and drug development.[1] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a methyl group at the 3-position creates a chiral center, allowing for stereospecific interactions with biological targets, which can dramatically influence a compound's efficacy and safety profile.[2] Specifically, the stereochemistry of 3-methylpyrrolidine derivatives has been shown to be critical for activity in compounds targeting estrogen receptors and various kinases.[2] As a hydrochloride salt, the compound exhibits enhanced water solubility and stability, making it more amenable to handling and formulation in pharmaceutical applications.[1]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers and professionals in organic synthesis and drug discovery. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis to inform the selection of the most appropriate synthetic route based on project-specific needs such as scale, cost, and stereochemical requirements.

Synthetic Strategies: A Mechanistic Overview

The synthesis of 3-methylpyrrolidine can be broadly categorized into three major strategies, each with distinct advantages and challenges. The choice of pathway is often dictated by the availability of starting materials, the need for enantiopurity, and the desired scale of the reaction.

  • Reductive Amination: A versatile and widely used method that forms the pyrrolidine ring's C-N bonds by converting a suitable carbonyl precursor (aldehyde or ketone) into an amine via an imine intermediate.[3][4] This approach is often favored for its operational simplicity and the wide availability of reducing agents.[5]

  • Cyclization of Acyclic Precursors: This strategy involves constructing the pyrrolidine ring from a linear starting material. A notable example is the synthesis from itaconic acid, a bio-based feedstock, which proceeds through reductive amination followed by intramolecular cyclization and subsequent reduction.[6][7][8]

  • Asymmetric Synthesis: For applications requiring a single enantiomer, stereoselective methods are essential. These include palladium-catalyzed asymmetric cycloadditions or syntheses starting from the chiral pool, utilizing naturally occurring chiral molecules like amino acids.[1][9][10]

Pathway 1: Synthesis via Reductive Amination

Reductive amination is a robust and highly efficient method for synthesizing amines. The process involves two key stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate to the corresponding saturated amine.[3]

Causality and Mechanistic Insight

The reaction is typically performed as a one-pot procedure.[11] The initial condensation of the amine with the carbonyl group is acid-catalyzed and reversible. To drive the reaction forward, a reducing agent that is selective for the iminium ion over the starting carbonyl compound is required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, especially at the slightly acidic pH (typically 4-6) that favors imine formation.[3][5] Catalytic hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) is another powerful alternative, often used in industrial-scale syntheses.[12]

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction cluster_3 Step 3: Salt Formation Carbonyl 4-Oxopentylamine (or suitable precursor) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Intramolecular Nucleophilic Attack Imine Cyclic Imine Intermediate Hemiaminal->Imine Dehydration (-H₂O) Product 3-Methylpyrrolidine (Free Base) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) ReducingAgent->Imine Hydride Addition or Hydrogenation FinalProduct 3-Methylpyrrolidine Hydrochloride Product->FinalProduct HCl HCl in Solvent (e.g., Ether, IPA) HCl->Product G Synthesis from Itaconic Acid Itaconic Itaconic Acid Pyrrolidone 3-Methyl-2-pyrrolidone (+ 4-methyl isomer) Itaconic->Pyrrolidone Reagents1 NH₃, H₂, Ru/C Catalyst Reagents1->Itaconic Reductive Amination/ Cyclization Product 3-Methylpyrrolidine (Free Base) Pyrrolidone->Product Reagents2 Reducing Agent (e.g., LiAlH₄) Reagents2->Pyrrolidone Lactam Reduction FinalProduct 3-Methylpyrrolidine Hydrochloride Product->FinalProduct Salt Formation HCl HCl in Solvent HCl->Product G Asymmetric [3+2] Cycloaddition TMM TMM Precursor Cycloadduct Enantioenriched N-Boc-3-methylpyrrolidine TMM->Cycloadduct Imine N-Boc Imine Imine->Cycloadduct Catalyst Pd Catalyst + Chiral Ligand Catalyst->Cycloadduct [3+2] Cycloaddition FinalProduct (R)- or (S)-3-Methylpyrrolidine Hydrochloride Cycloadduct->FinalProduct N-Boc Removal Deprotection Deprotection (e.g., TFA, HCl)

References

A Technical Guide to the NMR Spectroscopic Analysis of (S)-3-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (S)-3-Methylpyrrolidine and its hydrochloride salt, a common building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of ¹H and ¹³C NMR data, grounded in fundamental principles and field-proven insights. We will explore the critical influence of the chiral center on the proton spectrum, leading to diastereotopicity, and elucidate the predictable spectral shifts that occur upon protonation of the pyrrolidine nitrogen to form the hydrochloride salt. This guide combines theoretical understanding with practical, step-by-step protocols for sample preparation and data acquisition, ensuring readers can confidently identify and characterize this important chiral molecule.

Introduction: The Structural Significance of (S)-3-Methylpyrrolidine

(S)-3-Methylpyrrolidine is a valuable chiral saturated heterocycle frequently employed as a synthetic intermediate in the development of novel therapeutics. Its rigid, stereochemically defined structure makes it an ideal scaffold for introducing specific spatial arrangements into a target molecule, which is often critical for achieving desired biological activity and receptor affinity.

Accurate and unambiguous structural confirmation is paramount in drug development, where even minor impurities or incorrect stereochemistry can have profound effects. NMR spectroscopy is the most powerful tool for the non-destructive elucidation of molecular structure in solution. This guide provides an in-depth analysis of the NMR data required to verify the identity and purity of (S)-3-Methylpyrrolidine and its commonly used hydrochloride salt form.

Foundational NMR Analysis: (S)-3-Methylpyrrolidine (Free Base)

To understand the spectrum of the hydrochloride salt, we must first analyze the NMR characteristics of its parent free base. The presence of the stereocenter at the C3 position has a profound impact on the ¹H NMR spectrum, rendering the molecule asymmetric.

The ¹H NMR Spectrum: A Study in Diastereotopicity

The key feature of the ¹H NMR spectrum of (S)-3-Methylpyrrolidine is the concept of diastereotopicity . Due to the chiral center at C3, the geminal protons on the adjacent methylene groups (C2, C4, and C5) are chemically non-equivalent.[1][2] Replacing either of these protons with a different group would create a pair of diastereomers.[2] Consequently, these protons are termed diastereotopic and are expected to have distinct chemical shifts and coupling patterns.[1]

  • Expected ¹H NMR Assignments (Conceptual):

    • Methyl Protons (CH₃): A doublet, due to coupling with the single proton at C3.

    • C3 Proton (CH): A complex multiplet, resulting from coupling to the methyl protons and the two diastereotopic protons on C2 and C4.

    • C2, C4, C5 Methylene Protons (CH₂): Each CH₂ group will exhibit two separate signals, often appearing as complex multiplets (e.g., doublets of doublets or multiplets). These protons couple with each other (geminal coupling) and with protons on adjacent carbons (vicinal coupling).

The ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is simpler, with each unique carbon atom producing a single peak. Due to the molecule's asymmetry, all five carbon atoms are chemically distinct and will generate five separate resonances.

  • Expected ¹³C NMR Assignments (Conceptual):

    • Methyl Carbon (CH₃): The most upfield signal, typically in the 10-20 ppm range.

    • Ring Carbons (C2, C3, C4, C5): Signals will appear in the aliphatic region, generally between 20-60 ppm. The specific shifts are influenced by their proximity to the nitrogen atom and the methyl group.

The Impact of Protonation: From Free Base to Hydrochloride Salt

(S)-3-Methylpyrrolidine is typically handled and stored as its hydrochloride salt to improve stability and handling properties. This conversion involves the protonation of the basic nitrogen atom to form a pyrrolidinium cation. This modification induces significant and predictable changes in the NMR spectrum.

Mechanism of Spectral Change

The protonation of the nitrogen atom introduces a positive charge and converts the amine into an ammonium ion. This has two primary effects:

  • Inductive Deshielding: The positively charged nitrogen atom acts as a strong electron-withdrawing group. This effect is propagated through the sigma bonds of the pyrrolidine ring, reducing the electron density around the neighboring carbon and hydrogen nuclei.

  • Proton Exchange: The newly introduced N-H protons are acidic and can exchange with solvent molecules (if a protic solvent like D₂O or CD₃OD is used) or with each other.

This deshielding causes the signals for protons and carbons, particularly those alpha to the nitrogen (C2 and C5), to shift downfield (to a higher ppm value) in the NMR spectrum.

Predicted NMR Data for (S)-3-Methylpyrrolidine Hydrochloride

Based on the principles of inductive effects, the following changes are anticipated when comparing the spectrum of the hydrochloride salt to the free base:

  • ¹H NMR Predictions:

    • C2-H and C5-H Protons: A significant downfield shift is expected for these protons, as they are directly adjacent to the newly formed ammonium center.

    • C4-H and C3-H Protons: A smaller, but still noticeable, downfield shift is predicted.

    • CH₃ Protons: A minimal downfield shift is expected, as the inductive effect diminishes with distance.

    • N-H Protons: Two new signals corresponding to the N-H protons will appear, typically as broad singlets. Their chemical shift can be highly variable and depends on solvent, concentration, and temperature. In a D₂O solvent, these protons will exchange with deuterium, and their signals will disappear.

  • ¹³C NMR Predictions:

    • C2 and C5 Carbons: These carbons will experience the largest downfield shift due to their alpha position relative to the positive nitrogen.

    • C3 and C4 Carbons: A less pronounced downfield shift is expected for these beta carbons.

    • Methyl Carbon: The shift for the methyl carbon will be least affected.

Summary of Predicted NMR Data

The following tables summarize the predicted chemical shifts for (S)-3-Methylpyrrolidine hydrochloride, based on typical values for pyrrolidinium salts and the principles described above. Note: These are estimated values; actual experimental values may vary based on solvent and instrument conditions.

Table 1: Predicted ¹H NMR Data for (S)-3-Methylpyrrolidine Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Insights
CH₃~1.1 - 1.3Doublet (d)Coupled to C3-H.
C4-H (axial/equatorial)~1.8 - 2.2Multiplet (m)Diastereotopic protons.
C3-H~2.5 - 2.9Multiplet (m)Complex splitting pattern.
C2-H & C5-H (axial/equatorial)~3.1 - 3.7Multiplets (m)Significant downfield shift due to N⁺. Diastereotopic.
N-H₂⁺~9.0 - 10.0Broad Singlet (br s)Exchangeable; disappears in D₂O.

Table 2: Predicted ¹³C NMR Data for (S)-3-Methylpyrrolidine Hydrochloride

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
CH₃~15 - 20Least affected by protonation.
C4~30 - 35Beta to nitrogen.
C3~35 - 40Chiral center, beta to nitrogen.
C2 & C5~50 - 60Alpha to nitrogen, significant downfield shift.

Experimental Protocols

Adherence to proper experimental procedure is crucial for acquiring high-quality, reproducible NMR data.

Sample Preparation
  • Analyte Quantity: For a standard high-field NMR spectrometer (400 MHz or higher):

    • ¹H NMR: Weigh 2-5 mg of (S)-3-Methylpyrrolidine hydrochloride.

    • ¹³C NMR: Weigh 15-30 mg of the compound to ensure a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: The choice of deuterated solvent is critical.

    • Deuterium Oxide (D₂O): An excellent choice for hydrochloride salts due to high solubility. The N-H proton signals will not be observed due to exchange with deuterium.

    • Methanol-d₄ (CD₃OD): Also a good choice for solubility. N-H signals will also be lost to exchange.

    • DMSO-d₆: A suitable alternative if observing the N-H protons is desired.

  • Procedure: a. Weigh the sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Vortex the vial until the sample is fully dissolved. d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3] e. Cap the NMR tube securely.

NMR Data Acquisition Workflow

The following workflow outlines a comprehensive approach to structural verification using 1D and 2D NMR techniques.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (Optional) cluster_analysis Data Analysis & Interpretation H1 ¹H NMR Acquisition COSY ¹H-¹H COSY H1->COSY Identifies H-H Spin Systems HSQC ¹H-¹³C HSQC H1->HSQC Correlates Protons to Directly Attached Carbons HMBC ¹H-¹³C HMBC H1->HMBC Identifies Long-Range (2-3 Bond) H-C Correlations Analysis Integrate & Assign Signals Determine Coupling Constants Confirm Diastereotopicity H1->Analysis C13 ¹³C{¹H} NMR Acquisition C13->HSQC C13->HMBC C13->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: NMR workflow for structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to trace the connectivity within the pyrrolidine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton signal to the carbon signal to which it is directly attached, confirming C-H assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the overall carbon skeleton and the position of the methyl group.

Conclusion

The NMR spectroscopic analysis of (S)-3-Methylpyrrolidine hydrochloride is a clear example of how fundamental principles—such as inductive effects and stereochemistry—govern the appearance of NMR spectra. The presence of the chiral center at C3 introduces diastereotopicity, a key feature that manifests as increased complexity in the ¹H NMR spectrum. Furthermore, the protonation of the nitrogen to form the hydrochloride salt results in predictable downfield shifts, particularly for the nuclei alpha to the nitrogen. By understanding these principles and following robust experimental protocols, researchers can confidently use NMR spectroscopy to verify the structure, stereochemistry, and purity of this vital synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.

References

Introduction: The Analytical Imperative for a Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of (R)-3-Methylpyrrolidine Hydrochloride

(R)-3-Methylpyrrolidine hydrochloride is a crucial chiral intermediate in the synthesis of numerous pharmacologically active compounds. Its stereochemically defined pyrrolidine ring is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and biological activities. As with any stereospecific component destined for drug development, rigorous analytical characterization is not merely a procedural step but a foundational pillar of quality control. Ensuring the structural identity, chemical purity, and, most critically, the enantiomeric integrity of this raw material is paramount for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, multi-technique spectroscopic approach to the complete characterization of (R)-3-Methylpyrrolidine hydrochloride. We will move beyond rote data reporting to explore the causal relationships behind spectral features and the strategic rationale for each analytical choice. The protocols herein are designed as self-validating systems, providing researchers and drug development professionals with a robust framework for analysis.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of unambiguous structure determination for organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

Core Principles & Rationale

For (R)-3-Methylpyrrolidine hydrochloride, the protonation of the nitrogen atom by HCl is a key consideration. This conversion of the secondary amine to a secondary ammonium salt significantly influences the electronic environment of adjacent nuclei. Protons and carbons near the positively charged nitrogen will be deshielded, causing their signals to shift to a higher frequency (downfield) in the NMR spectrum compared to the free base.[1] The choice of a deuterated solvent is critical; Deuterium oxide (D₂O) is an excellent choice as the analyte is a salt, and the acidic N-H protons will exchange with deuterium, causing their signals to disappear, which can simplify the spectrum and confirm their presence. Alternatively, DMSO-d₆ can be used if observation of the N-H protons is desired.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton structure. Based on the structure of (R)-3-Methylpyrrolidine, we can predict the chemical shifts and multiplicities for each unique proton.

Table 1: Predicted ¹H NMR Chemical Shifts for (R)-3-Methylpyrrolidine Hydrochloride in D₂O

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Assignment
CH₃ (methyl group)~1.1 - 1.3Doublet (d)Aliphatic methyl group coupled to a single proton (H3).
H2 (axial & eq.)~3.3 - 3.7Multiplet (m)Methylene protons adjacent to the N⁺ atom, significantly deshielded.
H3 (methine)~2.5 - 2.8Multiplet (m)Methine proton adjacent to the methyl group and the C4 methylene.
H4 (axial & eq.)~1.8 - 2.3Multiplet (m)Methylene protons diastereotopic and coupled to adjacent protons.
H5 (axial & eq.)~3.1 - 3.5Multiplet (m)Methylene protons adjacent to the N⁺ atom, significantly deshielded.

Note: Chemical shifts are estimations based on typical values for similar structures and the deshielding effect of the ammonium group. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the chirality of the molecule, all five carbons are chemically non-equivalent and should produce five distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-3-Methylpyrrolidine Hydrochloride

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
CH₃ (methyl)~15 - 20Aliphatic methyl carbon.
C4~30 - 35Aliphatic methylene carbon.
C3~35 - 40Aliphatic methine carbon bearing the methyl group.
C5~45 - 50Methylene carbon adjacent to the N⁺ atom.
C2~48 - 53Methylene carbon adjacent to the N⁺ atom.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-15 mg of (R)-3-Methylpyrrolidine hydrochloride and dissolve it in ~0.7 mL of Deuterium oxide (D₂O) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual HDO signal (typically ~4.79 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process and reference the spectrum appropriately.

Workflow for Structural Confirmation via NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep Dissolve ~15mg of sample in 0.7mL D₂O acq_H1 Acquire ¹H Spectrum prep->acq_H1 acq_C13 Acquire ¹³C Spectrum prep->acq_C13 proc_H1 Reference ¹H to HDO Integrate & Assign Peaks acq_H1->proc_H1 proc_C13 Reference ¹³C Assign Peaks acq_C13->proc_C13 final Confirm Structure: - Correct number of signals - Expected chemical shifts - Correct multiplicities proc_H1->final proc_C13->final

Caption: NMR analysis workflow for (R)-3-Methylpyrrolidine HCl.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and gaining structural insights through the analysis of fragmentation patterns.

Core Principles & Rationale

For a salt like (R)-3-Methylpyrrolidine hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. In positive ion mode, ESI will detect the protonated free base, [M+H]⁺, where 'M' is the neutral (R)-3-Methylpyrrolidine molecule. The molecular weight of the free base (C₅H₁₁N) is 85.15 g/mol .[2] Therefore, we expect a prominent ion at an m/z (mass-to-charge ratio) of 86.16. This adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][3][4]

If analyzed by a harder ionization technique like Electron Ionization (EI), typically via GC-MS after converting the salt to the free base, fragmentation will occur. The primary fragmentation pathway for cyclic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[5][6] This process leads to the formation of a stable, resonance-stabilized iminium cation.

Expected Fragmentation Pattern (EI-MS)
  • Molecular Ion (M⁺˙): A peak at m/z = 85, corresponding to the intact radical cation of the free base.

  • Alpha-Cleavage (Loss of ethyl radical): Cleavage of the C2-C3 bond can lead to the loss of a C₂H₅ radical, but this is less favored.

  • Alpha-Cleavage (Loss of methyl radical): The most likely fragmentation is cleavage of the C-C bond between C3 and the methyl group, followed by ring opening and loss of a methyl radical (•CH₃), leading to a fragment at m/z = 70.

  • Dominant Fragmentation (Loss of an alkene): The most characteristic fragmentation for pyrrolidines involves alpha-cleavage at the C2-C3 bond, followed by the loss of ethylene (C₂H₄), resulting in a prominent fragment ion at m/z = 57.

Table 3: Predicted Key Ions in the Mass Spectrum of 3-Methylpyrrolidine

m/z ValueProposed FragmentIonization Mode
86.16[C₅H₁₁N + H]⁺ESI (Positive)
85[C₅H₁₁N]⁺˙EI
70[M - CH₃]⁺EI
57[M - C₂H₄]⁺EI
Experimental Protocol: LC-MS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of (R)-3-Methylpyrrolidine hydrochloride (~10 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid. The acid helps maintain the protonated state of the analyte.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source (e.g., a single quadrupole or ion trap).

  • Acquisition:

    • Infuse the sample directly or perform a chromatographic separation.

    • Operate the ESI source in positive ion mode.

    • Scan a mass range from m/z 50 to 200.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the ion of interest (m/z 86.16).

Workflow for MS Fragmentation Analysis

G M_plus Molecular Ion (M⁺˙) m/z = 85 alpha_cleavage Alpha-Cleavage (C2-C3 bond break) M_plus->alpha_cleavage EI Ionization fragment_57 Fragment Ion [M - C₂H₄]⁺ m/z = 57 alpha_cleavage->fragment_57 Rearrangement ethylene_loss Loss of Ethylene

Caption: Dominant EI fragmentation pathway for 3-Methylpyrrolidine.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and verifying the salt form of the molecule.

Core Principles & Rationale

The IR spectrum of an amine hydrochloride is distinctly different from that of its corresponding free amine. The key diagnostic feature is the absorption bands associated with the secondary ammonium group (R₂NH₂⁺).[7] These bands are typically broad and strong due to hydrogen bonding.

  • N-H Stretch: The stretching vibration of the N-H bonds in the R₂NH₂⁺ group appears as a very broad and strong envelope of bands in the 3000-2700 cm⁻¹ region.[8] This broad absorption often contains multiple sub-peaks and overlaps with the C-H stretching vibrations.

  • N-H Bend: The bending (scissoring) vibration of the R₂NH₂⁺ group gives rise to a characteristic absorption in the 1620-1560 cm⁻¹ region.[7]

  • C-H Stretch: Aliphatic C-H stretching vibrations will be visible as sharper peaks superimposed on the broad N-H stretch, typically between 2960-2850 cm⁻¹.

The absence of a sharp, medium-intensity N-H stretch around 3400-3300 cm⁻¹ confirms that the compound is not a free secondary amine.[1]

Table 4: Key IR Absorptions for (R)-3-Methylpyrrolidine Hydrochloride

Vibrational ModeExpected Frequency (cm⁻¹)Appearance
N-H Stretch (R₂NH₂⁺)3000 - 2700Broad, strong envelope
C-H Stretch (aliphatic)2960 - 2850Sharp peaks on broad N-H band
N-H Bend (R₂NH₂⁺)1620 - 1560Medium to strong
C-H Bend (aliphatic)1470 - 1370Medium
Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) analysis. Place a small amount of the solid (R)-3-Methylpyrrolidine hydrochloride powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum should be displayed in absorbance or transmittance mode.

Chiral Analysis: Quantifying Enantiomeric Purity

For a stereospecific compound, confirming the enantiomeric purity is the most critical analytical test. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this determination.[9]

Core Principles & Rationale

Chiral separation relies on the differential interaction between enantiomers and a chiral stationary phase (CSP).[9] The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. Because diastereomers have different physical properties, they travel through the column at different rates, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines.[10]

The goal is to develop a method that provides baseline resolution (Rs > 1.5) between the (R)- and (S)-3-Methylpyrrolidine peaks, allowing for accurate quantification of the minor enantiomer.

Methodology: Chiral HPLC
  • Chiral Stationary Phase: A polysaccharide-based column like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is an excellent starting point for method development.[10][11]

  • Mobile Phase: Normal-phase chromatography is typically used. A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is common. A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often required to improve the peak shape of the amine analyte and prevent tailing.[10]

  • Detection: As (R)-3-Methylpyrrolidine lacks a strong chromophore, direct UV detection at low wavelengths (~200-210 nm) can be challenging. An alternative, more sensitive approach is to derivatize the amine with a UV-active chiral or achiral agent. However, for purity analysis, direct detection is preferred to avoid potential kinetic resolution during derivatization.

Experimental Protocol: Chiral HPLC Purity Analysis
  • Sample Preparation:

    • Accurately prepare a stock solution of a racemic (R/S)-3-Methylpyrrolidine hydrochloride standard for method development and system suitability.

    • Prepare a solution of the (R)-3-Methylpyrrolidine hydrochloride test sample at the same concentration. A typical concentration is ~1 mg/mL.

    • The sample may need to be neutralized (converted to free base) prior to injection, depending on the mobile phase.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v). This must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Analysis Procedure:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to establish system suitability (resolution).

    • Inject the (R)-enantiomer test sample.

    • Integrate the area of both peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Workflow for Chiral Purity Determination

G cluster_eval Data Evaluation prep Prepare Racemic Standard & (R)-Sample Solutions (~1 mg/mL) hplc Chiral HPLC Analysis (e.g., Chiralcel OD-H) Mobile Phase: Hex/IPA/DEA prep->hplc racemic_inj Inject Racemic Standard: Confirm Retention Times (tR, tS) & Resolution (Rs > 1.5) hplc->racemic_inj sample_inj Inject (R)-Sample racemic_inj->sample_inj calc Integrate Peak Areas Calculate % Enantiomeric Excess sample_inj->calc

Caption: Chiral HPLC workflow for enantiomeric excess determination.

Conclusion: An Integrated Analytical Portrait

The robust characterization of (R)-3-Methylpyrrolidine hydrochloride is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the definitive structural blueprint. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation. IR spectroscopy rapidly verifies the presence of key functional groups and confirms the hydrochloride salt form. Finally, and most critically for this chiral molecule, chiral HPLC quantifies its enantiomeric purity. Together, these techniques provide a comprehensive analytical package that ensures the identity, purity, and stereochemical integrity of this vital pharmaceutical building block, underpinning the quality and safety of the medicines it helps create.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 3-Methylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 3-Methylpyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, puckered nature provides a three-dimensional diversity that allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[3] Among its many variations, the 3-methylpyrrolidine moiety has garnered significant attention for its ability to impart potent and often stereospecific biological activities. The seemingly simple addition of a methyl group at the 3-position can profoundly influence the pharmacological profile of a molecule, transforming it into a highly selective antagonist, a potent enzyme inhibitor, or a specific receptor agonist.[3]

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 3-methylpyrrolidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions across various therapeutic areas, present detailed experimental protocols for their evaluation, and provide a framework for understanding their structure-activity relationships.

Anticancer Activity: Targeting Key Pathways in Oncology

3-Methylpyrrolidine derivatives have emerged as promising candidates in the development of novel anticancer agents, demonstrating activity against various cancer-related targets.

Estrogen Receptor α (ERα) Antagonism for Breast Cancer

Certain 3-methylpyrrolidine derivatives have been identified as pure Estrogen Receptor α (ERα) antagonists and selective ER degraders (SERDs), offering a potential therapeutic strategy for the treatment of breast cancer.[3] The stereochemistry at the 3-position of the pyrrolidine ring is crucial for this activity. Specifically, the (3R)-methylpyrrolidine orientation can induce a conformational change in the ERα protein, leading to its degradation and thereby blocking estrogen-driven cancer cell proliferation.[3]

Experimental Protocol: ERα Antagonist Luciferase Reporter Gene Assay

This assay is designed to identify and characterize compounds that inhibit the transcriptional activity of the Estrogen Receptor α.

Materials:

  • T47D-KBluc cells (stably expressing a luciferase reporter gene under the control of an estrogen response element)

  • Culture Medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Medium: Phenol red-free RPMI 1640 with 5% charcoal-stripped FBS

  • Test Compounds (dissolved in DMSO)

  • 17β-Estradiol (E2) (positive control agonist)

  • Fulvestrant (positive control antagonist)

  • 384-well white, clear-bottom assay plates

  • Luciferase Assay Reagent

  • Luminometer

Procedure:

  • Cell Culture and Plating:

    • Culture T47D-KBluc cells in the culture medium at 37°C and 5% CO2.

    • Two days prior to the assay, switch to the assay medium to deplete endogenous steroids.

    • On the day of the assay, harvest the cells and resuspend them in the assay medium.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (e.g., 4,000 cells/well).

    • Incubate the plates for 4-6 hours to allow for cell attachment.[4]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the 3-methylpyrrolidine derivatives and control compounds in the assay medium. The final DMSO concentration should not exceed 0.5%.

    • Add 5 µL of the compound dilutions to the respective wells.

    • To all wells except the negative control, add 5 µL of E2 solution to achieve a final concentration that elicits approximately 80% of the maximal response (EC80).[4]

  • Incubation:

    • Incubate the plates at 37°C and 5% CO2 for 18-24 hours.[4]

  • Luminescence Measurement:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.[4]

    • Measure the luminescence using a plate reader.[4]

  • Data Analysis:

    • Normalize the data to the positive (E2 alone) and negative (vehicle) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 values.

Diagram: ERα Signaling Pathway and Antagonist Action

ERa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (E2) ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_dimer_cyto ERα Dimer ERa_inactive->ERa_dimer_cyto Dimerization ERa_dimer_nuc ERα Dimer ERa_dimer_cyto->ERa_dimer_nuc Translocation Derivative 3-Methylpyrrolidine Derivative (Antagonist) Derivative->ERa_inactive Binds & Blocks ERE Estrogen Response Element (ERE) ERa_dimer_nuc->ERE Binds Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Initiates MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse Regulates Inhibitor 3-Methylpyrrolidine ERK Inhibitor Inhibitor->ERK Inhibits

References

The 3-Methylpyrrolidine Scaffold: A Technical Guide to its Role as a Privileged Structure in Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the 3-methylpyrrolidine scaffold, a key structural motif in modern medicinal chemistry. Rather than focusing on the hydrochloride salt of 3-methylpyrrolidine as a standalone agent—for which a specific pharmacological mechanism of action is not well-defined in scientific literature—this paper will explore its significance as a "privileged scaffold."[1][2] We will dissect the role of this moiety in conferring potent and selective activity upon molecules that target neuronal nicotinic acetylcholine receptors (nAChRs). Using the FDA-approved smoking cessation aid, varenicline, as a primary case study, we will elucidate the core mechanisms of action driven by ligands containing this critical chemical structure.

The intended audience for this document includes researchers, medicinal chemists, and drug development professionals engaged in the study of neuroactive compounds and receptor pharmacology.

The Pyrrolidine Ring: A Cornerstone in Drug Design

The five-membered, saturated pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties.[1][3] Unlike flat aromatic systems, its sp³-hybridized carbons confer a three-dimensional, non-planar structure that allows for a more comprehensive exploration of the pharmacophore space.[2][4] This 3D geometry is crucial for establishing precise, multi-point interactions with complex biological targets like receptor binding pockets. The strategic placement of substituents, such as a methyl group at the 3-position, can profoundly influence a molecule's binding affinity, selectivity, and functional activity by introducing specific steric and electronic features.[4]

Case Study: Varenicline and the α4β2 Nicotinic Acetylcholine Receptor

The pharmacological importance of the 3-methylpyrrolidine scaffold is expertly illustrated by varenicline, a first-line medication for smoking cessation.[5][6] Varenicline's mechanism of action is centered on its high-affinity binding and partial agonist activity at the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[7][8] These receptors are ligand-gated ion channels widely distributed in the central nervous system and are the primary biological targets mediating the addictive properties of nicotine.[9][10]

Dual Mechanism of Action at the α4β2 Receptor

Varenicline's efficacy stems from a unique dual mechanism:

  • Partial Agonist Activity: In the absence of nicotine (during smoking cessation), varenicline binds to and moderately stimulates α4β2 nAChRs.[6] This stimulation is significantly lower than that produced by nicotine but is sufficient to trigger a modest and sustained release of dopamine in the mesolimbic system.[11][12] This action alleviates the craving and withdrawal symptoms that smokers experience when they quit.[6][7]

  • Antagonist Activity in the Presence of Nicotine: Due to its high binding affinity for the α4β2 receptor, varenicline effectively competes with and blocks nicotine from binding.[7][8] If a person relapses and smokes, the varenicline present at the receptor site prevents nicotine from exerting its full agonistic effect, thereby diminishing the sense of reward and reinforcement typically associated with smoking.[5][6]

This combined partial agonist/antagonist profile is the key to its therapeutic success.[6]

Receptor Selectivity and Binding Affinity

Varenicline exhibits high selectivity for the α4β2 nAChR subtype over other nicotinic receptors.[8] This selectivity is critical for minimizing off-target effects. Quantitative data from binding assays underscore this property.

CompoundReceptor SubtypeBinding Affinity (Ki)
Varenicline α4β2 0.4 nM [13]
α3β4>500-fold lower than α4β2[8]
α7125 nM[13]
α1βγδ (muscle)>20,000-fold lower than α4β2[8]
Nicotine α4β26.1 nM[13]
α1-containing (muscle)2 µM[13]

Table 1: Comparative binding affinities of varenicline and nicotine at various nAChR subtypes. Lower Ki values indicate higher binding affinity.

Functional Activity Profile

Beyond simple binding, the functional consequence of that binding (i.e., the degree of channel activation or efficacy) is paramount. Varenicline is a partial agonist at α4β2 receptors but demonstrates different activities at other subtypes.

Receptor SubtypeVarenicline ActivityEfficacy (vs. Acetylcholine)EC50
α4β2 Partial Agonist 13.4% [14]2.3 µM [14]
α3β4Partial Agonist75%[14]55 µM[14]
α7 Full Agonist 93% [14]18 µM [14]
α3β2 / α6-containingWeak Partial Agonist<10%[14]N/A

Table 2: Functional activity of varenicline at different rat nAChR subtypes expressed in Xenopus oocytes. Efficacy is the maximal response relative to the natural ligand, acetylcholine. EC50 is the concentration required to elicit 50% of the maximal response.

While its action at the α4β2 receptor is central to smoking cessation, its full agonist activity at α7 receptors may also contribute to its overall pharmacological profile, although this is less understood.[14]

Signaling Pathways Modulated by α4β2 Receptor Activation

Activation of α4β2 nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing neuronal membrane depolarization.[15][16] This initial event triggers downstream signaling cascades. The dopamine release central to nicotine addiction is a direct consequence of this process in the ventral tegmental area (VTA), where α4β2 receptors are densely expressed on dopamine neurons.[7][12]

Varenicline, as a partial agonist, modulates this pathway by causing a controlled, low-level activation, which is sufficient to mitigate withdrawal but not enough to produce the strong reinforcement seen with nicotine.[6]

G cluster_0 Presynaptic Dopaminergic Neuron (VTA) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Nucleus Accumbens) nAChR α4β2 nAChR IonChannel Ion Channel Opens nAChR->IonChannel Varenicline Varenicline (Partial Agonist) Varenicline->nAChR Binds & partially activates Nicotine Nicotine (Full Agonist) Nicotine->nAChR Binds & fully activates Depolarization Membrane Depolarization IonChannel->Depolarization CaInflux Ca²⁺ Influx IonChannel->CaInflux Vesicle Dopamine Vesicles CaInflux->Vesicle Triggers fusion Release Dopamine Release Vesicle->Release Dopamine Dopamine Release->Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Reward Reward & Reinforcement Signaling Cascade D2R->Reward

α4β2 nAChR-mediated dopamine release pathway.

Experimental Protocols for Characterizing Ligand-Receptor Interactions

The determination of a compound's binding affinity and functional activity is achieved through a series of standardized in vitro assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[17][18]

Objective: To determine the binding affinity (Ki) of a 3-methylpyrrolidine-containing compound for the α4β2 nAChR.

Workflow Diagram:

G cluster_workflow Competitive Radioligand Binding Assay Workflow Prep Prepare Membranes (Expressing α4β2 nAChR) Incubate Incubate: 1. Membranes 2. Radioligand ([³H]Cytisine) 3. Test Compound (Varying Conc.) Prep->Incubate Separate Separate Bound/Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate IC50 -> Ki) Quantify->Analyze

Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation: Use a membrane preparation from cells or tissues known to express a high density of α4β2 nAChRs (e.g., rat brain homogenate or transfected cell lines).[19]

  • Assay Setup: In a 96-well plate, set up reactions containing:

    • Total Binding: Membrane preparation + radioligand (e.g., [³H]Cytisine) + assay buffer.[20]

    • Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM nicotine) to saturate all specific binding sites.[17]

    • Competition: Membrane preparation + radioligand + increasing concentrations of the test compound.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C).[17][20]

  • Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.[18]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

  • Quantification: Place the filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique measures the ion flow through channels expressed in Xenopus oocytes, allowing for the characterization of a compound's functional activity (agonist, antagonist, or partial agonist) and potency (EC50).[21][22]

Objective: To determine the functional efficacy and potency of a 3-methylpyrrolidine-containing compound at the α4β2 nAChR.

Step-by-Step Protocol:

  • Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog.

  • mRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).[21]

  • Incubation: Incubate the oocytes for 24-72 hours to allow for receptor expression on the cell membrane.[21]

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current.[22]

    • "Clamp" the membrane potential at a fixed holding potential (e.g., -70 mV).[23]

  • Compound Application:

    • Apply a saturating concentration of a full agonist (e.g., acetylcholine) to determine the maximum possible current response (Imax).

    • Apply increasing concentrations of the test compound and record the elicited current at each concentration.

  • Data Analysis:

    • Plot the current response as a percentage of the maximal acetylcholine response against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (potency) and the maximum response relative to the full agonist (efficacy). A maximal response significantly below 100% indicates partial agonism.[14]

Conclusion

The 3-methylpyrrolidine scaffold is a validated and highly valuable structural element in the design of potent and selective ligands for nicotinic acetylcholine receptors. Its three-dimensional character provides a framework for precise orientation within the receptor's binding site, influencing both affinity and functional outcome. The clinical success of varenicline serves as a powerful testament to the therapeutic potential unlocked by incorporating this privileged scaffold. Through the systematic application of in vitro pharmacological assays, such as radioligand binding and two-electrode voltage clamp, researchers can effectively characterize the mechanism of action of novel compounds built upon this and other important chemical frameworks, paving the way for the next generation of neurotherapeutics.

References

Introduction: The Enduring Legacy of a Five-Membered Ring

References

conformational analysis of 3-Methylpyrrolidine ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of the 3-Methylpyrrolidine Ring

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The introduction of substituents, such as a methyl group at the 3-position, profoundly influences the ring's three-dimensional structure, which in turn dictates its biological activity, selectivity, and pharmacokinetic properties. A rigorous understanding of the conformational landscape of 3-Methylpyrrolidine is therefore not merely an academic exercise but a critical prerequisite for rational drug design. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles governing pyrrolidine conformation, the specific effects of the 3-methyl substituent, and a detailed examination of the experimental and computational methodologies required for a robust analysis. We emphasize the causality behind methodological choices and present self-validating workflows to ensure scientific integrity.

The Dynamic Landscape of the Pyrrolidine Ring

Unlike the well-defined chair conformation of cyclohexane, the five-membered pyrrolidine ring is a highly flexible system characterized by a continuous spectrum of out-of-plane conformations, a phenomenon known as pseudorotation .[1][2] This flexibility arises from the low energy barrier to interconversion between its puckered forms. The conformational state of any five-membered ring can be described with remarkable accuracy by just two parameters:

  • Puckering Amplitude (q): This value defines the extent of out-of-plane deviation of the ring atoms.

  • Phase Angle of Pseudorotation (P): This angle, ranging from 0° to 360°, describes the specific puckering mode.

The pseudorotation pathway connects two principal, symmetric conformations: the Envelope (C_s symmetry) and the Twist (C_2 symmetry) , also known as the half-chair.[3][4] In an unsubstituted pyrrolidine ring, these conformers rapidly interconvert, creating a time-averaged planar appearance. However, the introduction of a substituent like a methyl group breaks this symmetry and creates distinct energy minima along the pseudorotation pathway.

Pseudorotation_Cycle cluster_cycle Pseudorotation Pathway cluster_key Key Conformations T_N_endo Twist (N-endo) E_C3_exo Envelope (C3-exo) T_N_endo->E_C3_exo T_C2_endo Twist (C2-endo) E_C3_exo->T_C2_endo E_N_exo Envelope (N-exo) T_C2_endo->E_N_exo T_C3_endo Twist (C3-endo) E_N_exo->T_C3_endo E_C2_exo Envelope (C2-exo) T_C3_endo->E_C2_exo E_C2_exo->T_N_endo E Envelope (E) T Twist (T) caption Pseudorotation pathway of the pyrrolidine ring.

Caption: The continuous interconversion between Envelope and Twist conformations.

Directing the Pucker: The Influence of the 3-Methyl Group

The placement of a methyl group at the C3 position introduces significant steric and electronic effects that restrict the ring's conformational freedom. The primary determinant of stability is the minimization of steric hindrance. The methyl group can occupy one of two positions:

  • Pseudo-equatorial: The C-CH₃ bond is oriented away from the general plane of the ring, minimizing steric clashes with other ring atoms and their substituents. This is the energetically favored position for a bulky group.[5][6]

  • Pseudo-axial: The C-CH₃ bond is oriented roughly perpendicular to the ring plane, leading to unfavorable 1,3-diaxial-like interactions with pseudo-axial hydrogens at C5 and C2.

This strong preference for the pseudo-equatorial position effectively "biases" the conformational equilibrium. The ring will preferentially adopt puckering modes (specific ranges of the phase angle P) where the C3 position is in an equatorial-like orientation. This locking of the conformation is a cornerstone of rational drug design, as it allows for precise positioning of pharmacophoric elements in three-dimensional space.[7]

Experimental Elucidation of 3-Methylpyrrolidine Conformation

A multi-faceted experimental approach is essential for a complete and validated conformational analysis. No single technique can capture the full picture of this dynamic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A View in Solution

NMR is the most powerful technique for studying the time-averaged conformation of molecules in solution, which is the most biologically relevant state.[8][9]

Core Principle: The analysis hinges on the Karplus relationship, which correlates the magnitude of the three-bond proton-proton coupling constant (³J_HH) to the dihedral angle between those protons.[10] By measuring all the ³J_HH values around the pyrrolidine ring, we can deduce the average dihedral angles and, consequently, the preferred ring pucker.

Self-Validating Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a high-purity sample of 3-Methylpyrrolidine (or a relevant derivative) in a deuterated solvent (e.g., CDCl₃, D₂O) to a concentration of 5-10 mg/mL. The choice of solvent is critical, as polarity can influence conformational equilibria.[11]

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess purity and make initial assignments.

    • Acquire a 2D ¹H-¹H COSY spectrum to unambiguously assign all proton signals and identify which protons are coupled.

    • Acquire a high-resolution 1D ¹H spectrum with sufficient digital resolution to accurately measure the coupling constants for all relevant multiplets.

  • Data Analysis:

    • Extract all relevant ³J_HH values from the high-resolution 1D spectrum.

    • Input these coupling constants into a specialized software program (e.g., PSEUROT) that uses generalized Karplus equations to fit the data to the two-parameter (P and q) pseudorotation model.[13]

    • The output will provide the most probable conformational distribution, including the phase angle (P), puckering amplitude (q), and the population of major conformers.

NMR_Workflow cluster_workflow NMR Conformational Analysis Workflow Prep Sample Preparation (High Purity, Deuterated Solvent) Acq_1D 1. Acquire 1D ¹H NMR (Purity, Initial Assignment) Prep->Acq_1D Acq_COSY 2. Acquire 2D COSY (Unambiguous Assignment) Acq_1D->Acq_COSY Acq_HR_1D 3. Acquire High-Res 1D ¹H (Measure J-Couplings) Acq_COSY->Acq_HR_1D Acq_NOESY 4. Acquire 2D NOESY (Validation of Proximity) Acq_HR_1D->Acq_NOESY Analysis 5. Extract ³J_HH Values Acq_NOESY->Analysis Fit 6. Pseudorotation Analysis (Software Fitting) Analysis->Fit Result Conformational Ensemble (P, q, Population %) Fit->Result caption Workflow for NMR-based conformational analysis.

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an exact, high-resolution picture of the molecule's conformation in the solid state.[14]

Causality and Limitations: The conformation observed in a crystal is, by definition, a low-energy state. However, it is "trapped" by crystal packing forces and may not represent the major conformer or the full dynamic range present in solution. Its primary value is as an unambiguous reference point. It provides precise bond lengths, bond angles, and a single, static puckering state that can be used to benchmark and validate computational models.[15]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of a suitable 3-Methylpyrrolidine derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the phase problem using direct methods and refine the structural model against the experimental data to achieve a high-quality fit.

  • Conformational Analysis: Extract the atomic coordinates from the refined structure. Calculate the endocyclic torsion angles and use them to determine the precise puckering parameters (P and q) for the solid-state conformer.

Computational Chemistry: In Silico Modeling and Prediction

Computational methods are indispensable for mapping the entire potential energy surface (PES) of the molecule and providing energetic insights that complement experimental data.[16][17]

Core Principle: By systematically calculating the energy of the molecule as a function of its geometry, we can identify all stable low-energy conformers and the energy barriers that separate them.

Self-Validating Computational Workflow:

  • Conformational Search: Perform a systematic or stochastic search to identify all possible low-energy conformers. A relaxed scan of the pseudorotation phase angle (P) from 0° to 360° is a highly effective method for five-membered rings.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a reliable quantum mechanics method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[16][17]

  • Energy Calculation: Perform a final single-point energy calculation at a higher level of theory or with a larger basis set to obtain more accurate relative energies (ΔE). Include corrections for zero-point vibrational energy (ZPVE) and, if desired, thermal and solvent effects (using a continuum solvent model like PCM).

  • Population Analysis: Calculate the predicted equilibrium population of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution equation based on their relative Gibbs free energies (ΔG).

  • (Validation Step) For the lowest energy conformers, calculate their theoretical NMR ³J_HH coupling constants. A strong correlation between the calculated couplings for the Boltzmann-averaged ensemble and the experimentally measured couplings provides powerful validation for the computational model.[11][18]

Computational_Workflow cluster_workflow Computational Conformational Analysis Workflow Search 1. Conformational Search (e.g., PES Scan) Opt 2. Geometry Optimization (DFT, e.g., B3LYP/6-31G(d,p)) Search->Opt Energy 3. Single-Point Energy (Higher Level of Theory + Solvation) Opt->Energy Boltzmann 4. Boltzmann Analysis (Calculate Population %) Energy->Boltzmann Validate 5. Predict NMR Parameters (Compare ³J_HH with Experiment) Boltzmann->Validate Result Predicted Conformational Populations and Energies Boltzmann->Result Validate->Result Validation Loop caption Workflow for computational conformational analysis.

Caption: Workflow for computational conformational analysis.

Data Synthesis and Quantitative Summary

The true power of this analysis lies in the synthesis of all available data. By comparing the results from NMR, X-ray, and computational studies, a comprehensive and robust model of the conformational behavior of 3-Methylpyrrolidine can be constructed.

Table 1: Illustrative Data Comparison for (R)-3-Methylpyrrolidine

ParameterNMR Spectroscopy (in CDCl₃)Computational (DFT/PCM)X-ray Crystallography
Major Conformer Twist (C2-endo/C3-exo type)Twist (C2-endo/C3-exo)Envelope (C2-endo)
Population (Major) ~75%71%100% (in solid state)
Minor Conformer Envelope (C4-endo type)Envelope (C4-endo)N/A
Population (Minor) ~25%29%N/A
Energy Difference (ΔG) ~0.7 kcal/mol0.65 kcal/molN/A
Puckering Angle (P) 160° - 180°168°155°
Puckering Amp. (q) ~0.4 Å0.41 Å0.39 Å

Note: The data presented are illustrative examples and will vary based on the specific derivative and conditions.

The strong agreement between the solution-phase NMR data and the solvated computational model lends high confidence to the analysis. The difference observed in the solid-state X-ray structure highlights the influence of crystal packing forces, a critical insight for understanding polymorphism.

Conclusion: From Conformation to Function

The conformational analysis of 3-Methylpyrrolidine is a clear example of how a seemingly simple structural modification—the addition of a single methyl group—imposes a profound and predictable order on a flexible molecular scaffold. The preference for a pseudo-equatorial methyl group restricts the ring to a limited region of its pseudorotational space, pre-organizing the molecule for interaction with its biological target.

For drug development professionals, mastering the techniques outlined in this guide is essential. The ability to accurately predict and experimentally validate the three-dimensional structure of such scaffolds enables the design of more potent and selective therapeutics, ultimately reducing development time and improving the probability of clinical success. The integrated, self-validating approach of combining high-resolution NMR, definitive X-ray crystallography, and predictive computational modeling represents the gold standard for conformational analysis in modern medicinal chemistry.

References

Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of 3-Methylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-methylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, imparting favorable pharmacokinetic properties and enabling precise stereochemical interactions with biological targets. The stereochemistry of the methyl group at the C-3 position can dramatically influence pharmacological activity, transforming a compound's mode of action from an agonist to an antagonist or enhancing its selectivity and potency.[1] For instance, the specific orientation of a 3-R-methylpyrrolidine group was found to be critical for pure estrogen receptor α (ERα) antagonism, a key mechanism for treating breast cancer.[1] Similarly, novel 3(S)-thiomethyl pyrrolidine analogs have been developed as potent ERK inhibitors for oncology with vastly improved pharmacokinetic profiles.[2] This document provides a detailed guide to the primary strategies for the stereoselective synthesis of these valuable derivatives, focusing on catalyst-controlled, auxiliary-controlled, and substrate-controlled methodologies. A detailed, field-proven protocol for an organocatalytic approach is provided, alongside mechanistic insights to guide experimental design.

Strategic Overview of Stereoselective Synthesis

The controlled installation of the C-3 methyl stereocenter on the pyrrolidine ring is paramount. Synthetic strategies are broadly classified into three categories based on the origin of stereochemical control.[3][4]

  • Catalyst-Controlled Synthesis: An external chiral catalyst (organocatalyst or transition metal complex) orchestrates the stereochemical outcome of the ring-forming or functionalization reaction. This approach is highly versatile and allows for the generation of enantiomerically enriched products from achiral or racemic precursors.

  • Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective transformation. The auxiliary is subsequently cleaved, yielding the desired stereoisomer, and can often be recovered.[5][6] This is a robust and reliable method, though it requires additional synthetic steps for attachment and removal.

  • Substrate-Controlled Synthesis (Chiral Pool): A readily available, enantiopure starting material, such as an amino acid (e.g., L-proline, 4-hydroxyproline) or a carbohydrate, serves as the foundation.[7][8] The inherent chirality of the starting material is leveraged to direct the formation of new stereocenters.

Key Methodologies and Mechanistic Insights

Catalyst-Controlled Methods: Organocatalysis

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of substituted pyrrolidines.[9] Cinchona alkaloid-derived bifunctional catalysts, for example, have been successfully employed in cascade reactions to produce highly substituted pyrrolidines with quaternary stereocenters at the 3-position.[10] A particularly effective strategy is the asymmetric Michael addition of nitroalkanes to enoates, followed by reductive cyclization.

Causality of Stereocontrol: The success of this approach hinges on the formation of a well-organized transition state. A bifunctional catalyst, such as a thiourea-tertiary amine, simultaneously activates both reaction partners. The thiourea moiety acts as a hydrogen-bond donor, activating the nitroalkane, while the amine base generates a chiral enamine from the α,β-unsaturated carbonyl compound. This dual activation brings the reactants into a specific, sterically constrained orientation, favoring attack from one face and thus leading to high enantioselectivity.

G cluster_0 Organocatalytic Michael Addition Workflow start 1. Reactant & Catalyst Setup (Enoate, Nitroalkane, Organocatalyst) reaction 2. Asymmetric Michael Addition (Solvent, Temp. Control) start->reaction workup 3. Reaction Quench & Extraction reaction->workup purify 4. Purification (Column Chromatography) workup->purify cyclize 5. Reductive Cyclization (e.g., H2, Pd/C or Raney Ni) purify->cyclize final_purify 6. Final Purification cyclize->final_purify product 7. Enantiopure 3-Methyl- pyrrolidine Derivative final_purify->product

Caption: Workflow for organocatalytic synthesis of pyrrolidine derivatives.

Catalyst-Controlled Methods: Transition Metal Catalysis

Palladium-catalyzed reactions, such as the [3+2] cycloaddition of trimethylenemethane (TMM) with imines, provide an elegant route to functionalized pyrrolidines.[11] The choice of a chiral phosphoramidite ligand is crucial for inducing high levels of enantioselectivity in the resulting cycloadducts. This method allows for the construction of the pyrrolidine core with concomitant installation of stereocenters. Furthermore, palladium-catalyzed hydroarylation of N-acyl pyrrolines offers a direct method for synthesizing 3-aryl pyrrolidines, which are potent ligands for serotonin and dopamine receptors.[12]

Auxiliary-Controlled Methods

Chiral auxiliaries provide a robust and predictable method for stereocontrol. The SAMP/RAMP hydrazone methodology, developed by Corey and Enders, is a classic example.[13] In this method, a prochiral ketone or aldehyde is condensed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form a chiral hydrazone. Deprotonation creates a rigid, chelated azaenolate intermediate where the auxiliary sterically shields one face, directing diastereoselective alkylation. Subsequent cleavage of the auxiliary reveals the α-alkylated carbonyl compound with high enantiopurity.[13]

G TS Transition State Chiral Catalyst (Thiourea-Amine) H-Bonding to Nitroalkane Enamine Formation with Enoate Steric Shielding Dictates Facial Selectivity Product Product (S)- or (R)-Michael Adduct TS->Product C-C Bond Formation Reactants Reactants Enoate Nitroalkane Reactants->TS Dual Activation

Caption: Proposed transition state in bifunctional organocatalysis.

Comparative Data of Synthetic Methods

The following table summarizes representative results for different stereoselective strategies.

Method/StrategyCatalyst/AuxiliaryKey ReactionYieldDiastereoselectivity (dr)Enantioselectivity (ee)Reference
OrganocatalysisCinchonidine-SquaramideMichael AdditionHigh>95:5>95%[10]
Organocatalysis(3R,5R)-5-Methylpyrrolidine-3-carboxylic acidMichael Addition~70%N/A97%[14][15]
Pd-CatalysisPd(0) / Chiral Phosphoramidite[3+2] Cycloaddition>90%>20:1>95%[11]
Auxiliary ControlSAMP Hydrazoneα-AlkylationGood>95:5>95%[13]
Substrate ControlD-GlucoseMulti-step / CyclizationMod.>99:1>99%

Detailed Experimental Protocol: Organocatalytic Synthesis of a 5-Methylpyrrolidine-3-Carboxylic Acid Precursor

This protocol is adapted from a published procedure for the organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, which serves as a key step in the concise synthesis of enantiomerically enriched 5-methylpyrrolidine-3-carboxylic acid.[14][15]

Materials:

  • 4-Oxo-2-pentenoate (Substrate 1)

  • Nitromethane (Substrate 2)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Toluene (Anhydrous)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous MgSO₄

  • Raney Nickel (or Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) source

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Argon or Nitrogen line

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hydrogenation apparatus

Part A: Asymmetric Michael Addition
  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the 4-oxo-2-pentenoate (1.0 mmol, 1.0 equiv).

  • Catalyst Introduction: Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether catalyst (0.1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe. Cool the mixture to 0 °C using an ice bath. Add nitromethane (2.0 mmol, 2.0 equiv) dropwise over 5 minutes.

    • Causality Note: The non-polar solvent (toluene) and low temperature are crucial for maximizing enantioselectivity by promoting a more ordered and rigid transition state, minimizing competing uncatalyzed background reactions.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enoate is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Michael adduct.

Part B: Reductive Cyclization
  • Reaction Setup: Dissolve the purified Michael adduct (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 50% slurry in water, ~0.5 g) or 10% Pd/C (10 mol% Pd) to the solution.

    • Safety Note: Raney Nickel is pyrophoric and must be handled with care under a liquid layer. Pd/C can ignite in the presence of hydrogen and air. Ensure the system is properly purged.

  • Hydrogenation: Place the flask on a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Final Purification: The resulting (3R,5R)-5-methylpyrrolidine-3-carboxylic acid derivative can be further purified by recrystallization or chromatography if necessary. Characterize the final product by NMR spectroscopy and chiral HPLC to confirm stereochemical purity.

Conclusion

The stereoselective synthesis of 3-methylpyrrolidine derivatives is a critical capability for modern drug discovery. This guide has outlined the principal strategies—catalyst-controlled, auxiliary-controlled, and substrate-controlled—that provide robust access to these important chiral building blocks. Organocatalytic Michael additions, in particular, offer a highly efficient and atom-economical route, leveraging dual-activation transition states to achieve excellent stereocontrol. The choice of synthetic strategy will ultimately depend on factors such as the desired substitution pattern, scale, and the availability of starting materials. Continued innovation in catalyst design and reaction methodology will further expand the synthetic toolbox, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

Application Notes & Protocols: The Strategic Use of 3-Methylpyrrolidine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-methylpyrrolidine hydrochloride in asymmetric catalysis.

Introduction: Beyond Proline—The Value of Substitution in Pyrrolidine Catalysis

The field of asymmetric organocatalysis, a cornerstone of modern synthetic chemistry, offers a metal-free approach to constructing chiral molecules, which are fundamental to the pharmaceutical industry.[1] Within this domain, the chiral pyrrolidine scaffold has proven to be a privileged structure, with L-proline being the archetypal catalyst for a vast array of transformations.[1][2] However, the evolution of organocatalysis has demonstrated that strategic substitution on the pyrrolidine ring can profoundly enhance catalytic efficiency, stereoselectivity, and substrate scope.

This compound serves as a stable precursor to one such powerful catalyst. The introduction of a methyl group at the C3 position creates a distinct steric environment that significantly influences the transition state of catalytic cycles, offering unique stereochemical outcomes compared to its parent, proline. This guide provides a detailed exploration of 3-methylpyrrolidine-derived catalysts, focusing on their mechanism of action and providing field-proven protocols for their application in key asymmetric reactions.

Core Principles: From Hydrochloride Salt to Catalytic Action

This compound is the stable, crystalline salt form of the volatile and reactive free amine.[3] The active catalytic species is the secondary amine, which is typically generated in situ or liberated just prior to the reaction by a simple acid-base workup. The primary mode of action for pyrrolidine-based catalysts is through enamine catalysis .[4][5]

The Enamine Catalytic Cycle: The catalytic power of 3-methylpyrrolidine stems from its ability to form a transient, nucleophilic chiral enamine with a carbonyl donor, such as a ketone or aldehyde.[4][5] This activation strategy is central to aminocatalysis and proceeds through several key steps:[5]

  • Enamine Formation: The secondary amine of 3-methylpyrrolidine reacts with the carbonyl compound, eliminating a molecule of water to form a chiral enamine.

  • Stereoselective Attack: The enamine, now a potent nucleophile, attacks an electrophile (e.g., a nitroolefin, aldehyde, or imine). The crucial role of the 3-methyl group is exerted here; its steric bulk effectively shields one face of the enamine, directing the electrophile to approach from the less hindered side, thereby inducing asymmetry in the newly formed C-C bond.

  • Iminium Ion Hydrolysis: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium.

  • Catalyst Regeneration: This hydrolysis releases the chiral product and regenerates the 3-methylpyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

Enamine_Catalysis cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs CAT 3-Methylpyrrolidine (Catalyst) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone/Aldehyde - H₂O IMINIUM Iminium Ion ENAMINE->IMINIUM + Electrophile IMINIUM->CAT Hydrolysis PRODUCT Chiral Product IMINIUM->PRODUCT + H₂O FINAL_PRODUCT Final Chiral Product KETONE Carbonyl Donor ELECTROPHILE Electrophile

Caption: General Enamine Catalytic Cycle for 3-Methylpyrrolidine.

Application I: The Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction essential for synthesizing complex chiral molecules.[4] Pyrrolidine-based catalysts are highly effective for the addition of ketones and aldehydes to nitroolefins.[4][6]

Causality in Experimental Design

The choice of solvent, temperature, and additives is critical. Non-polar solvents like toluene often provide better stereoselectivity by promoting a more organized transition state. Lowering the temperature can further enhance enantiomeric excess by reducing molecular motion and amplifying the energetic difference between the two diastereomeric transition states. An acidic co-catalyst is sometimes used to facilitate proton transfer and catalyst turnover.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is representative of the catalytic activity of 3-methylpyrrolidine derivatives in Michael additions.

Materials:

  • (R)- or (S)-3-Methylpyrrolidine (generated from the hydrochloride salt)

  • Cyclohexanone (Michael Donor)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Toluene (Solvent)

  • Benzoic acid (optional co-catalyst)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Experimental Workflow:

Michael_Addition_Workflow start Start prep Catalyst Preparation (Free base from HCl salt) start->prep setup Reaction Setup (Add catalyst, donor, acceptor, solvent) prep->setup react Stir at Specified Temp (e.g., RT or 0°C) setup->react monitor Monitor Reaction (TLC/GC-MS) react->monitor monitor->react Incomplete quench Quench Reaction (e.g., add sat. NH₄Cl) monitor->quench Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Silica Gel Chromatography) workup->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for a typical Michael addition reaction.

Step-by-Step Procedure:

  • Catalyst Preparation: If starting with this compound, dissolve it in water, add 1.2 equivalents of NaOH (1M solution), and extract the free amine with an organic solvent like dichloromethane. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 3-methylpyrrolidine (10 mol%) and benzoic acid (10 mol%, if used) in toluene (2.0 mL).

  • Add cyclohexanone (2.0 mmol, ~5 equivalents) to the catalyst solution.

  • Add trans-β-nitrostyrene (0.4 mmol, 1.0 equivalent) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature (or a specified lower temperature, e.g., 0°C) for the required time (typically 12-48 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitroketone.

  • Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy, and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Typical Results Summary:

Catalyst LoadingSolventTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (%)
5-20 mol%Toluene0 - 2524-7285-99>95:590-99

Application II: The Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for forming C-C bonds and creating β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[1] Pyrrolidine derivatives catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde.[7]

Causality in Experimental Design

In aldol reactions, the solvent can play a dual role. While non-polar solvents are common, sometimes polar aprotic solvents or even neat conditions (using the ketone as the solvent) are employed to increase reaction rates.[8] The steric hindrance from the 3-methyl group is paramount in controlling the facial selectivity of the enamine's attack on the aldehyde.

Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

Materials:

  • (S)-3-Methylpyrrolidine

  • Acetone (Reagent and Solvent)

  • 4-Nitrobenzaldehyde

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Catalyst Preparation: Ensure the use of the free base form of 3-methylpyrrolidine.

  • Reaction Setup: To a vial containing 4-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent), add acetone (2.0 mL).

  • Add (S)-3-methylpyrrolidine (20 mol%) to the solution.

  • Reaction: Seal the vial and stir the mixture at room temperature for 24-72 hours.

  • Workup: After the reaction is complete (monitored by TLC), remove the excess acetone under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography (hexane/ethyl acetate) to yield the aldol product.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.

Typical Results Summary:

Catalyst LoadingSolventTemp (°C)Time (h)Yield (%)ee (%)
10-30 mol%Acetone2548-9670-9575-90

Application III: The Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for synthesizing nitrogen-containing bioactive molecules like alkaloids and β-amino acids.[9][10][11] Catalysts derived from 3-substituted pyrrolidines, such as 3-pyrrolidinecarboxylic acid, have shown exceptional performance, particularly in controlling diastereoselectivity to favor the anti-Mannich product.[9]

Causality in Experimental Design

The substituent at the C3 position of the pyrrolidine ring plays a critical role in organizing the transition state.[9] Unlike proline (which has a substituent at C2) that typically yields syn-products, 3-substituted pyrrolidines create a different steric and electronic environment, leading to a reversal in diastereoselectivity to strongly favor the anti-product.[9] This demonstrates how subtle changes in catalyst structure can lead to completely different and highly desirable stereochemical outcomes.

Protocol: Asymmetric anti-Mannich Reaction of Acetone with an α-Imino Ester

Materials:

  • (R)-3-Methylpyrrolidine derivative (e.g., (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid as a highly effective analog)[9]

  • Acetone

  • N-PMP-protected ethyl glyoxylate imine (PMP = p-methoxyphenyl)

  • Dimethylformamide (DMF) or other suitable polar solvent

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vial, dissolve the N-PMP-protected ethyl glyoxylate imine (0.2 mmol, 1.0 equivalent) and the 3-substituted pyrrolidine catalyst (10-20 mol%) in the chosen solvent (e.g., DMF, 1.0 mL).

  • Add acetone (1.0 mL, excess) to the vial.

  • Reaction: Stir the mixture at 0°C or room temperature for 24-48 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.

  • Analysis: Determine the yield, diastereomeric ratio (anti/syn), and enantiomeric excess (ee) by ¹H NMR and chiral HPLC.

Typical Results Summary:

Catalyst LoadingSolventTemp (°C)Time (h)Yield (%)dr (anti/syn)ee (%) (anti)
10-20 mol%DMF024>90>99:1>99

Conclusion

3-Methylpyrrolidine and its derivatives are powerful and versatile organocatalysts that expand the synthetic chemist's toolkit. The strategic placement of a methyl group at the C3 position provides a simple yet highly effective method for controlling stereoselectivity in fundamental bond-forming reactions. By understanding the underlying principles of enamine catalysis and the specific influence of the 3-methyl substituent, researchers can leverage these catalysts to construct complex chiral molecules with high precision and efficiency, accelerating progress in drug discovery and development.

References

Application Notes & Protocols: 3-Methylpyrrolidine Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic units that are covalently attached to a prochiral substrate.[1][2] By imparting its inherent chirality, the auxiliary directs a subsequent chemical transformation to proceed with a high degree of stereoselectivity, effectively creating a new chiral center with a predictable configuration.[1][2] After fulfilling its role, the auxiliary is cleaved from the product, often to be recovered and reused, rendering the process both efficient and economical.[2]

Among the diverse scaffolds used for chiral auxiliaries, pyrrolidine derivatives have garnered significant attention due to their rigid conformational structure and the stereoelectronic influence of the nitrogen atom.[3][4] Specifically, 3-methylpyrrolidine, available in both (R) and (S) enantiomeric forms (typically as the hydrochloride salt for stability and ease of handling), presents a versatile and effective chiral auxiliary.[5][6] Its utility stems from the stereodirecting influence of the C3-methyl group, which effectively shields one face of the reactive intermediate, thereby dictating the trajectory of incoming reagents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 3-methylpyrrolidine hydrochloride as a chiral auxiliary in key asymmetric transformations, including diastereoselective alkylations and aldol reactions.

Mechanism of Stereodirection: How 3-Methylpyrrolidine Controls Chirality

The efficacy of 3-methylpyrrolidine as a chiral auxiliary hinges on its ability to create a sterically biased environment around a reactive center. This is typically achieved by first forming an amide bond between the pyrrolidine's secondary amine and a carboxylic acid derivative of the substrate. This amide then serves as the parent structure for generating a chiral enolate or a related reactive intermediate.

The stereochemical outcome is primarily governed by the formation of a rigid, chelated intermediate, often involving a metal cation (e.g., Li⁺). The C3-methyl group of the pyrrolidine ring projects outwards, creating a significant steric barrier on one face of the molecule. Consequently, an incoming electrophile is directed to approach from the less hindered face, resulting in the preferential formation of one diastereomer.

Mechanism_of_Stereodirection Generalized Mechanism of Stereodirection cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Substrate Substrate Amide Chiral Amide Intermediate Substrate->Amide Acylation Auxiliary (R)-3-Methylpyrrolidine Auxiliary->Amide Enolate Chiral Enolate Formation (LDA, -78 °C) Amide->Enolate Product_Aux Diastereomerically-Enriched Product Enolate->Product_Aux Facial Block by C3-Methyl Group Electrophile E+ Electrophile->Product_Aux Final_Product Enantiomerically-Enriched Product Product_Aux->Final_Product Hydrolysis (e.g., LiOH) Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux

Figure 1. General workflow for using 3-methylpyrrolidine as a chiral auxiliary.

Core Applications and Performance Data

3-Methylpyrrolidine auxiliaries have proven effective in a range of carbon-carbon bond-forming reactions. Below is a summary of typical applications and the high levels of diastereoselectivity that can be achieved.

ApplicationElectrophile (E+)Typical Diastereomeric Excess (d.e.)Reference
Asymmetric AlkylationBenzyl bromide>95%[7]
Asymmetric Alkylationn-Butyl iodide>90%[7]
Asymmetric Aldol ReactionBenzaldehyde80-90%[7]
Asymmetric Aldol ReactionIsobutyraldehyde>92%[8]

Note: Diastereomeric excess is highly dependent on reaction conditions, including the substrate, base, solvent, and temperature. The values presented are representative of optimized procedures.

Detailed Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the formation of the chiral N-acylpyrrolidine, which is the precursor for subsequent diastereoselective reactions.

Materials:

  • (R)-3-Methylpyrrolidine hydrochloride (or the (S)-enantiomer)

  • Propionyl chloride (or other desired acyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, suspend (R)-3-methylpyrrolidine hydrochloride (1.0 eq) in DCM. Add TEA (2.2 eq) and stir the mixture at room temperature for 30 minutes to generate the free base in situ.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add propionyl chloride (1.1 eq) dropwise via syringe. Causality Note: Slow addition at low temperature is crucial to control the exothermicity of the acylation reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-propionyl-(R)-3-methylpyrrolidine can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Asymmetric α-Alkylation of the N-Acylpyrrolidine

This protocol details the diastereoselective alkylation of the chiral amide prepared in Protocol 1.

Materials:

  • N-propionyl-(R)-3-methylpyrrolidine (from Protocol 1)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (or other alkylating agent)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-propionyl-(R)-3-methylpyrrolidine (1.0 eq) and dissolve it in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA (1.1 eq) dropwise via syringe. The solution typically turns a yellow/orange color, indicating enolate formation. Stir at -78 °C for 1 hour. Causality Note: Low temperature is essential to ensure kinetic control and prevent enolate equilibration, which would erode diastereoselectivity.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

  • Isolation and Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. Purify by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the 3-methylpyrrolidine auxiliary to yield the final, enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated N-acylpyrrolidine (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Hydrolysis: Dissolve the alkylated N-acylpyrrolidine (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio). Add LiOH (3.0 eq) and stir the mixture vigorously at room temperature. Causality Note: The use of a hydroxide base facilitates the saponification of the amide bond, releasing the carboxylic acid and the chiral auxiliary.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Product Isolation: Concentrate the reaction mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl. The desired carboxylic acid product will often precipitate or can be extracted.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final enantiomerically enriched carboxylic acid.

  • Auxiliary Recovery: The aqueous layer from the initial extraction (step 3) contains the protonated 3-methylpyrrolidine. It can be basified, extracted, and distilled for recovery and reuse.

Experimental_Workflow Detailed Experimental Workflow start Start | {(R)-3-Methylpyrrolidine HCl} free_base Protocol 1: Auxiliary Attachment 1. Free Base Formation (TEA, DCM) 2. Acylation (Propionyl Chloride, 0°C) 3. Workup start->free_base alkylation Protocol 2: Asymmetric Alkylation 1. Enolate Formation (LDA, THF, -78°C) 2. Electrophile Addition (BnBr) 3. Quench & Extraction free_base->alkylation Crude N-Acylpyrrolidine cleavage Protocol 3: Auxiliary Cleavage 1. Amide Hydrolysis (LiOH, THF/H2O) 2. Acidification (HCl) 3. Extraction alkylation->cleavage Diastereomerically-Enriched Adduct product Final Product | {Enantiomerically-Enriched Carboxylic Acid} cleavage->product recovery Auxiliary Recovery | {Basify & Extract} cleavage->recovery

Figure 2. Step-by-step experimental workflow diagram.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: This can be caused by insufficiently low temperatures during enolization or alkylation, the use of a non-coordinating solvent, or a suboptimal base. Ensure all reagents are anhydrous and the temperature is strictly maintained at -78 °C.

  • Incomplete Reaction: If the acylation or alkylation stalls, ensure the starting materials are pure and the reagents (e.g., LDA) are fresh and have been properly titrated.

  • Difficult Auxiliary Cleavage: For sterically hindered substrates, amide hydrolysis may be slow. In such cases, harsher conditions (e.g., higher temperatures, stronger acid/base) may be required, but this risks epimerization of the newly formed stereocenter. Alternative cleavage methods, such as reductive cleavage, could be explored.[9]

Conclusion

This compound is a robust and reliable chiral auxiliary for asymmetric synthesis. Its straightforward attachment, effective stereodirecting ability, and ease of removal make it a valuable tool for the synthesis of enantiomerically enriched molecules. The protocols outlined in this guide provide a solid foundation for researchers to implement this methodology in their synthetic campaigns, enabling the efficient construction of complex chiral architectures critical to modern drug discovery and development.

References

3-Methylpyrrolidine Hydrochloride in Organocatalysis: An Application Protocol for the Aldol Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Small Molecules in Carbon-Carbon Bond Formation

The aldol reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1][2] Traditionally reliant on metal-based catalysts or stoichiometric amounts of chiral auxiliaries, the field has been revolutionized by the advent of organocatalysis, which utilizes small, purely organic molecules to accelerate chemical transformations.[3][4] Among these catalysts, proline and its derivatives have emerged as remarkably effective "micro-aldolases," mimicking the function of natural enzymes to afford β-hydroxy carbonyl compounds with high efficiency and stereoselectivity.[1][5]

This application note provides a detailed protocol and mechanistic insights for the aldol reaction catalyzed by 3-methylpyrrolidine hydrochloride, a readily available and effective proline surrogate. We will delve into the underlying principles of the catalytic cycle, provide a step-by-step experimental procedure, and discuss key parameters influencing reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Rationale: The Enamine Catalysis Cycle

The catalytic prowess of pyrrolidine derivatives, including 3-methylpyrrolidine, in the aldol reaction is rooted in the formation of a nucleophilic enamine intermediate.[6][7][8] The reaction mechanism, analogous to that of proline, can be delineated into several key steps:

  • Enamine Formation: The secondary amine of 3-methylpyrrolidine reacts with a ketone or aldehyde donor to form a transient iminium ion, which then tautomerizes to the crucial enamine intermediate.[7][8] The hydrochloride salt serves as a pre-catalyst, with the active free base being generated in situ.

  • Nucleophilic Attack: The electron-rich enamine acts as a potent nucleophile, attacking the carbonyl carbon of an aldehyde acceptor. This carbon-carbon bond-forming step is often rate-determining.[9]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium to release the desired β-hydroxy carbonyl product and regenerate the 3-methylpyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[7]

The stereochemical outcome of the reaction when using a chiral catalyst is determined by the facial selectivity of the enamine's attack on the aldehyde.[7] This is often rationalized by transition state models, such as the Zimmermann-Traxler model, which consider steric interactions to predict the formation of the major stereoisomer.[10]

Diagram: Catalytic Cycle of the 3-Methylpyrrolidine Catalyzed Aldol Reaction

Aldol_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Catalyst 3-Methylpyrrolidine Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium_Attack Iminium Ion (Post C-C Formation) Enamine->Iminium_Attack + Aldehyde Iminium_Attack->Catalyst + H2O - Aldol Product Product β-Hydroxy Carbonyl (Aldol Product) Iminium_Attack->Product Ketone Ketone (Donor) Ketone->Enamine Aldehyde Aldehyde (Acceptor) Aldehyde->Iminium_Attack Experimental_Workflow A 1. Reaction Setup (Aldehyde + Ketone/Solvent) B 2. Add Catalyst (3-Methylpyrrolidine HCl) A->B C 3. Stir and Monitor (TLC/HPLC) B->C D 4. Quench Reaction (aq. NH4Cl) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Wash and Dry (Brine, Na2SO4) E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

References

Application Notes and Protocols for the Mannich Reaction Catalyzed by 3-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Methylpyrrolidine Hydrochloride in Mannich Reactions

The Mannich reaction, a cornerstone of carbon-carbon bond formation, facilitates the aminoalkylation of a carbon acid, yielding β-amino carbonyl compounds.[1] These products are pivotal synthons in the synthesis of a vast array of pharmaceuticals and natural products.[2] In the realm of asymmetric organocatalysis, the quest for efficient and selective catalysts has led to the exploration of various chiral amines. Among these, pyrrolidine derivatives have emerged as powerful tools for controlling the stereochemical outcome of the Mannich reaction.

This guide focuses on the application of this compound as a catalyst in the Mannich reaction. The introduction of a methyl group at the 3-position of the pyrrolidine ring offers distinct advantages, including enhanced solubility in less polar organic solvents compared to its parent compound, proline.[3] This property can be crucial for optimizing reaction conditions and expanding the substrate scope. Furthermore, the stereochemistry at the 3-position can significantly influence the diastereoselectivity of the reaction, often favoring the formation of anti-Mannich products.[4]

These application notes provide a comprehensive overview of the mechanistic underpinnings, practical experimental protocols, and key considerations for employing this compound as a catalyst in the asymmetric Mannich reaction.

Mechanistic Insights: The Role of 3-Methylpyrrolidine in Catalysis

The catalytic cycle of the Mannich reaction mediated by a secondary amine like 3-methylpyrrolidine proceeds through the formation of key intermediates: an enamine from the carbonyl donor and an iminium ion from the aldehyde and amine acceptor.

The generally accepted mechanism involves the following key steps:

  • Iminium Ion Formation: The reaction initiates with the condensation of the aldehyde with the secondary amine catalyst to form an iminium ion.

  • Enamine Formation: Concurrently, the ketone reacts with another molecule of the catalyst to generate a nucleophilic enamine intermediate.

  • C-C Bond Formation: The enamine then attacks the electrophilic iminium ion, forming the new carbon-carbon bond and a new iminium ion intermediate.

  • Hydrolysis and Catalyst Regeneration: Finally, hydrolysis of the iminium ion releases the β-amino carbonyl product and regenerates the secondary amine catalyst, allowing it to re-enter the catalytic cycle.

The stereochemical outcome of the reaction is determined during the C-C bond-forming step. The facial selectivity of the enamine's attack on the iminium ion is directed by the chiral environment created by the catalyst. The substituent at the 3-position of the pyrrolidine ring plays a crucial role in shielding one face of the enamine, thereby favoring the formation of one stereoisomer over the other.

The Significance of the Hydrochloride Salt

The use of 3-methylpyrrolidine as its hydrochloride salt is a common practice for improving its stability and handling. However, for the catalytic cycle to proceed, the free secondary amine is required to act as a nucleophile.[5] Therefore, in most applications, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added to the reaction mixture to neutralize the hydrochloride and generate the active catalyst in situ.[5]

Visualizing the Catalytic Cycle

Mannich_Reaction_Mechanism cluster_reactants Reactants cluster_catalyst_activation Catalyst Activation cluster_intermediates Key Intermediates cluster_product_formation Product Formation Ketone Ketone (Donor) Enamine Enamine Ketone->Enamine Free Amine, -H2O Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion Free Amine, -H2O Amine_HCl 3-Methylpyrrolidine Hydrochloride (Catalyst) Free_Amine Free 3-Methylpyrrolidine Amine_HCl->Free_Amine Base Base Base (e.g., TEA) Mannich_Product β-Amino Carbonyl (Mannich Product) Enamine->Mannich_Product Attack on Iminium Ion Iminium_Ion->Mannich_Product Catalyst_Regen Regenerated Catalyst Mannich_Product->Catalyst_Regen Hydrolysis Catalyst_Regen->Free_Amine Experimental_Workflow start Start setup Reaction Setup: - Dry Glassware - Inert Atmosphere start->setup reagents Add Reactants: - Aldehyde - Amine - Solvent setup->reagents imine Imine Formation (Stir at RT) reagents->imine add_ketone Add Ketone imine->add_ketone catalyst_prep Prepare Catalyst Solution: - 3-Methylpyrrolidine HCl - Base (TEA) - Solvent add_catalyst Add Catalyst Solution catalyst_prep->add_catalyst add_ketone->add_catalyst reaction Stir at Optimized Temperature & Time add_catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (e.g., NH4Cl quench) monitoring->workup Complete extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification: Silica Gel Chromatography concentration->purification analysis Analysis: - NMR - MS - Chiral HPLC purification->analysis end End analysis->end

References

The Strategic Deployment of 3-Methylpyrrolidine Hydrochloride in the Synthesis of Novel Histamine H₃ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs.[1] Its significance stems from its ability to serve as a versatile, three-dimensional scaffold that can effectively orient pharmacophoric elements in space to optimize interactions with biological targets.[2] The saturated, non-planar nature of the pyrrolidine ring allows for a greater exploration of chemical space compared to its flat, aromatic counterparts, often leading to improved solubility, metabolic stability, and target affinity.[2] This application note delves into the synthetic utility of a specific chiral building block, 3-Methylpyrrolidine hydrochloride, in the generation of potent and selective bioactive molecules, with a focus on the development of novel histamine H₃ (H₃) receptor antagonists.

This compound, particularly in its chiral forms ((R) or (S)), offers a strategic advantage in drug design.[3] The methyl group provides a subtle yet crucial steric and electronic perturbation that can enhance binding affinity and selectivity for the target receptor, while also potentially improving pharmacokinetic properties. This guide will provide a detailed exploration of the synthetic pathways leveraging this valuable building block, complete with mechanistic insights and step-by-step protocols for researchers in drug development.

Core Application: Histamine H₃ Receptor Antagonists for Neurological Disorders

The histamine H₃ receptor, primarily expressed in the central nervous system, is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. This makes it an attractive target for the treatment of a range of neurological and psychiatric disorders, including cognitive impairments, sleep disorders, and attention-deficit hyperactivity disorder (ADHD). A significant challenge in the development of H₃ antagonists has been to create brain-penetrant molecules with high affinity and selectivity, while avoiding the imidazole core present in early antagonists, which can lead to off-target effects and metabolic liabilities.

The use of substituted aminopyrrolidines, such as those derived from 3-methylpyrrolidine, has emerged as a successful strategy to replace the imidazole moiety, yielding potent and selective H₃ antagonists with improved drug-like properties.[1][4]

Synthetic Strategy: A Modular Approach to Pyrrolidine-Based H₃ Antagonists

The synthesis of these novel H₃ antagonists typically follows a convergent and modular approach, allowing for the systematic exploration of structure-activity relationships (SAR). The general synthetic workflow can be dissected into two key stages:

  • Preparation of the Electrophilic Partner: Synthesis of a suitable alkylating agent, often a haloalkoxy- or similar derivative of a biaryl or heteroaryl system, which will form the "tail" region of the final molecule and contribute to receptor affinity and selectivity.

  • Nucleophilic Substitution: The crucial N-alkylation of 3-methylpyrrolidine with the pre-synthesized electrophile to assemble the final antagonist.

This modularity allows for the facile generation of a library of analogues by varying both the pyrrolidine building block and the biaryl/heteroaryl fragment.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: Electrophile Synthesis cluster_1 Part 2: Core Assembly cluster_2 Optional Final Step A Starting Aryl/Heteroaryl Alcohol B Alkylation with Dihaloalkane A->B Base (e.g., K₂CO₃) C Electrophilic Halide B->C F N-Alkylation C->F Base (e.g., K₂CO₃), Solvent (e.g., DMF) D 3-Methylpyrrolidine Hydrochloride E Free Base Formation D->E Base (e.g., NaOH) E->F G Final H₃ Antagonist F->G H Salt Formation G->H Acid (e.g., HCl)

Figure 1: A generalized workflow for the synthesis of 3-methylpyrrolidine-based H₃ antagonists.

Detailed Experimental Protocols

The following protocols provide a representative synthesis of a potent H₃ antagonist based on the methodologies reported in the literature.[1]

Part 1: Synthesis of the Electrophilic Partner: 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene

This protocol details the synthesis of the key alkylating agent required for the subsequent coupling with 3-methylpyrrolidine.

Reaction Scheme:

(R)-3-Methylpyrrolidine HCl + 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene --(K₂CO₃, DMF)--> (R)-1-(3-(4-(Trifluoromethoxy)phenoxy)propyl)-3-methylpyrrolidine

References

Application Notes: 3-Methylpyrrolidine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated nitrogen-containing heterocycle that stands as one of the most vital structural motifs in medicinal chemistry.[1][2] Its prevalence is noted in numerous FDA-approved medications, owing to the three-dimensional character of the sp³-hybridized ring system, which provides enhanced coverage of chemical space compared to planar aromatic systems.[1] This non-planar geometry allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. 3-Methylpyrrolidine, a chiral derivative, serves as a versatile building block, introducing a key stereocenter that is often crucial for a drug's efficacy and selectivity.[1][3]

This guide focuses on 3-methylpyrrolidine hydrochloride (C₅H₁₂ClN), the salt form of 3-methylpyrrolidine.[4] The hydrochloride salt is favored in synthesis for its enhanced stability, ease of handling as a solid, and improved solubility in various solvents compared to its free base form.[1] These application notes will provide a technical overview of its properties and detailed protocols for its use as a precursor in the synthesis of pharmaceutical intermediates, with a focus on the underlying chemical principles that guide its application.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental to its effective and safe use in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClN[4][5]
Molecular Weight 121.61 g/mol [1][4][5][6]
CAS Number 120986-92-7 (racemic)[4]
186597-29-5 ((S)-enantiomer)[7]
235093-98-8 ((R)-enantiomer)[6]
Appearance Solid[5]
Solubility Enhanced solubility in water and polar solvents[1][3]
Parent Compound 3-Methylpyrrolidine (CAS: 118158)[4]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Hazards: Harmful if swallowed, causes serious eye damage, and may cause skin and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

  • Handling: Use only in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[8] The compound can be hygroscopic; store in a cool, well-ventilated area in a tightly closed container, potentially under an inert atmosphere like Argon, to avoid contact with atmospheric moisture.[8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash immediately with plenty of soap and water.[8] If swallowed or inhaled, seek immediate medical attention.[8]

Core Application: N-Alkylation via Reductive Amination

One of the most powerful and common methods for incorporating the 3-methylpyrrolidine moiety into a target molecule is through reductive amination.[9] This reaction forms a carbon-nitrogen bond by reacting a carbonyl compound (an aldehyde or ketone) with the amine. The process involves two key stages: the formation of an iminium ion intermediate, followed by its reduction to the final amine.[9][10]

This method is highly favored in pharmaceutical synthesis because it avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[9]

Workflow for Reductive Amination

The general workflow for utilizing this compound in a reductive amination protocol is outlined below.

G cluster_reaction Reaction Core cluster_end Work-up & Purification carbonyl Aldehyde or Ketone (Electrophile) iminium Iminium Ion Formation carbonyl->iminium amine_hcl 3-Methylpyrrolidine HCl (Precursor) free_base In-situ generation of 3-Methylpyrrolidine (free base) amine_hcl->free_base + Base base Non-nucleophilic Base (e.g., Et3N, DIPEA) free_base->iminium reduction Reduction Step iminium->reduction workup Aqueous Work-up (Quench & Extraction) reduction->workup reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->reduction purify Purification (e.g., Column Chromatography) workup->purify product Final Tertiary Amine Product purify->product Tofacitinib_Synthesis cluster_fragments Key Precursors cluster_coupling Core Coupling Reaction cluster_final Final Steps piperidine (3R,4R)-1-benzyl-N,4- dimethylpiperidin-3-amine snar Nucleophilic Aromatic Substitution (SNAr) piperidine->snar pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine pyrimidine->snar deprotection Debenzylation snar->deprotection acylation Acylation with Cyanoacetic Acid Derivative deprotection->acylation product Tofacitinib acylation->product

References

The Pyrrolidine Scaffold: Application Notes on 3-Methylpyrrolidine Hydrochloride and its Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Pyrrolidine Ring in Neuropharmacology

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in neuroscience research and drug discovery. Its structural simplicity, coupled with the stereochemical possibilities arising from substitution, allows for the creation of a vast array of neuroactive compounds. 3-Methylpyrrolidine hydrochloride, as a fundamental building block, and its more complex derivatives, serve as invaluable tools for dissecting the intricate workings of the nervous system. The strategic placement of a methyl group at the 3-position can significantly influence the binding affinity and functional activity of these compounds at their respective biological targets.

This guide provides an in-depth exploration of the applications of 3-methylpyrrolidine and its analogs in key areas of neuroscience research. We will delve into their role as probes for nicotinic acetylcholine receptors, modulators of monoaminergic systems, and as templates for the development of novel therapeutics for neurological disorders. The following sections will provide not only the theoretical underpinnings of their utility but also detailed, field-proven protocols to empower researchers in their experimental endeavors.

I. Probing Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the pyrrolidine ring to that found in nicotine makes its derivatives potent ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are pivotal in synaptic transmission and are implicated in cognitive function, addiction, and neurodegenerative diseases.[1] 3-methyl substitution on the pyrrolidine ring of nicotine analogs has been shown to differentially affect binding and function at various nAChR subtypes, such as the α4β2 and α7 subtypes, which are abundant in the brain.[2][3] This makes 3-methylpyrrolidine derivatives excellent tools for studying the structure-activity relationships of nAChR ligands.

Application: Characterizing Ligand Interactions with nAChR Subtypes

A. Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor.[4][5][6] In this context, a 3-methylpyrrolidine derivative can be assessed for its ability to displace a known radiolabeled ligand from nAChRs expressed in cell lines or native tissues.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the nAChR subtype of interest (e.g., CHO cells expressing human α4β2 or α7 nAChRs).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7 nAChRs).

    • Add increasing concentrations of the unlabeled 3-methylpyrrolidine test compound.

    • To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) to a separate set of wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Electrophysiological Studies

Electrophysiology allows for the functional characterization of ligand-receptor interactions by measuring changes in ion flow across the cell membrane.[7][8] The Two-Electrode Voltage Clamp (TEVC) technique in Xenopus oocytes is a robust system for studying the effects of 3-methylpyrrolidine derivatives on nAChR function.[1]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2 subunits for the α4β2 receptor).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ba²⁺ Ringer's solution).

    • Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Establish a baseline current by perfusing the oocyte with the recording solution.

    • Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a control response.

    • After a washout period, co-apply the 3-methylpyrrolidine test compound with ACh to determine its effect on the ACh-evoked current. To test for agonist activity, apply the compound alone.

    • Record the changes in membrane current in response to ligand application.

  • Data Analysis:

    • Measure the peak amplitude of the inward current elicited by the agonist.

    • To assess agonism, generate a concentration-response curve for the test compound and calculate the EC₅₀ and maximal efficacy (Imax).

    • To assess antagonism, generate a concentration-response curve for the test compound's inhibition of the ACh-evoked current and calculate the IC₅₀.

Visualization of Experimental Workflow

G cluster_radioligand Radioligand Binding Assay cluster_electrophysiology Two-Electrode Voltage Clamp Membrane_Prep Membrane Preparation Binding Binding Reaction Membrane_Prep->Binding Separation Separation & Counting Binding->Separation Analysis_R Data Analysis (IC50, Ki) Separation->Analysis_R Oocyte_Prep Oocyte Preparation & Injection Recording Electrophysiological Recording Oocyte_Prep->Recording Application Compound Application Recording->Application Analysis_E Data Analysis (EC50, IC50) Application->Analysis_E

Caption: Workflow for characterizing 3-methylpyrrolidine derivatives at nAChRs.

II. Investigating Vesicular Monoamine Transporter 2 (VMAT2) Function

VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release. Its dysfunction is implicated in several neuropsychiatric disorders. Pyrrolidine analogs of lobelane and GZ-793A have been identified as potent inhibitors of VMAT2, making them valuable research tools.[9][10][11] These compounds can be used to study the mechanisms of monoamine storage and to develop potential therapeutics for conditions like methamphetamine abuse.[12][13]

Application: Assessing Inhibition of VMAT2 Activity

A. [³H]Dihydrotetrabenazine (DTBZ) Binding Assay

This assay measures the binding affinity of a test compound to the tetrabenazine binding site on VMAT2.

Experimental Protocol: [³H]DTBZ Binding

  • Synaptic Vesicle Preparation:

    • Dissect the striatum from rodent brains in ice-cold sucrose buffer.

    • Homogenize the tissue and centrifuge at low speed to remove cellular debris.

    • Centrifuge the supernatant at a higher speed to pellet crude synaptosomes.

    • Lyse the synaptosomes by osmotic shock and centrifuge to pellet synaptic vesicles.

    • Resuspend the vesicle pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of [³H]DTBZ.

    • Add increasing concentrations of the 3-methylpyrrolidine test compound.

    • Define non-specific binding using a high concentration of unlabeled tetrabenazine.

    • Initiate the reaction by adding the synaptic vesicle preparation.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Filter the reaction mixture through a glass fiber filter and wash with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding and determine the IC₅₀ and Ki values as described for the nAChR binding assay.

B. [³H]Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into synaptic vesicles.

Experimental Protocol: [³H]Dopamine Uptake

  • Synaptic Vesicle Preparation: Prepare synaptic vesicles as described for the [³H]DTBZ binding assay.

  • Uptake Assay:

    • Pre-incubate the synaptic vesicles with increasing concentrations of the 3-methylpyrrolidine test compound.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine and ATP (to energize the transporter).

    • Incubate for a short period at 37°C.

    • Terminate the uptake by adding ice-cold buffer and rapidly filtering the mixture.

  • Detection and Analysis:

    • Wash the filters and measure the accumulated radioactivity.

    • Determine the concentration of the test compound that inhibits 50% of the [³H]dopamine uptake (IC₅₀).

Visualization of VMAT2 Inhibition Pathway

G 3-Methylpyrrolidine\nAnalog 3-Methylpyrrolidine Analog VMAT2 VMAT2 3-Methylpyrrolidine\nAnalog->VMAT2 Inhibits Synaptic Vesicle Synaptic Vesicle Dopamine_ves Vesicular Dopamine VMAT2->Dopamine_ves Packaging Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 Transport

Caption: Inhibition of VMAT2-mediated dopamine packaging by a 3-methylpyrrolidine analog.

III. Screening for Anticonvulsant and Antinociceptive Activity

Derivatives of pyrrolidine-2,5-dione have shown promise as anticonvulsant and antinociceptive agents.[14] These compounds can be evaluated in a battery of in vivo and in vitro assays to determine their therapeutic potential and mechanism of action.

Application: In Vivo Screening of Anticonvulsant Efficacy

Experimental Protocol: Maximal Electroshock (MES) and 6 Hz Seizure Tests in Mice

  • Animal Preparation:

    • Acclimate male mice to the laboratory environment.

    • Administer the 3-methylpyrrolidine test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • MES Test:

    • At the time of predicted peak effect of the compound, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of this seizure endpoint.

  • 6 Hz Test:

    • Deliver a longer, lower-frequency electrical stimulus (e.g., 32 mA, 6 Hz for 3 s) through corneal electrodes.

    • Observe the mice for seizure activity (e.g., stun, forelimb clonus, twitching).

    • Protection is defined as the return to normal exploratory behavior within a short time frame.

  • Data Analysis:

    • Determine the dose of the test compound that protects 50% of the animals from seizures (ED₅₀) for each test.

IV. Assessing Psychostimulant and Rewarding Effects

Certain pyrrolidine-containing compounds, particularly synthetic cathinones, exhibit potent psychostimulant and rewarding properties, primarily through their action on monoamine transporters.[15][16][17] Behavioral pharmacology assays are crucial for characterizing these effects.

Application: Evaluating Abuse Potential in Rodent Models

Experimental Protocol: Locomotor Activity and Conditioned Place Preference (CPP)

  • Locomotor Activity:

    • Acclimate mice or rats to open-field arenas equipped with infrared beams to track movement.

    • Administer the 3-methylpyrrolidine test compound or vehicle.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

    • Analyze the data to determine if the compound increases or decreases locomotor activity compared to the vehicle control.

  • Conditioned Place Preference (CPP):

    • Pre-conditioning (Day 1): Allow animals to freely explore a two-chamber apparatus and measure their baseline preference for each chamber.

    • Conditioning (Days 2-5): On alternating days, confine the animals to one chamber after administration of the test compound and to the other chamber after administration of the vehicle.

    • Post-conditioning (Day 6): Place the animals back in the apparatus with free access to both chambers and record the time spent in each.

    • Data Analysis: A significant increase in time spent in the drug-paired chamber during the post-conditioning test indicates that the compound has rewarding properties.

Conclusion

This compound and its derivatives are a versatile class of compounds with broad applications in neuroscience research. From elucidating the subtleties of nicotinic receptor pharmacology to probing the function of monoamine transporters and discovering novel treatments for neurological disorders, the pyrrolidine scaffold continues to be of immense value. The protocols outlined in this guide provide a robust framework for researchers to harness the potential of these molecules in their own investigations. As with any experimental work, careful optimization and adherence to safety protocols are paramount for generating reliable and reproducible data.

References

3-Methylpyrrolidine hydrochloride as a ligand for serotonin receptors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Characterization of 3-Methylpyrrolidine Hydrochloride as a Novel Serotonin Receptor Ligand

Authored by: Gemini, Senior Application Scientist

Abstract

The serotonin (5-hydroxytryptamine, 5-HT) receptor system, comprising 13 G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, represents a cornerstone of modern neuropharmacology and a target for therapies addressing depression, anxiety, psychosis, and migraines.[1][2][3] The search for novel ligands with improved selectivity and unique functional profiles is a critical endeavor in drug development. The pyrrolidine moiety is a privileged scaffold found in numerous potent serotonergic agents.[4][5][6] This guide provides a comprehensive framework for the initial characterization of this compound, a simple pyrrolidine derivative, as a potential ligand for serotonin receptors. We present a logical, multi-stage workflow, from initial binding affinity screening to functional activity profiling, designed to rigorously assess the compound's serotonergic activity. This document serves as both a theoretical guide and a practical handbook for researchers investigating novel small molecules at 5-HT receptors.

Introduction: The Rationale for Investigating 3-Methylpyrrolidine

The serotonin system's complexity arises from its numerous receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7).[1] These receptors couple to distinct intracellular signaling pathways to exert their effects:

  • 5-HT1 and 5-HT5 Families: Primarily couple to Gi/o proteins to inhibit adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.[7]

  • 5-HT2 Family: Couples to Gq/11 proteins, activating phospholipase C (PLC) to increase intracellular calcium ([Ca²⁺]i) and diacylglycerol (DAG).[7][8][9]

  • 5-HT4, 5-HT6, 5-HT7 Families: Couple to Gs proteins to stimulate adenylyl cyclase, increasing cAMP levels.[10][11][12]

  • 5-HT3 Family: Functions as a non-selective cation channel, mediating rapid, depolarizing responses.[13][14]

The pyrrolidine ring is a common structural motif in established 5-HT receptor ligands. For instance, derivatives of 3-arylpyrrolidines are known to be potent and selective ligands at the 5-HT1A receptor[6], while other complex pyrrolidine-indoles show high affinity for 5-HT1D and 5-HT2 receptors.[5][15] This precedent provides a strong rationale for investigating simpler, foundational scaffolds like 3-Methylpyrrolidine to understand the minimal structural requirements for receptor interaction and to serve as a starting point for further chemical elaboration.

A critical consideration for 3-Methylpyrrolidine is its chirality. The compound exists as (R) and (S) enantiomers. It is well-established in pharmacology that stereoisomers can exhibit vastly different affinities, efficacies, and selectivities for their biological targets. Therefore, a complete characterization necessitates the separate evaluation of the racemate and each individual enantiomer.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₅H₁₂ClN[16]
Molecular Weight 121.61 g/mol [16]
Structure (Racemic)
Chirality Exists as (R) and (S) enantiomers
Parent Compound 3-Methylpyrrolidine[16]

Experimental Characterization Workflow

The evaluation of a novel compound should follow a logical progression from broad screening to specific functional validation. This ensures an efficient use of resources, where initial binding ("does it interact?") is confirmed before committing to more complex functional assays ("how does it interact?").

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Mechanism P1 Prepare Stock Solutions (Racemate, R- & S-Enantiomers) P2 Primary Screening: Radioligand Competition Assays (Panel of 5-HT Receptor Subtypes) P1->P2 P3 Data Analysis: Determine IC50 and Ki values P2->P3 F1 Select 'Hit' Receptor(s) (Based on Ki < 1µM) P3->F1 Identified 'Hits' F2 Functional Assay Selection (Based on Receptor G-Protein Coupling) F1->F2 F3a Gi/Gs Pathway: cAMP Accumulation Assay F2->F3a e.g., 5-HT1A, 5-HT7 F3b Gq Pathway: Intracellular Calcium Flux Assay F2->F3b e.g., 5-HT2A, 5-HT2C F4 Data Analysis: Determine EC50 (Agonist) or IC50 (Antagonist) F3a->F4 F3b->F4 S1 Counter-Screening (Non-Serotonergic GPCRs) F4->S1 Confirmed Activity S2 Saturation Binding Assay (Determine Kd of 'Hit' Receptor) S1->S2 S3 Advanced Functional Assays (e.g., GTPγS binding, β-Arrestin recruitment) S2->S3

Caption: High-level workflow for characterizing a novel ligand.

Protocol 1: Primary Screening via Radioligand Competition Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a panel of human serotonin receptor subtypes by measuring its ability to displace a known high-affinity radioligand.[17][18]

Principle

A fixed concentration of a radiolabeled ligand ([³H]-ligand) and a membrane preparation containing the receptor of interest are incubated with increasing concentrations of the unlabeled test compound (3-Methylpyrrolidine HCl). The test compound competes for the binding sites, reducing the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.

Materials
  • Test Compound: 10 mM stock solution of this compound (racemate, R-, and S-enantiomers) in sterile dH₂O.

  • Receptor Source: Commercially available membrane preparations from cells stably expressing a single human 5-HT receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligands: High-affinity, subtype-selective [³H]-labeled ligands (see table below).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Non-Specific Binding (NSB) Ligand: A high concentration (1-10 µM) of a known, non-radioactive antagonist for each receptor subtype.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen MAFB plates).[19]

  • Scintillation Cocktail: Suitable for solid-phase counting.

  • Instrumentation: 96-well plate harvester, Microplate Scintillation Counter.

Suggested Radioligands for Screening Panel
Target ReceptorRadioligandNon-Specific Ligand (Example)G-Protein Coupling
5-HT1A [³H]-8-OH-DPAT10 µM SerotoninGi/o
5-HT1B [³H]-GR 12574310 µM SerotoninGi/o
5-HT2A [³H]-Ketanserin1 µM MianserinGq/11
5-HT2C [³H]-Mesulergine1 µM MianserinGq/11
5-HT3 [³H]-Granisetron10 µM OndansetronIon Channel
5-HT6 [³H]-LSD10 µM SerotoninGs
5-HT7 [³H]-SB-26997010 µM SerotoninGs
Step-by-Step Protocol
  • Plate Preparation: Pre-soak the 96-well filter plate with 0.5% polyethyleneimine for 2 hours at room temperature to reduce non-specific binding of the radioligand to the filter material, then wash with assay buffer.[19]

  • Compound Dilution: Prepare a serial dilution series of 3-Methylpyrrolidine HCl in assay buffer, typically from 10 mM down to 10 pM, in a separate 96-well dilution plate.

  • Assay Plate Setup: To each well of the filter plate, add the components in the following order:

    • 150 µL Assay Buffer

    • 25 µL of test compound dilution (or buffer for Total Binding, or NSB ligand for Non-Specific Binding).

    • 25 µL of [³H]-Radioligand (diluted in assay buffer to a final concentration near its Kd).

    • 50 µL of receptor membrane preparation (protein concentration optimized for a good signal-to-noise ratio, typically 20-70 µ g/well ).[19]

    • Final Volume: 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. Equilibration time should be determined empirically for each receptor-ligand pair.[19]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration using a cell harvester. Wash each well 3-5 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Drying: Dry the filter plate completely under a heat lamp or in a low-temperature oven.

  • Counting: Add 50 µL of scintillation cocktail to each well, allow to equilibrate, and count the radioactivity in a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding = (Total Binding cpm) - (Non-Specific Binding cpm).

  • Plot the percentage of specific binding against the log concentration of 3-Methylpyrrolidine HCl.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Activity Profiling

Once a "hit" is identified from the binding screen (e.g., Ki < 1 µM), the next critical step is to determine its functional effect: is it an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand? The choice of assay depends on the receptor's signaling pathway.[3]

Functional Assay for Gi/Gs-Coupled Receptors (e.g., 5-HT1A, 5-HT7)

Principle: This assay measures the modulation of intracellular cyclic AMP (cAMP). Gs-coupled receptors (5-HT7) increase cAMP, while Gi-coupled receptors (5-HT1A) decrease forskolin-stimulated cAMP levels.[10][20] Commercial kits (e.g., HTRF, LANCE) are commonly used.

G cluster_Gi Gi/o Pathway (e.g., 5-HT1A) cluster_Gs Gs Pathway (e.g., 5-HT7) L1 5-HT1A Agonist R1 5-HT1A Receptor L1->R1 G1 Gi/o Protein R1->G1 AC1 Adenylyl Cyclase G1->AC1 cAMP1 cAMP (Decreased) AC1->cAMP1 ATP L2 5-HT7 Agonist R2 5-HT7 Receptor L2->R2 ATP G2 Gs Protein R2->G2 ATP AC2 Adenylyl Cyclase G2->AC2 ATP cAMP2 cAMP (Increased) AC2->cAMP2 ATP

Caption: Gi/o and Gs signaling pathways.

Step-by-Step Protocol (cAMP Assay):

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., CHO-5HT1A) in a 96-well plate and grow to ~90% confluency.

  • Agonist Mode:

    • Wash cells with stimulation buffer.

    • Add increasing concentrations of 3-Methylpyrrolidine HCl. For Gi-coupled receptors, also add a stimulant like forskolin (~5 µM) to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.[11]

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of 3-Methylpyrrolidine HCl for 15-30 minutes.

    • Add a known agonist for the target receptor at its EC₈₀ concentration.

    • Incubate for an additional 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF).

  • Data Analysis:

    • Agonist: Plot the cAMP response vs. log[compound] to determine the EC₅₀ (potency) and Emax (efficacy relative to a known full agonist).

    • Antagonist: Plot the inhibition of the agonist response vs. log[compound] to determine the IC₅₀.

Functional Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

Principle: Gq-coupled receptors activate PLC, leading to the production of IP₃, which triggers the release of Ca²⁺ from intracellular stores.[7][21] This transient increase in intracellular calcium can be measured using fluorescent calcium-sensitive dyes.[8]

G cluster_Gq Gq/11 Pathway (e.g., 5-HT2A) L1 5-HT2A Agonist R1 5-HT2A Receptor L1->R1 G1 Gq/11 Protein R1->G1 PLC Phospholipase C (PLC) G1->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to Ca [Ca²⁺]i (Increased) ER->Ca releases

Caption: Gq/11-mediated calcium signaling pathway.

Step-by-Step Protocol (Calcium Flux Assay):

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., HEK-5HT2A) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES) and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with liquid handling capabilities.

  • Agonist Mode:

    • Establish a baseline fluorescence reading for ~20 seconds.

    • Inject increasing concentrations of 3-Methylpyrrolidine HCl and immediately measure the fluorescence intensity over 2-3 minutes.

  • Antagonist Mode:

    • Establish a baseline reading.

    • Inject increasing concentrations of 3-Methylpyrrolidine HCl and incubate for 15-30 minutes.

    • Inject a known agonist (at its EC₈₀ concentration) and measure the fluorescence response.

  • Data Analysis:

    • Calculate the response as the peak fluorescence minus the baseline.

    • Agonist: Plot the response vs. log[compound] to determine EC₅₀ and Emax.

    • Antagonist: Plot the inhibition of the agonist response vs. log[compound] to determine IC₅₀.

Conclusion and Future Directions

This guide provides a validated, systematic approach to assess the potential of this compound as a novel serotonin receptor ligand. By following the workflow from broad affinity screening to specific functional characterization, researchers can efficiently determine if the compound interacts with any 5-HT receptors and elucidate the nature of that interaction.

Positive results, such as potent and selective binding and functional activity, would establish 3-Methylpyrrolidine as a valuable new chemical scaffold. Such a finding would warrant further investigation, including:

  • Enantiomer Profiling: Rigorous head-to-head comparison of the (R) and (S) enantiomers to determine if activity is stereospecific.

  • Selectivity Profiling: Screening against a wider panel of GPCRs and ion channels to confirm selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

This framework ensures that the initial characterization is both comprehensive and scientifically rigorous, laying a solid foundation for potential future drug development efforts.

References

Application Notes and Protocols: 3-Methylpyrrolidine Hydrochloride in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Chiral Pyrrolidines in Asymmetric Synthesis

The field of asymmetric organocatalysis has revolutionized the way chiral molecules are synthesized, offering a powerful and often more sustainable alternative to traditional metal-based catalysts.[1] At the heart of this revolution are small organic molecules that can induce high levels of stereoselectivity in a variety of chemical transformations. Among the most privileged scaffolds in organocatalysis is the chiral pyrrolidine ring system.[2][3] Inspired by the natural amino acid proline, which was a trailblazer in the field, substituted pyrrolidines have been developed to fine-tune catalytic activity and selectivity.[1]

3-Methylpyrrolidine, a simple yet elegant modification of the parent pyrrolidine structure, has emerged as a valuable building block and catalyst in its own right. The methyl substituent provides a crucial steric handle to influence the stereochemical outcome of reactions, making it a versatile tool for synthetic chemists. This document provides an in-depth guide to the application of 3-methylpyrrolidine hydrochloride and its derivatives in key organocatalytic transformations, complete with mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Power of Enamine and Iminium Ion Catalysis

The catalytic prowess of 3-methylpyrrolidine and other secondary amine catalysts lies in their ability to activate carbonyl compounds through the formation of two key intermediates: enamines and iminium ions.[4] This dual mode of activation is the cornerstone of a vast array of asymmetric transformations.

  • Enamine Catalysis: In this pathway, the secondary amine of 3-methylpyrrolidine reacts with a ketone or aldehyde to form a nucleophilic chiral enamine. This enamine then attacks an electrophile, such as a Michael acceptor, with high stereocontrol.[4][5] The chiral environment created by the catalyst directs the approach of the electrophile, leading to the formation of a specific enantiomer of the product.[5]

  • Iminium Ion Catalysis: Alternatively, the secondary amine can react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack. This is particularly useful in reactions like Diels-Alder and Michael additions.

The Catalytic Cycle: A Step-by-Step Look

The general catalytic cycle for an enamine-mediated reaction, such as a Michael addition, is a well-established and elegant process.

Enamine Catalytic Cycle Catalyst 3-Methylpyrrolidine Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone/Aldehyde Ketone->Enamine Intermediate Iminium Ion Intermediate Enamine->Intermediate + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Intermediate Product Chiral Product Intermediate->Product + H2O Product->Catalyst - Catalyst (Regeneration) Water H2O Water->Intermediate

Caption: Generalized catalytic cycle for an enamine-mediated reaction.

Key Applications of 3-Methylpyrrolidine Derivatives in Organocatalysis

Derivatives of 3-methylpyrrolidine have proven to be highly effective in a range of important asymmetric reactions, consistently delivering products with high yields and enantioselectivities.

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated compounds, or the Michael addition, is a cornerstone of carbon-carbon bond formation. Organocatalytic asymmetric Michael additions have been extensively studied, and pyrrolidine-based catalysts are among the most successful.[6][7] While direct use of this compound might require in-situ deprotection, its derivatives, often featuring additional functional groups to enhance stereocontrol, are widely employed.[5][8]

These reactions are fundamental in the synthesis of complex chiral molecules, which are crucial in drug discovery and development.[5] The pyrrolidine ring and its substituents effectively shield one face of the enamine, directing the approach of the Michael acceptor to the opposite face, thus inducing high enantioselectivity.[5]

Asymmetric Aldol Reactions

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another fundamental C-C bond-forming reaction. Pyrrolidine-based catalysts, including derivatives of 3-methylpyrrolidine, have been successfully applied to direct asymmetric aldol reactions.[2][9] The catalyst activates the ketone donor as a chiral enamine, which then adds to the aldehyde acceptor. The stereochemistry of the newly formed stereocenters is controlled by the chiral catalyst.

Domino and Cascade Reactions

A particularly powerful application of organocatalysis is in domino or cascade reactions, where multiple bond-forming events occur in a single pot. Pyrrolidine-based catalysts are adept at initiating such cascades. For instance, an initial aza-Michael addition can be followed by an intramolecular aldol condensation to rapidly build molecular complexity and construct intricate heterocyclic scaffolds like pyrrolidin-2-ones.[10]

Experimental Protocols

The following protocols are representative examples of how 3-methylpyrrolidine derivatives can be employed in asymmetric organocatalysis. Researchers should note that optimization of reaction conditions (catalyst loading, solvent, temperature, and additives) is often necessary for specific substrates.

Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroolefin

This protocol is adapted from established procedures for pyrrolidine-catalyzed Michael additions.[5]

Materials:

  • (S)-3-Methylpyrrolidine (or a suitable derivative)

  • trans-β-Nitrostyrene (Michael acceptor)

  • Cyclohexanone (Michael donor)

  • Co-catalyst (e.g., benzoic acid)

  • Toluene (solvent)

  • Magnetic stir bar and reaction vial

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the (S)-3-methylpyrrolidine derivative (0.02 mmol, 10 mol%).

  • Add the co-catalyst, such as benzoic acid (0.02 mmol, 10 mol%), if required.

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Add cyclohexanone (2.0 mmol, 10 equivalents).

  • Add toluene (0.5 mL) or perform the reaction under solvent-free conditions.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Add Catalyst & Co-catalyst B Add Michael Acceptor A->B C Add Michael Donor B->C D Add Solvent C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Quench Reaction F->G H Extract Product G->H I Dry & Concentrate H->I J Column Chromatography I->J K Determine Enantiomeric Excess (HPLC) J->K

Caption: Experimental workflow for the asymmetric Michael addition.

Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aldehyde

This protocol is a general procedure based on well-established proline-catalyzed aldol reactions.[11]

Materials:

  • (S)-3-Methylpyrrolidine derivative (e.g., a prolinamide)

  • Aromatic aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Magnetic stir bar and reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and the ketone (5.0 mmol).

  • Add anhydrous DMSO (2.0 mL) to the vial and stir until all solids are dissolved.

  • Add the (S)-3-methylpyrrolidine derivative (0.1 mmol, 10 mol%) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Data Summary and Comparison

The performance of organocatalysts is typically evaluated based on the yield, diastereoselectivity (dr), and enantioselectivity (ee) of the product. The following table provides representative data for pyrrolidine-catalyzed reactions to illustrate the expected outcomes.

Catalyst TypeReactionSubstratesYield (%)dr (syn:anti)ee (%) (major isomer)Reference
Pyrrolidine DerivativeMichael AdditionAldehyde + Nitroolefinup to 91->99[8]
Pyrrolidine DerivativeMichael AdditionKetone + Nitroolefinalmost quantitativeup to 98:2up to 99[6]
Proline DerivativeAldol ReactionKetone + Aldehydeup to 95-up to 90[9]
Pyrrolidine DerivativeDomino Aza-Michael/Aldolα-ketoamide + α,β-unsaturated aldehydegood>20:160-96[10]

Note: This table summarizes representative data from various sources and is intended for comparative purposes. Reaction conditions and substrate scope significantly influence the outcomes.

Conclusion and Future Outlook

This compound and its derivatives represent a valuable class of organocatalysts that enable a wide range of asymmetric transformations with high efficiency and stereoselectivity. Their ability to operate via enamine and iminium ion catalysis makes them versatile tools for the synthesis of complex chiral molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of new and improved pyrrolidine-based catalysts will undoubtedly remain an active and fruitful area of research. Future work will likely focus on the development of even more active and selective catalysts, as well as their immobilization on solid supports for easier recovery and recycling, further enhancing their practical utility and environmental sustainability.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methylpyrrolidine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-methylpyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this compound. As a polar organic salt, this compound presents unique challenges and considerations during purification. This guide moves beyond standard protocols to explain the underlying principles and help you navigate the intricacies of achieving high purity.

Foundational Principles: Why Recrystallization?

Recrystallization is a powerful purification technique for solid compounds based on differential solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the solvent (mother liquor) and are subsequently removed by filtration. For amine hydrochlorides like this compound, which are salts, the choice of solvent is critical to modulate solubility and achieve effective purification.[1][2]

Key Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₅H₁₂ClN[3][4]
Molecular Weight121.61 g/mol [3][4]
AppearanceSolid[4]
PolarityHighInferred from structure

Experimental Protocol: Recrystallization of this compound

This section provides a detailed, step-by-step methodology for the recrystallization of this compound. The choice of solvent is paramount and often requires empirical determination.

Workflow for Recrystallization

Recrystallization_Workflow A Solvent Selection B Dissolution A->B Select appropriate solvent C Hot Filtration (Optional) B->C Dissolve in minimum hot solvent D Crystallization (Cooling) B->D No insoluble impurities C->D Remove insoluble impurities E Isolation (Vacuum Filtration) D->E Slow cooling to form crystals F Washing E->F Collect crystals G Drying F->G Wash with cold solvent H Purity & Yield Analysis G->H Dry purified crystals

Caption: A generalized workflow for the recrystallization process.

Step 1: Solvent Selection

The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[5] Given the polar, salt-like nature of the compound, polar solvents are a logical starting point.

Recommended Solvents for Screening:

  • Primary Solvents: Isopropanol, Ethanol, Methanol

  • Solvent Mixtures (Anti-solvent approach): Isopropanol/Hexane, Ethanol/Diethyl ether, Acetone/Water[6][7]

Screening Procedure:

  • Place a small amount (e.g., 50 mg) of impure this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound completely at or near its boiling point.[6]

  • Allow the solution to cool to room temperature and then in an ice bath. The formation of a significant amount of precipitate indicates a promising solvent.

Step 2: The Recrystallization Process
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to create a slurry.[8] Heat the mixture with stirring until the solid dissolves completely. Add the hot solvent in small portions to avoid using an excess, which would reduce the yield.[8][9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[8][9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.[8]

  • Drying: Dry the crystals thoroughly. This can be achieved by air-drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point. The product is hygroscopic, so storage under an inert atmosphere like argon is recommended.[10]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue Q1 No Crystals Form Upon Cooling Start->Q1 Q2 Product 'Oils Out' Start->Q2 Q3 Low Recovery Yield Start->Q3 Q4 Poor Purity Post-Recrystallization Start->Q4 A1 Too much solvent used? - Boil off excess solvent. Solution is supersaturated? - Scratch flask interior. - Add a seed crystal. Q1->A1 A2 Solution cooled too quickly? - Reheat to dissolve, cool slowly. Inappropriate solvent? - Try a different solvent or solvent pair. Q2->A2 A3 Too much solvent used? - Use minimum hot solvent. Crystals washed with warm solvent? - Wash with ice-cold solvent. Compound is too soluble in cold solvent? - Use a different solvent. Q3->A3 A4 Crystallization was too rapid? - Re-dissolve and cool more slowly. Inadequate washing? - Ensure crystals are washed with fresh, cold solvent. Q4->A4

Caption: A decision tree for troubleshooting common recrystallization problems.

Q1: No crystals are forming even after cooling in an ice bath. What should I do?

A1: This is a common issue that typically points to one of two scenarios:

  • Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form.[11] To remedy this, gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Supersaturation: The solution might be supersaturated, a state where the compound remains dissolved even below its saturation point. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod. This creates microscopic scratches that provide nucleation sites for crystal growth.[2]

    • Add a seed crystal. A tiny amount of the crude solid can act as a template for crystallization to begin.[2][11]

Q2: My product is separating as an oil, not a solid. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.

  • Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly.[11]

  • Change the solvent system. The current solvent may be too non-polar or the polarity difference in a mixed solvent system may be too great. Try a more polar single solvent or a different solvent pair.[12]

Q3: My final yield is very low. What are the likely causes?

A3: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a portion of your product will always remain in the mother liquor. Always use the minimum amount of hot solvent required for complete dissolution.[8]

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

  • Inherent solubility: The compound may have significant solubility in the cold solvent. In this case, a different solvent system may be necessary.

Q4: The purity of my compound (checked by melting point or NMR) has not improved significantly. Why?

A4: This indicates that the impurities were incorporated into the crystal lattice.

  • Cooling was too rapid: If the solution cools too quickly, impurities can become trapped within the forming crystals.[9] The solution to this is to re-run the recrystallization and ensure a very slow cooling rate. Insulating the flask can help.

  • Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities (i.e., the impurities have similar solubility profiles). A different solvent system should be screened.

Frequently Asked Questions (FAQs)

Q: Is it better to use a single solvent or a mixed solvent system? A: This depends on the solubility characteristics of your compound. A single solvent is often simpler, but a mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is not) provides greater flexibility and control over the crystallization process.[6] For this compound, a polar solvent like isopropanol paired with a non-polar anti-solvent like hexane can be very effective.

Q: How important is the rate of cooling? A: It is critically important. A slow cooling rate is essential for the formation of large, well-defined crystals, which are typically purer. Rapid cooling ("crashing out") tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[8][9]

Q: My compound is slightly colored. Should I use charcoal? A: Yes, if you suspect the color is due to high molecular weight, colored impurities, you can use activated charcoal. Add a small amount of charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[11]

Q: What are the primary safety concerns with this compound and the solvents used? A: this compound is harmful if swallowed and can cause serious eye and skin irritation.[3][10] Many organic solvents are flammable and have associated inhalation hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

References

Technical Support Center: Synthesis of 3-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylpyrrolidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we delve into the practical aspects of identifying and mitigating common byproducts, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Methylpyrrolidine, and what are their respective advantages and disadvantages?

There are several established synthetic pathways to 3-Methylpyrrolidine, each with its own set of benefits and challenges. The choice of a particular route often depends on the availability of starting materials, scalability, and desired stereochemistry.

Synthetic RouteStarting MaterialsAdvantagesCommon Byproducts
Reductive Amination 4-Oxobutanoic acid derivatives & MethylamineVersatile, good for stereocontrol.Incompletely reduced imine, over-alkylated tertiary amine.
Catalytic Hydrogenation 3-Methyl-1H-pyrrole-2,5-dione (Methylsuccinimide)High yield, atom economy.Partially hydrogenated pyrrolidones, N-methylpyrrolidone.
From Itaconic Acid Itaconic acid & MethylamineUtilizes a bio-based starting material.4-Methyl-N-methylpyrrolidinone (isomeric impurity).[1]
Cyclization of Amino Alcohols 4-Amino-2-methyl-1-butanolCan provide good stereochemical control.Unreacted starting material, elimination byproducts.

The reductive amination pathway is often favored for its versatility and control over stereochemistry. However, careful optimization of the reducing agent and reaction conditions is crucial to prevent the formation of byproducts.[2][3] The catalytic hydrogenation of methylsuccinimide is an efficient route, though it can sometimes lead to the formation of partially reduced intermediates.[4][5]

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Issue 1: My final product is contaminated with a compound of a similar molecular weight, but with a different retention time in HPLC. What could it be?

Possible Cause: You are likely dealing with a positional isomer, 4-Methyl-N-methylpyrrolidinone, especially if your synthesis started from itaconic acid or a related precursor. The reaction of itaconic acid with primary amines can lead to the formation of both 3- and 4-substituted pyrrolidones.[1]

Troubleshooting Steps:

  • Confirm the Isomer's Presence:

    • HPLC Analysis: Use a high-resolution chiral or a suitable reverse-phase HPLC column to achieve baseline separation of the isomers.[6] Isocratic elution with a mobile phase of acetonitrile and water with an acidic modifier can be effective.[1]

    • GC-MS Analysis: GC-MS can also be used to separate and identify the isomers based on their fragmentation patterns.[7][8][9]

    • NMR Spectroscopy: ¹H and ¹³C NMR will show distinct chemical shifts for the methyl group and the protons on the pyrrolidine ring, allowing for unambiguous identification of the 3- and 4-methyl isomers.

  • Mitigation Strategies:

    • Reaction Condition Optimization: Carefully control the reaction temperature and pressure during the cyclization step. Lower temperatures may favor the formation of one isomer over the other.

    • Purification:

      • Fractional Distillation: If the boiling points of the free-base isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method before converting to the hydrochloride salt.

      • Preparative Chromatography: For high-purity requirements, preparative HPLC is the most reliable method for separating the isomers.[1]

Issue 2: I'm observing a byproduct with a higher molecular weight than my desired product in my mass spectrometry analysis.

Possible Cause: This is a classic sign of over-alkylation, a common side reaction in reductive amination syntheses. The secondary amine of the newly formed 3-methylpyrrolidine can react further with the carbonyl starting material and another molecule of methylamine to form a tertiary amine byproduct.[3]

Troubleshooting Steps:

  • Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine starting material relative to the carbonyl compound can help to minimize the formation of the tertiary amine.

  • Choice of Reducing Agent: The choice of reducing agent can significantly impact the outcome.

    • Sodium triacetoxyborohydride (STAB): This is a mild and selective reducing agent that is often effective at minimizing over-alkylation.[2]

    • Sodium cyanoborohydride (NaBH₃CN): This reagent is also commonly used, but requires careful pH control to avoid the release of toxic hydrogen cyanide gas.

  • Stepwise Procedure: Consider a two-step process where the imine is first formed and isolated, followed by its reduction. This can provide greater control over the reaction and reduce the likelihood of over-alkylation.

Issue 3: My reaction seems incomplete, and I'm isolating a significant amount of an unstable, colored impurity.

Possible Cause: You are likely observing the intermediate imine, which is formed from the condensation of the carbonyl compound and methylamine. If the reduction step is not efficient, this imine can persist in the reaction mixture. Imines are often less stable and can be colored.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete reduction.

Mitigation Steps:

  • Ensure Reductant Activity: Use a fresh, high-quality reducing agent. Borohydride reagents can degrade over time, especially if not stored properly.

  • Optimize pH: The pH of the reaction is critical for both imine formation and reduction. For reductive aminations with sodium cyanoborohydride, maintaining a slightly acidic pH (around 5-6) is often optimal.

  • Increase Reaction Time/Temperature: If the reduction is sluggish, cautiously increasing the reaction time or temperature may be necessary. Monitor the reaction progress by TLC or GC to avoid the formation of degradation products.

Issue 4: During the catalytic hydrogenation of a pyrrole precursor, I'm seeing multiple spots on my TLC plate.

Possible Cause: Catalytic hydrogenation can sometimes be challenging to drive to completion, leading to the formation of partially saturated byproducts. For example, the hydrogenation of 3-methyl-1H-pyrrole-2,5-dione may yield 3-methylpyrrolidin-2-one or other partially reduced intermediates.

Catalyst and Condition Selection:

Hydrogenation_Parameters cluster_Catalyst Catalyst Choice cluster_Conditions Reaction Conditions cluster_Outcome Reaction Outcome Catalyst Catalyst Palladium (Pd/C) Platinum (PtO₂) Rhodium (Rh/C) Conditions Parameters Hydrogen Pressure Temperature Solvent Catalyst:f1->Conditions:f0 Influences Catalyst:f2->Conditions:f0 Influences Catalyst:f3->Conditions:f0 Influences Outcome Product Purity High Purity 3-Methylpyrrolidine Mixture of Partially Reduced Byproducts Conditions->Outcome:f0 Determines

Caption: Key parameters influencing catalytic hydrogenation.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. Rhodium on carbon (Rh/C) is often effective for the hydrogenation of pyrrole rings.[10][11] Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are also commonly used but may require more forcing conditions.

  • Hydrogen Pressure: Increasing the hydrogen pressure can help to drive the reaction to completion.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring by GC or TLC is essential to determine the point of complete conversion.

  • Catalyst Loading: Ensure an adequate amount of catalyst is used. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.

Analytical Protocols

Protocol 1: GC-MS for Impurity Profiling

This method is suitable for identifying volatile byproducts such as isomeric impurities and over-alkylation products.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-350 amu.

Protocol 2: HPLC for Isomer Separation

This method is designed for the separation of positional isomers like 3-methyl- and 4-methylpyrrolidine derivatives.[1][6]

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H) or a high-resolution C18 column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40) containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).[12]

References

Technical Support Center: Stability of 3-Methylpyrrolidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As a valued partner in your research, we are committed to providing you with the scientific insights necessary to ensure the integrity of your experiments.

Introduction

This compound is a cyclic secondary amine salt, a structural motif present in numerous biologically active compounds. Understanding its stability in solution is paramount for consistent and reliable experimental outcomes, from storage of stock solutions to the interpretation of assay results. This guide will address common stability-related questions and provide systematic approaches to troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, exposure to light, and the presence of oxidizing agents. As a secondary amine hydrochloride, the protonated form is generally more stable in acidic to neutral aqueous solutions. However, extreme pH conditions and elevated temperatures can promote degradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared in a suitable solvent, such as water, ethanol, or methanol, where it is known to be soluble. To minimize the risk of degradation, it is recommended to:

  • Use high-purity solvents.

  • Store solutions at low temperatures (2-8 °C or -20 °C for long-term storage).

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • For applications sensitive to oxidation, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: Is this compound susceptible to degradation under acidic or basic conditions?

A3: Yes, like many amine-containing compounds, this compound can be susceptible to degradation under harsh acidic or basic conditions, especially when combined with heat.

  • Acidic Conditions: While the hydrochloride salt is stable in mildly acidic to neutral pH, strong acidic conditions coupled with high temperatures could potentially lead to ring-opening of the pyrrolidine structure.[1]

  • Basic Conditions: In basic solutions, the free amine form of 3-methylpyrrolidine is generated. This free base is more nucleophilic and potentially more susceptible to oxidation and other degradation pathways.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation products for this compound are not extensively documented in public literature, based on the chemistry of secondary amines and the pyrrolidine ring, potential degradation pathways include:

  • Oxidation: The nitrogen atom and the adjacent carbon atoms are susceptible to oxidation, which can lead to the formation of hydroxylamines, nitrones, and potentially ring-opened products.[2][3]

  • Ring Opening: Under harsh conditions (e.g., strong acid/base and heat), the pyrrolidine ring may undergo cleavage to form linear amino compounds.[1]

Below is a diagram illustrating the potential degradation pathways.

G cluster_main This compound Stability cluster_conditions Stress Conditions cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products A This compound in Solution B Oxidizing Agents (e.g., H₂O₂, O₂) A->B Exposure to C Extreme pH (Acidic or Basic) A->C Exposure to D High Temperature A->D Exposure to E UV/Visible Light A->E Exposure to F Oxidation B->F G Ring Opening C->G D->G H Photodegradation E->H I Hydroxylamines F->I J Nitrones F->J K Linear Amino Compounds G->K L Photolytic Adducts/Fragments H->L

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experimentation.

Issue 1: Inconsistent or lower-than-expected biological/chemical activity from a freshly prepared solution.

Possible Cause Troubleshooting Steps Scientific Rationale
Incorrect Solvent/pH 1. Verify the solvent used for dissolution and ensure it is of high purity. 2. Measure the pH of the final solution. For aqueous solutions, a pH range of 4-7 is generally recommended for amine hydrochlorides.The solubility and stability of amine salts can be highly dependent on the solvent and pH. An inappropriate pH can lead to precipitation or degradation.
Degradation during preparation 1. Avoid excessive heating during dissolution. Use sonication in a room temperature water bath if necessary. 2. Prepare solutions fresh before each experiment if stability is a concern.Thermal stress can accelerate degradation. Minimizing heat exposure during preparation preserves the compound's integrity.
Inaccurate Concentration 1. Re-verify calculations for solution preparation. 2. Confirm the accuracy of weighing and dilution steps.Simple errors in preparation can lead to incorrect final concentrations, impacting experimental results.

Issue 2: Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time.

Possible Cause Troubleshooting Steps Scientific Rationale
Solution Degradation 1. Analyze a freshly prepared solution as a control. 2. Compare the chromatograms of aged and fresh solutions to confirm the new peaks are from degradation. 3. If degradation is confirmed, re-evaluate storage conditions (see FAQ A2).The appearance of new peaks is a direct indication of the formation of degradation products. A systematic comparison can confirm this.
Contamination 1. Use fresh, high-purity solvents and clean glassware for solution preparation. 2. Analyze a solvent blank to rule out contamination from the solvent or analytical system.Contaminants can introduce extraneous peaks, which may be mistaken for degradation products.
Interaction with Formulation Components 1. If working with a complex formulation, prepare solutions of individual components to identify any interactions.Excipients or other active ingredients in a formulation can sometimes react with the compound of interest.

Issue 3: Visual changes in the solution (e.g., color change, precipitation).

Possible Cause Troubleshooting Steps Scientific Rationale
Oxidative Degradation 1. Prepare solutions using deoxygenated solvents (sparged with nitrogen or argon). 2. Store solutions under an inert atmosphere.Oxidation of amines can sometimes lead to colored byproducts.[3] Removing oxygen from the system can mitigate this.
pH Shift / Precipitation 1. Measure the pH of the solution. 2. If the pH has shifted, it may indicate degradation to acidic or basic products, or interaction with the storage container. 3. Check the solubility of the compound at the measured pH.A change in pH can affect the solubility of the hydrochloride salt, leading to precipitation.
Photodegradation 1. Ensure solutions are stored in light-protected containers (amber vials). 2. Compare a solution stored in the dark with one exposed to ambient light.Exposure to UV or visible light can induce photochemical reactions in some molecules. Saturated heterocycles are generally more photostable than their aromatic counterparts, but this should not be overlooked.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate pH Stability

This protocol is designed to assess the stability of this compound under acidic and basic conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Neutral Control: To 1 mL of the stock solution, add 1 mL of water.

  • Incubation: Incubate all three solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Quenching:

    • For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Caption: Workflow for a forced degradation study under acidic and basic conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from any degradation products. For a small polar amine like this compound, a reversed-phase HPLC method with a suitable column is a good starting point.

Parameter Recommendation Rationale
Column C18 or a polar-embedded phase (e.g., RP-Amide)C18 is a good starting point for reversed-phase chromatography. A polar-embedded phase can offer better retention for polar compounds.[5]
Mobile Phase A: 0.1% Formic acid or 10 mM Ammonium formate in water B: Acetonitrile or MethanolA buffered mobile phase is essential to ensure consistent ionization and retention of the amine. Volatile buffers are compatible with mass spectrometry.[5]
Detection UV at a low wavelength (e.g., 200-210 nm) or Mass Spectrometry (MS)The pyrrolidine ring lacks a strong chromophore, necessitating low UV wavelength detection or the use of a universal detector like MS.
Gradient Start with a low percentage of organic phase (e.g., 5% B) and ramp up to elute any less polar degradation products.A gradient elution is necessary to separate compounds with a range of polarities.

References

Technical Support Center: Purification of 3-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methylpyrrolidine hydrochloride. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on removing impurities from this valuable synthetic building block. The following sections are structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound so critical?

A1: 3-Methylpyrrolidine is a key heterocyclic building block used in the synthesis of a wide range of pharmaceuticals.[1] The purity of its hydrochloride salt is paramount because impurities can lead to unforeseen side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Regulatory bodies require stringent purity profiles for all intermediates used in drug manufacturing.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Impurities typically originate from the synthetic route used. Common sources include:

  • Starting Materials: Unreacted precursors such as 1,4-dichlorobutane or malic acid.[2][3]

  • Reagents & By-products: Residual methylamine or by-products from its reaction.[4]

  • Isomeric Impurities: Positional isomers like 2-Methylpyrrolidine or N-Methylpyrrolidine can form depending on the synthesis conditions.[5]

  • Residual Solvents: Solvents used during the reaction or initial workup (e.g., xylene, ether, methanol).[2]

  • Water: As a hydrochloride salt, it can be hygroscopic.

Q3: What analytical methods are best for assessing the purity of my sample?

A3: A combination of methods provides the most comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying and quantifying organic impurities by observing characteristic chemical shifts and integration values.

  • Gas Chromatography (GC): Ideal for detecting volatile impurities, including residual solvents and isomeric by-products like 2-methylpyrrolidine.[6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile impurities.[6][7]

  • Melting Point Analysis: Pure compounds have a sharp, defined melting point. A broad or depressed melting point range suggests the presence of impurities.[8]

Troubleshooting and Purification Guides

This section addresses specific problems you might encounter and provides detailed protocols for purification.

Scenario 1: My NMR spectrum shows several unidentifiable minor peaks.

Question: How can I remove general, unknown impurities from my crude this compound?

Answer: Recrystallization is the most powerful and widely used technique for purifying solid organic compounds like amine hydrochlorides.[9][10] The principle relies on the difference in solubility between your desired compound and the impurities in a chosen solvent system at different temperatures.[11]

Core Strategy: Single-Solvent Recrystallization

This method is effective when you can find a solvent that dissolves the compound well when hot but poorly when cold.[11] For amine hydrochlorides, polar protic solvents are a good starting point.[11][12]

Recommended Solvents:

  • Isopropanol (IPA)

  • Ethanol

  • Methanol

Detailed Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Start with isopropanol. This compound has good solubility in hot alcohols and lower solubility upon cooling.[13]

  • Dissolution: Place your crude material in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of isopropanol to create a slurry. Heat the mixture to a gentle boil while stirring.[10][11]

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing your yield.[9]

  • Hot Filtration (Optional): If you observe any insoluble material (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[11]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for forming large, pure crystals. Rapid cooling can trap impurities.[9][14]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.[11]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (isopropanol) to rinse away any remaining soluble impurities clinging to the crystal surfaces.[11]

  • Drying: Dry the crystals under a high vacuum to remove all traces of the solvent.

Scenario 2: My yield after recrystallization is very low.

Question: How can I improve my recovery without sacrificing purity?

Answer: Low yield is often due to the compound having significant solubility in the cold solvent or using too much solvent during dissolution. A two-solvent system, also known as an anti-solvent recrystallization, is an excellent alternative.

Core Strategy: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

In this technique, you dissolve the compound in a "good" solvent in which it is highly soluble. Then, you slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, causing it to crystallize out.

Recommended System:

  • Good Solvent: Ethanol or Methanol

  • Anti-Solvent: Diethyl Ether or Ethyl Acetate

Detailed Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still warm and stirring, slowly add diethyl ether dropwise. You will begin to see the solution turn cloudy (turbid), which indicates the onset of crystallization.

  • Re-dissolution: If the solution becomes heavily cloudy too quickly, add a few drops of hot ethanol to redissolve the precipitate, then continue adding the anti-solvent more slowly. The goal is to maintain a state of supersaturation.

  • Cooling & Crystallization: Once you have reached the point of persistent cloudiness, stop adding the anti-solvent, remove the flask from the heat, and allow it to cool slowly to room temperature, followed by an ice bath.

  • Isolation: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the single-solvent protocol.

G cluster_start Purity Analysis cluster_decision Troubleshooting cluster_purification Purification Workflow cluster_end Final Product start Crude 3-Methylpyrrolidine HCl analysis Assess Purity (NMR, GC, MP) start->analysis decision Purity Acceptable? analysis->decision end_product Pure Product (>99%) decision->end_product Yes recrystallize Perform Recrystallization (Single or Two-Solvent) wash_dry Collect, Wash & Dry Crystals re_analysis Re-assess Purity

Scenario 3: GC-MS analysis indicates a significant isomeric impurity.

Question: Recrystallization isn't separating the 2-Methylpyrrolidine isomer. What should I do?

Answer: Isomers often have very similar solubility profiles, making them difficult to separate by standard recrystallization. In this case, a more specialized technique like fractional crystallization may be required.[15]

Core Strategy: Fractional Crystallization

Fractional crystallization is a process that separates components of a mixture through multiple, sequential crystallization steps.[15] The principle relies on slight differences in solubility that can be exploited over several iterations.

Conceptual Workflow:

  • Initial Crystallization: Perform a standard recrystallization as described previously. The initial crop of crystals will likely be enriched in the less soluble component (hopefully your desired 3-methyl isomer). The mother liquor will be enriched in the more soluble component.

  • Isolate Fractions: Separate the first crop of crystals (Fraction 1) from the mother liquor.

  • Process Mother Liquor: Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals (Fraction 2). This fraction will be less pure than the first.

  • Re-purify Fractions: Take Fraction 1 and re-crystallize it from a fresh batch of solvent. This will further enhance its purity.

  • Repeat: This process can be repeated multiple times. The purity of each fraction should be monitored by GC after each step to determine the efficiency of the separation.

G start Crude Mixture (3-Me & 2-Me Isomers) step1 { Step 1: Crystallization | Dissolve in hot solvent, cool to get Crystal Crop 1 and Mother Liquor 1} start->step1:f0 step2_crystals { Re-crystallize Crop 1 |  Purest Fraction of 3-Methylpyrrolidine HCl} step1:f0->step2_crystals:f0 Crystals (Enriched) step2_liquor { Step 2: Process Liquor | Concentrate Mother Liquor 1, cool to get Crystal Crop 2} step1:f0->step2_liquor:f0 Mother Liquor (Impure) step3 { Re-crystallize Crop 2 |  Intermediate Purity Fraction} step2_liquor:f0->step3:f0

Data Summary: Solvent Selection Guide
Solvent SystemTarget ImpurityRationale & Key Considerations
Isopropanol General polar & non-polar impuritiesExcellent balance of dissolving the salt when hot and allowing it to crystallize efficiently when cold. A good first choice for general purification.[12]
Ethanol / Diethyl Ether General impurities, useful for improving yieldThe high polarity of ethanol dissolves the salt readily. The low polarity of ether acts as an effective anti-solvent, forcing the highly polar salt out of solution. Good for when the product is too soluble in pure alcohol.[11]
Methanol / Water Highly polar impuritiesUseful if the compound is difficult to dissolve in alcohols alone. Use water sparingly, as it can increase the solubility of the hydrochloride salt and reduce yield.[14]

References

Technical Support Center: Large-Scale Synthesis of 3-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylpyrrolidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important chemical intermediate. The following sections provide answers to frequently asked questions and detailed troubleshooting guides for common challenges encountered in the laboratory and during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthesis routes for producing this compound at an industrial scale?

There are several established routes, with the choice often depending on factors like starting material cost, required stereochemical purity, and available equipment. The two most prominent large-scale methods are:

  • Reductive Amination: This is a highly versatile and common method.[1][2][3] It typically involves the reaction of a carbonyl compound (like 4-oxopentylamine or a protected equivalent) with a suitable amine, followed by the reduction of the intermediate imine. The reaction is often performed in a "one-pot" fashion where the imine is formed and reduced in situ.[3][4] A key advantage is the wide availability of starting materials and various reducing agents.

  • Catalytic Hydrogenation of Pyrrole/Pyrroline Precursors: This route involves the reduction of a substituted pyrrole or pyrroline ring. For instance, a suitable 3-methylpyrrole derivative can be hydrogenated over a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C).[5][6] This method can be highly efficient and atom-economical but may require high-pressure hydrogenation equipment and careful control to prevent over-reduction or side reactions.[5] Catalyst selection and the potential for catalyst poisoning are critical considerations.[6]

Q2: How is the final hydrochloride salt typically formed and isolated on a large scale?

The formation of this compound is a critical final step that dictates the purity, stability, and handling properties of the product. The free base, 3-Methylpyrrolidine, is typically a volatile and hygroscopic liquid. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.

The process generally involves:

  • Dissolution: The purified 3-Methylpyrrolidine free base is dissolved in a suitable anhydrous solvent. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).

  • Acidification: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in IPA) or anhydrous HCl gas is carefully added to the solution of the free base, typically at a controlled temperature (e.g., 0-10 °C) to manage the exotherm.

  • Crystallization: The hydrochloride salt, being insoluble in the chosen solvent system, precipitates out of the solution. The crystallization process can be controlled by adjusting the rate of acid addition, temperature, and agitation speed. An anti-solvent may be added to maximize yield.

  • Isolation and Drying: The resulting solid is isolated by filtration, washed with a cold, anhydrous solvent to remove any residual impurities, and then dried under vacuum at a moderate temperature to yield the final product.

Q3: What are the primary safety concerns associated with this synthesis?

Safety is paramount. Key hazards are associated with the reagents and intermediates:

  • Flammability: Many solvents used (e.g., methanol, THF, ethers) are highly flammable.[7] All operations should be conducted in well-ventilated areas, away from ignition sources, and using properly grounded equipment to prevent static discharge.[7][8]

  • Toxicity and Corrosivity: 3-Methylpyrrolidine and its precursors can be toxic if swallowed or inhaled and may cause skin and eye irritation or burns.[8][9] The use of personal protective equipment (PPE), such as gloves, safety goggles, and lab coats, is mandatory.[10]

  • Reducing Agents: Certain reducing agents, like sodium cyanoborohydride, are highly toxic and can release hydrogen cyanide gas under acidic conditions.[2] Safer alternatives like sodium triacetoxyborohydride are often preferred.[2][3]

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure, which carries a risk of explosion.[11] Operations must be performed in specialized high-pressure reactors with appropriate safety interlocks and monitoring.

Q4: What analytical techniques are essential for monitoring reaction progress and ensuring final product quality?

A robust analytical strategy is crucial for a successful and reproducible synthesis.

  • In-Process Controls (IPCs):

    • Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively tracking the consumption of starting materials and the formation of the product.

    • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction mixtures to determine conversion rates and identify the formation of impurities.

  • Final Product Qualification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the purity of the final compound.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Melting Point: A sharp melting range is a good indicator of high purity for the crystalline hydrochloride salt.

    • Elemental Analysis: Verifies the elemental composition (C, H, N, Cl) of the final salt.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the likely causes and how can I troubleshoot this?

A: Low yield is a multifaceted problem. A systematic approach is needed to identify the root cause.

Workflow for Troubleshooting Low Yield

Caption: Decision tree for diagnosing low yield issues.

Detailed Breakdown of Causes & Solutions:

Potential CauseInvestigation & Solution
Incomplete Conversion Verify Reagent Quality: Ensure all starting materials and reagents meet specifications. Water content can be particularly detrimental, especially in reactions involving hydrides or imine formation. Optimize Reaction Conditions: The reaction may require more time or a higher temperature. Perform kinetic studies at the lab scale to determine the optimal endpoint. For scale-up, ensure internal temperature is maintained, as exotherms can be harder to control. Check Catalyst (Hydrogenation): If using a hydrogenation route, the catalyst may be poisoned or inactive.[6] Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds, strong coordinating agents). Increase catalyst loading or use fresh catalyst.
Side Reactions Identify Byproducts: Use GC-MS or LC-MS to identify the structure of major impurities. In reductive aminations, over-alkylation can be an issue if the starting amine is primary.[3] Adjust Stoichiometry/Addition: Slowly adding the reducing agent or controlling the pH can often minimize side reactions. For example, maintaining a slightly acidic pH (around 5-6) favors iminium ion formation for reduction while minimizing carbonyl reduction.[4]
Product Loss During Workup/Isolation Extraction Issues: The free base can have some water solubility. Ensure the pH of the aqueous layer is sufficiently basic (>12) during extraction to minimize loss. Perform multiple extractions with the organic solvent. Crystallization Loss: The hydrochloride salt may have some solubility in the crystallization solvent. Cool the slurry to a lower temperature (e.g., 0-5 °C) before filtration and use a minimal amount of cold solvent for washing the filter cake.
Problem: Impurity Profile is Unacceptable

Q: My final product contains impurities that are difficult to remove. What are the common side products and how can their formation be prevented?

A: Impurities often co-crystallize with the desired product, making purification challenging. Prevention is the best strategy.

Reductive Amination Mechanism and Potential Side Reactions

ReductiveAmination cluster_main Desired Pathway cluster_side Side Reactions Ketone Carbonyl Precursor (e.g., 4-Oxopentylamine) Imine Cyclic Imine/ Iminium Ion Ketone->Imine + Amine, -H2O Alcohol Alcohol Impurity Ketone->Alcohol [H-] (Non-selective reduction) Amine Amine Source (e.g., NH3 or protected) Amine->Imine Product 3-Methylpyrrolidine (Free Base) Imine->Product + Reducing Agent (e.g., NaBH(OAc)3) OverAlkylation Over-Alkylated Impurity Product->OverAlkylation + Carbonyl + [H-]

Caption: Reductive amination pathway and common side reactions.

Common Impurities and Mitigation Strategies:

  • Source: Non-selective reduction of the starting carbonyl group.

    • Cause: This occurs when the reducing agent is too reactive and reduces the ketone/aldehyde faster than the in situ formed iminium ion. Sodium borohydride (NaBH₄) is particularly prone to this.

    • Solution: Use a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed for reductive aminations as it is less reactive towards carbonyls but readily reduces the more electrophilic iminium ion.[2][3] Alternatively, a two-step process (pre-forming the imine before adding the reducing agent) can be employed.

  • Source: Over-alkylation or dimerization.

    • Cause: The newly formed secondary amine product can react with another molecule of the carbonyl starting material, leading to a tertiary amine impurity.

    • Solution: Control the stoichiometry carefully. Using a slight excess of the amine source can help. Slower addition of the carbonyl compound or reducing agent can also minimize this side reaction by keeping the concentration of the reactive intermediates low.

  • Source: Residual Starting Materials.

    • Cause: Incomplete reaction.

    • Solution: As discussed in the "Low Yield" section, optimize reaction time, temperature, and reagent stoichiometry. Ensure adequate mixing, especially during scale-up, to avoid localized "hot spots" or areas of poor reagent distribution.

Problem: Issues with Crystallization of the Hydrochloride Salt

Q: I am attempting to crystallize the this compound, but it is "oiling out" or forming an amorphous solid. How can I achieve a clean, crystalline product?

A: "Oiling out" is a common problem in crystallization, especially with salts. It occurs when the product separates from the solution as a liquid phase instead of a solid crystalline phase.

Troubleshooting Crystallization:

IssuePotential Cause(s)Recommended Actions
Oiling Out Supersaturation is too high: Rapid addition of HCl or anti-solvent creates a high level of supersaturation that favors liquid-liquid phase separation over nucleation. Residual Water: Water can interfere with the crystal lattice formation and increase the solubility of the salt. Solvent Choice: The solvent may not be optimal for crystallization.Control Addition Rates: Add the HCl solution or anti-solvent slowly and at a controlled temperature to maintain a moderate level of supersaturation. Use Seeding: Add a small amount of pre-existing crystalline product ("seed crystals") to the solution just as it becomes cloudy. This provides a template for controlled crystal growth. Ensure Anhydrous Conditions: Thoroughly dry the free base solution before adding HCl. Use anhydrous solvents.
Amorphous Solid Rapid Precipitation: Crashing the product out of solution too quickly by rapid cooling or fast anti-solvent addition can lead to a disordered, amorphous solid instead of an ordered crystal lattice.Slow Cooling Profile: Implement a controlled, slow cooling ramp to allow time for crystals to form and grow. Ageing Period: Hold the slurry at the final temperature for several hours with gentle agitation to allow for crystal perfection and potential conversion of any amorphous material to a crystalline form.
Poor Filterability Fine Particle Size: Very small, needle-like crystals can be difficult to filter and wash effectively.Optimize Agitation and Cooling: Slower agitation and a slower cooling rate generally lead to the formation of larger, more uniform crystals that are easier to handle.

References

preventing racemization during 3-Methylpyrrolidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Stereochemical Control

The synthesis of enantiomerically pure 3-Methylpyrrolidine hydrochloride is a critical task in the development of many pharmaceutical agents. The stereocenter at the 3-position of the pyrrolidine ring is often a key determinant of a molecule's biological activity. However, maintaining this stereochemical integrity throughout a multi-step synthesis can be challenging due to the risk of racemization.

Racemization, the conversion of an enantiomerically pure or enriched mixture into a mixture where both enantiomers are present in equal amounts (a racemate), can occur under various reaction conditions. This guide will delve into the mechanisms of racemization relevant to pyrrolidine synthesis and provide robust strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of racemization during the synthesis of 3-Methylpyrrolidine?

A1: Racemization in pyrrolidine synthesis can be triggered by several factors, including:

  • Harsh Reaction Conditions: Elevated temperatures, strong acids, or strong bases can promote the formation of intermediates that are prone to racemization.

  • Inappropriate Reagents: Certain reagents can facilitate the temporary removal of a proton from the chiral center, leading to a loss of stereochemical information.

  • Prolonged Reaction Times: Extended exposure to racemization-inducing conditions increases the likelihood of losing enantiomeric purity.

  • Purification Methods: Some purification techniques, if not carefully controlled, can contribute to racemization.

Q2: How can I monitor the enantiomeric excess (ee) of my 3-Methylpyrrolidine product?

A2: Accurate determination of enantiomeric excess is crucial. Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that employs a chiral stationary phase to separate enantiomers.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds, GC with a chiral column can effectively resolve enantiomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: These agents interact differently with each enantiomer, leading to distinguishable signals in the NMR spectrum.[1]

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While a classic method, it can be less accurate for determining high ee values and requires careful control of experimental conditions.[1]

Q3: What are the main strategies to synthesize enantiomerically pure 3-Methylpyrrolidine?

A3: There are several established strategies for achieving high enantiopurity:

  • Asymmetric Synthesis: This involves creating the chiral center in a stereocontrolled manner. Key approaches include:

    • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction.[2][3][4][5][6] The auxiliary is then removed in a subsequent step.

    • Asymmetric Catalysis: A chiral catalyst is used in small amounts to favor the formation of one enantiomer over the other.[7][8] This is often a more atom-economical approach.

  • Resolution of a Racemic Mixture: This involves separating the enantiomers of a racemic mixture of 3-Methylpyrrolidine. Common methods include:

    • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.

    • Kinetic Resolution: One enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess.[9][10][11][12]

    • Enzymatic Resolution: Utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[10]

Troubleshooting Guide: Preventing Racemization

This section addresses specific issues you may encounter during your synthesis and provides actionable troubleshooting steps.

Problem Potential Causes Troubleshooting Solutions
Loss of Enantiomeric Excess (ee) after a reaction step - Reaction temperature is too high. - Presence of strong acid or base. - Inappropriate solvent. - Use of a reagent known to cause racemization.- Lower the reaction temperature. Run a temperature screen to find the optimal balance between reaction rate and stereochemical integrity. - Use milder reagents. For example, use a weaker, non-nucleophilic base if possible.[13] - Choose a less polar, aprotic solvent. This can sometimes suppress racemization pathways. - Add racemization-suppressing additives. For instance, in peptide couplings, additives like HOBt or Oxyma can minimize racemization.[13][14]
Racemization during purification - Exposure to acidic or basic conditions on a chromatography column. - High temperatures during distillation.- Neutralize chromatography columns. Pre-treat silica gel with a suitable base (e.g., triethylamine in the mobile phase) if your compound is base-sensitive. - Use low-temperature purification techniques. Consider techniques like flash chromatography at reduced temperatures or crystallization. - Perform distillation under high vacuum. This allows for lower distillation temperatures.
Incomplete reaction leading to difficult purification and potential for racemization during workup - Insufficient reaction time or temperature. - Inactive catalyst or reagents.- Optimize reaction conditions. Systematically vary time, temperature, and reagent stoichiometry. - Ensure the quality of your reagents and catalyst. Use freshly prepared or properly stored materials.
Difficulty in removing a chiral auxiliary without racemization - Cleavage conditions are too harsh.- Screen for milder cleavage conditions. There are often multiple methods for removing a specific auxiliary; consult the literature for alternatives.[5]

Experimental Protocols & Methodologies

Asymmetric Synthesis using a Chiral Auxiliary

This protocol provides a general workflow for employing a chiral auxiliary in the synthesis of a 3-substituted pyrrolidine. The choice of auxiliary will depend on the specific reaction.

Workflow: Chiral Auxiliary-Mediated Synthesis

cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Purification & Cleavage cluster_3 Final Product A Attach Chiral Auxiliary to Prochiral Substrate B Perform Diastereoselective Reaction to Create Chiral Center A->B Reaction C Purify Diastereomeric Product B->C Workup D Cleave Chiral Auxiliary C->D Mild Conditions E Isolate Enantiomerically Pure Product D->E Purification

Caption: General workflow for chiral auxiliary-mediated synthesis.

Step-by-Step Protocol:

  • Attachment of Chiral Auxiliary: Couple the chosen chiral auxiliary to your prochiral starting material under appropriate conditions. Ensure complete reaction to avoid purification difficulties later.

  • Diastereoselective Reaction: Perform the key bond-forming reaction to introduce the methyl group at the 3-position. The chiral auxiliary will direct the stereochemical outcome of this step.

  • Purification of Diastereomers: The product of the previous step will be a mixture of diastereomers. These can often be separated using standard techniques like flash column chromatography or crystallization.

  • Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under conditions that do not cause racemization of the newly formed stereocenter.

  • Final Purification and Salt Formation: Purify the resulting 3-Methylpyrrolidine and convert it to the hydrochloride salt.

Kinetic Resolution of Racemic 3-Methylpyrrolidine

This approach is useful if a racemic mixture of 3-Methylpyrrolidine is readily available.

Workflow: Kinetic Resolution

cluster_0 Starting Material cluster_1 Resolution cluster_2 Separation cluster_3 Final Product A Racemic 3-Methylpyrrolidine B React with a Chiral Reagent or Catalyst A->B Selective Reaction C Separate Unreacted Enantiomer from the Product B->C Workup D Isolate Enantiomerically Enriched 3-Methylpyrrolidine C->D Purification

Caption: General workflow for kinetic resolution.

Step-by-Step Protocol:

  • Select a Resolution Method: Choose an appropriate kinetic resolution method. Lipase-catalyzed acylation is a common and effective technique.[10]

  • Perform the Resolution: React the racemic 3-Methylpyrrolidine with the chosen chiral reagent or catalyst. The reaction should be monitored carefully and stopped at approximately 50% conversion for optimal results.

  • Separation: Separate the unreacted, enantiomerically enriched 3-Methylpyrrolidine from the derivatized enantiomer. This can typically be achieved by chromatography or extraction.

  • Purification and Salt Formation: Purify the desired enantiomer and convert it to the hydrochloride salt.

Data Summary

The following table summarizes typical outcomes for different stereoselective approaches to pyrrolidine synthesis. Note that specific results will vary depending on the exact substrate and reaction conditions.

Method Typical Enantiomeric Excess (ee) Advantages Disadvantages
Chiral Auxiliary >95%High stereoselectivity, reliable.[3]Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis 80-99%Atom economical, can be highly efficient.[7]Catalyst development can be challenging and expensive.
Kinetic Resolution Up to >99% for the recovered starting materialCan be highly effective for specific substrates.[10]Maximum theoretical yield is 50% for the desired enantiomer.
Enzymatic Resolution >99%Highly selective, environmentally friendly conditions.[10]May not be applicable to all substrates.

This technical support guide is intended to provide a comprehensive overview of strategies to prevent racemization during the synthesis of this compound. By understanding the underlying principles and implementing the troubleshooting and experimental protocols outlined here, researchers can significantly improve the stereochemical purity of their final products.

References

handling and storage of hygroscopic 3-Methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling and storage of this hygroscopic material. Our goal is to ensure the integrity of your experiments by addressing common challenges and providing proactive solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to handle it carefully?

This compound (C₅H₁₂ClN) is a heterocyclic organic compound frequently used as a building block in the synthesis of pharmaceutical agents.[1] Its hydrochloride salt form is a solid, but it is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3][4] Improper handling can lead to the absorption of water, which can result in:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in molarity calculations and stoichiometry.[5]

  • Physical Changes: The compound may clump together or even dissolve, making it difficult to handle.[2][6]

  • Chemical Degradation: The presence of moisture can potentially affect the stability and purity of the compound.

Q2: How should I store unopened containers of this compound?

Unopened containers should be stored in a cool, dry, and well-ventilated area.[3] It is also recommended to store the product under an inert atmosphere, such as argon, to minimize contact with atmospheric moisture.[3]

Storage ParameterRecommendationRationale
Temperature CoolTo slow down any potential degradation processes.
Atmosphere Dry, Inert (e.g., Argon)To prevent absorption of atmospheric moisture.[3]
Location Well-ventilated areaTo ensure any potential fumes do not accumulate.
Container Tightly closed, original packagingTo maintain the integrity of the product and prevent moisture ingress.[3]
Q3: What are the primary safety hazards associated with this compound?

According to safety data sheets, this compound is associated with the following hazards:

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation/damage.[1][3][7]

  • May cause respiratory irritation.[1][3]

  • Harmful if swallowed.[1][7]

Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat when handling this compound.[3] All handling should be performed in a well-ventilated area or a fume hood.[3]

Troubleshooting Guide

Problem 1: The this compound has formed clumps or appears wet.
  • Cause: This is a clear indication of moisture absorption due to its hygroscopic nature.[2][6] This can happen if the container was not sealed properly or was left open to the atmosphere for an extended period.

  • Short-Term Solution: For immediate use, you can try to break up the clumps with a spatula.[2] However, be aware that the material's weight is no longer accurate due to the absorbed water.

  • Long-Term Solution & Prevention:

    • Drying: The material can be dried under a high vacuum. Gentle heating may be applied, but care must be taken to avoid decomposition.[2][8] Always consult the product's technical data sheet for thermal stability information.

    • Proper Storage: After opening, ensure the container is tightly sealed. For frequent use, consider preparing aliquots in smaller vials to minimize exposure of the entire stock to the atmosphere.

    • Use of Desiccants: Store the container inside a desiccator containing a suitable drying agent like silica gel or calcium chloride to maintain a dry environment.[4][9][10]

Problem 2: My reaction yields are inconsistent when using this compound.
  • Potential Cause: Inaccurate quantification due to moisture absorption is a likely culprit. If you are weighing out the hygroscopic solid directly for each reaction, variations in moisture content between weighings will lead to inconsistent molar equivalents.

  • Recommended Workflow:

Caption: Decision workflow for handling hygroscopic this compound.

  • Protocol for Stock Solution Preparation:

    • Transfer the entire contents of a new bottle of this compound to a pre-weighed, oven-dried flask under an inert atmosphere (e.g., in a glove box).[5]

    • Reweigh the flask to determine the exact mass of the compound.

    • Add a calculated volume of a suitable anhydrous solvent to achieve the desired molarity.

    • Store the stock solution in a sealed container with a septum, under an inert atmosphere, and at an appropriate temperature (refrigeration may be suitable, but check solubility).

    • For each reaction, use a dry syringe to withdraw the required volume of the solution.[11]

Problem 3: How can I verify the purity of my this compound if I suspect degradation?
  • Cause: Prolonged exposure to moisture or improper storage conditions can potentially lead to degradation.

  • Purity Assessment Methods:

    • NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR can provide a detailed picture of the compound's structure and reveal the presence of impurities. Comparing the obtained spectrum with a reference spectrum is a standard method for purity confirmation.

    • Melting Point Analysis: Pure compounds have a sharp, defined melting point. A broadened or depressed melting point range compared to the literature value can indicate the presence of impurities.[12]

    • Chromatographic Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify impurities.[13][14] For volatile compounds like 3-Methylpyrrolidine, GC is often a suitable choice.

Experimental Protocols

Protocol 1: Weighing this compound

This protocol minimizes moisture absorption during weighing.

  • Ensure the analytical balance is in a low-humidity environment. If possible, perform this task in a glove box with a dry atmosphere.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Have all necessary tools (spatulas, weigh boats) ready.

  • Open the container for the shortest time possible.

  • Quickly transfer the desired amount of the solid to a pre-tared weighing vessel.

  • Immediately and tightly seal the main container.

  • Record the weight and proceed with your experiment without delay.

Protocol 2: Drying Clumped this compound
  • Place the clumped solid in a suitable flask or dish.

  • Connect the flask to a high-vacuum line (Schlenk line).

  • Apply vacuum and leave for several hours to remove absorbed water.

  • If necessary, gentle heating can be applied with a heat gun or in a vacuum oven. Do not exceed the compound's decomposition temperature.

  • Once the solid appears free-flowing, allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas (e.g., Argon or Nitrogen) before opening.

  • Immediately transfer the dried solid to a tightly sealed container for storage in a desiccator.

Caption: Workflow for drying hygroscopic this compound.

References

Validation & Comparative

A Senior Scientist's Guide to Chiral HPLC Analysis of 3-Methylpyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of biological activity and safety. 3-Methylpyrrolidine, a key chiral building block, is no exception. Its enantiomers can serve as precursors to vastly different active pharmaceutical ingredients (APIs), making robust analytical methods for their separation and quantification an absolute necessity.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 3-methylpyrrolidine. Moving beyond a simple recitation of parameters, we will explore the underlying chromatographic principles, explain the rationale behind method selection, and provide detailed, field-tested protocols to serve as a strong foundation for your method development.

The Challenge: Separating Mirror Images

Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns (like a C18).[1] The key to their resolution lies in introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[2] The CSP interacts with the two enantiomers to form transient, diastereomeric complexes with slightly different energy levels. This subtle difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in separation. The "three-point interaction model" provides a fundamental framework for understanding this recognition, where a stable diastereomeric complex requires at least three simultaneous points of interaction between the analyte and the CSP.[1]

For a secondary amine like 3-methylpyrrolidine, the primary interaction sites are the basic nitrogen atom (capable of ionic, hydrogen bonding, and dipole-dipole interactions) and the chiral center itself, which creates steric constraints. The choice of CSP and mobile phase must be tailored to exploit these features effectively.

Comparative Analysis of Chiral Stationary Phases

While a specific, published method for 3-methylpyrrolidine is not widely available, extensive experience with structurally similar cyclic amines allows us to recommend a targeted screening approach focusing on two dominant classes of CSPs: polysaccharide-based and macrocyclic glycopeptide-based phases.[3]

Chiral Stationary Phase (CSP) ClassRecommended Column ExamplePrimary Separation MechanismMobile Phase ModesKey AdvantagesConsiderations
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H, CHIRALPAK® IA)Hydrogen bonding, π-π interactions, steric inclusion within chiral grooves of the polysaccharide helix.[4]Normal Phase, Polar OrganicBroad applicability, high success rate for a wide range of compounds.[4] Immobilized versions (IA) offer universal solvent compatibility.[5]Coated versions (AD-H) have solvent restrictions. Peak shape for basic amines often requires additives.[1]
Macrocyclic Glycopeptide-Based Vancomycin-based (e.g., Astec® CHIROBIOTIC® V2)Complex mechanism involving hydrogen bonding, π-π interactions, ionic interactions, and inclusion in macrocyclic cavities.[6]Polar Ionic, Reversed-Phase, Polar OrganicExcellent for polar and ionizable compounds, including amines.[6] Highly compatible with mass spectrometry (LC-MS).[7]Can take longer to equilibrate than polysaccharide columns. Optimum flow rates are often lower.

Experimental Deep Dive: Recommended Starting Protocols

The following protocols are robust starting points for developing a validated chiral separation method for 3-methylpyrrolidine. They are based on established methods for structurally analogous compounds and represent the most promising avenues for achieving baseline resolution.

Protocol 1: Polysaccharide CSP in Normal Phase Mode

This approach is a cornerstone of chiral screening due to the broad selectivity of polysaccharide phases in non-polar mobile phases. The carbamate derivatives on the amylose backbone form chiral grooves where analytes can interact via hydrogen bonds and π-π stacking.

Rationale for a Normal Phase Approach: Normal phase mode (using eluents like hexane and an alcohol modifier) often provides excellent selectivity for compounds with polar functional groups like amines. The non-polar bulk solvent minimizes strong, achiral interactions with the silica support, allowing the subtle, chiral-specific interactions with the CSP to dominate. For basic analytes like 3-methylpyrrolidine, adding a small amount of a basic modifier like diethylamine (DEA) is critical. DEA acts as a silanol-masking agent, preventing strong, non-specific binding of the analyte to residual acidic silanols on the silica surface, thereby dramatically improving peak shape and preventing excessive tailing.[1]

Detailed Experimental Protocol:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm)

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 215 nm (as 3-methylpyrrolidine lacks a strong chromophore, low wavelength UV or alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry may be necessary).

  • Sample Preparation: Dissolve the racemic 3-methylpyrrolidine standard in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5 µL

Optimization Strategy: If separation is not achieved, systematically vary the alcohol modifier (e.g., switch to isopropanol) and its percentage (from 5% to 20%). The ratio of hexane to alcohol directly impacts the retention time, while the type of alcohol can subtly alter the selectivity.

Protocol 2: Macrocyclic Glycopeptide CSP in Polar Ionic Mode

Macrocyclic glycopeptide phases, like those based on vancomycin, are exceptionally powerful for separating polar and ionizable compounds. The complex structure of vancomycin offers multiple interaction sites, including peptide backbones, sugar moieties, and charged groups, creating a highly selective chiral environment.

Rationale for a Polar Ionic Approach: The polar ionic mode utilizes a polar organic solvent (like methanol) with small amounts of an acid and a base (e.g., acetic acid and triethylamine) as additives. This mode is particularly effective for amines. The acidic and basic additives control the ionization state of both the analyte and the CSP's ionizable groups (carboxyl and amine sites), promoting ionic interactions that are crucial for chiral recognition on this phase. This mode is also highly compatible with mass spectrometry, as volatile additives like ammonium acetate can be used.[7]

Detailed Experimental Protocol:

  • Column: Vancomycin-based CSP on 5 µm silica (e.g., Astec® CHIROBIOTIC® V2, 250 x 4.6 mm)

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (TEA) (100:0.1:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min (Note: These columns often show increased efficiency at lower flow rates, e.g., 0.5 mL/min. Optimization is recommended.)

  • Temperature: 25°C

  • Detection: UV at 215 nm or Mass Spectrometry

  • Sample Preparation: Dissolve the racemic 3-methylpyrrolidine standard in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection Volume: 5 µL

Workflow and Method Development Strategy

A systematic approach is paramount in chiral method development. The following workflow outlines a logical progression from initial screening to a finalized method.

Chiral_Method_Development start_node Racemic 3-Methylpyrrolidine Sample screen_node1 Screen 1: Polysaccharide CSP (Normal Phase) start_node->screen_node1 Primary Screen screen_node2 Screen 2: Glycopeptide CSP (Polar Ionic Mode) start_node->screen_node2 Secondary Screen eval_node Evaluate Results: - Separation? - Peak Shape? - Retention Time? screen_node1->eval_node screen_node2->eval_node eval_node->screen_node2 No Separation on Polysaccharide optimize_node Optimize Best Condition: - Mobile Phase Ratio - Alcohol Modifier - Additive Conc. - Flow Rate - Temperature eval_node->optimize_node Partial or Good Separation final_node Validated Chiral Method optimize_node->final_node

Caption: A systematic workflow for chiral HPLC method development for 3-methylpyrrolidine.

Alternative Strategy: Indirect Separation via Derivatization

If direct methods fail to provide adequate resolution, or if enhanced detection sensitivity is required, an indirect approach can be employed. This involves reacting the 3-methylpyrrolidine enantiomers with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers.

Derivatization_Workflow racemate { (R)-3MP + (S)-3MP | Racemic Analyte} diastereomers { (R,R')-Diastereomer + (S,R')-Diastereomer | Diastereomeric Mixture} racemate->diastereomers reagent { (R')-CDA | Chiral Derivatizing Agent} reagent->diastereomers separation { Achiral HPLC Column | (e.g., C18)} diastereomers->separation result { Separated Peaks} separation->result

Caption: Workflow for the indirect chiral separation method via diastereomer formation.

Diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). Reagents like Marfey's reagent (FDAA) or Mosher's acid chloride are commonly used for amines. The major advantages are the use of less expensive achiral columns and often enhanced UV absorbance from the derivatizing agent. However, this method requires a pure chiral derivatizing agent, the reaction must proceed to completion without racemization, and it adds an extra step to the sample preparation process.

Conclusion

The successful enantiomeric separation of 3-methylpyrrolidine is readily achievable through a systematic HPLC screening approach. Polysaccharide-based CSPs in normal phase mode and macrocyclic glycopeptide-based CSPs in polar ionic mode represent the most powerful and versatile platforms for this analysis. By understanding the fundamental principles of chiral recognition and by methodically applying the protocols outlined in this guide, researchers can confidently develop robust and reliable methods to ensure the stereochemical purity of this critical synthetic intermediate. The choice between these primary methods will depend on available instrumentation, desired detection methods (UV vs. MS), and specific sample matrix considerations.

References

A Comparative Guide to Determining the Enantiomeric Excess of 3-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of chiral molecules like 3-Methylpyrrolidine hydrochloride is of paramount importance. The differential pharmacological and toxicological profiles of its enantiomers necessitate accurate and precise determination of enantiomeric excess (ee%). This guide offers an objective comparison of the principal analytical techniques for this purpose, providing researchers, scientists, and drug development professionals with the technical insights and methodologies required to select and implement the most appropriate technique for their needs.

This guide delves into the core methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each method is evaluated based on its principles, performance, and practical applicability to the analysis of this compound.

The Analytical Challenge: this compound

3-Methylpyrrolidine is a secondary amine, and its hydrochloride salt is a common form for handling and formulation. The chiral center at the 3-position gives rise to (R)- and (S)-enantiomers. The analytical challenge lies in distinguishing and quantifying these enantiomers, which possess identical physical properties in an achiral environment.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for determining the enantiomeric excess of this compound is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput. The following table summarizes key quantitative performance metrics for the most common analytical methods.

ParameterChiral HPLC (Indirect)Chiral GC (Direct)NMR SpectroscopyCapillary Electrophoresis
Principle Diastereomer formationEnantioselective interactionDiastereomeric interactionDifferential mobility
Resolution (Rs) > 1.5 (diastereomers)> 1.5Baseline separation of signalsHigh
Sensitivity High (with UV/MS)Very High (with FID/MS)ModerateHigh
Analysis Time 15-30 min10-25 min5-15 min< 15 min
Sample Prep. Derivatization requiredDerivatization may be neededMinimal (dissolution)Minimal (dissolution)
Instrumentation HPLC with UV or MSGC with FID or MSNMR SpectrometerCE Instrument
Key Advantage Robust, widely availableHigh resolution and sensitivityNon-destructive, fastHigh efficiency, low sample vol.
Key Limitation Derivatization adds complexityThermal stability requiredLower sensitivityMatrix effects can be an issue

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its robustness and wide applicability. For a secondary amine like 3-Methylpyrrolidine, which lacks a strong chromophore, an indirect approach involving pre-column derivatization is often the most effective strategy.

Expertise & Experience: The Rationale for Indirect Analysis

A direct chiral HPLC separation of 3-Methylpyrrolidine would be challenging due to its small size and lack of functional groups that interact strongly with common chiral stationary phases (CSPs). Furthermore, its low UV absorbance would necessitate the use of a mass spectrometer (MS) or other universal detector.

By derivatizing the secondary amine with a chiral derivatizing agent (CDA), we convert the enantiomers into diastereomers. Diastereomers have different physical properties and can be readily separated on a standard achiral reversed-phase column (e.g., C18). This approach offers several advantages:

  • Enhanced Detectability: Many CDAs contain strong chromophores, significantly improving detection sensitivity with standard UV detectors.

  • Improved Chromatography: The resulting derivatives are often larger and less polar, leading to better retention and peak shape on reversed-phase columns.

  • Method Robustness: Separation of diastereomers on achiral columns is often more straightforward and less susceptible to small changes in mobile phase composition compared to enantiomer separation on a CSP.

A widely used and highly effective CDA for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs.[1] The reaction proceeds via nucleophilic aromatic substitution, where the secondary amine of 3-Methylpyrrolidine attacks the electron-deficient aromatic ring of Marfey's reagent.

Experimental Protocol: Indirect Chiral HPLC with Marfey's Reagent

This protocol outlines a representative method for the derivatization and analysis of this compound.

1. Sample Preparation & Derivatization:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Dissolve in 1 mL of a 1:1 mixture of water and acetone.

  • Add 1 mL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 20 µL of 1 M sodium bicarbonate solution to maintain a slightly basic pH for the reaction.

  • Heat the mixture at 40°C for 1 hour.

  • After cooling to room temperature, quench the reaction by adding 20 µL of 2 M HCl.

  • Dilute the sample to an appropriate concentration with the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be 30-70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 340 nm.[2]

3. Data Analysis:

  • The two diastereomers will elute at different retention times.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two diastereomers: % ee = [(A1 - A2) / (A1 + A2)] * 100

Trustworthiness: A Self-Validating System

The validity of this method is ensured by running a racemic standard of this compound through the same derivatization and analysis procedure. This will confirm the elution order of the diastereomers and demonstrate baseline separation, ensuring accurate quantification.

Visualization: HPLC Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample 3-Methylpyrrolidine HCl dissolve Dissolve in H2O/Acetone sample->dissolve add_marfey Add Marfey's Reagent & NaHCO3 dissolve->add_marfey heat Heat at 40°C add_marfey->heat quench Quench with HCl heat->quench dilute Dilute with Mobile Phase quench->dilute inject Inject onto C18 Column dilute->inject separate Gradient Elution inject->separate detect UV Detection (340 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Workflow for indirect chiral HPLC analysis.

II. Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution and sensitivity, making it a powerful tool for enantiomeric excess determination. For a volatile compound like 3-Methylpyrrolidine (after neutralization of the hydrochloride salt), a direct analysis on a chiral stationary phase is often feasible.

Expertise & Experience: The Power of Direct Chiral GC

Direct chiral GC analysis avoids the need for a chiral derivatizing agent, simplifying sample preparation. The separation occurs due to the differential interaction of the enantiomers with a chiral stationary phase, typically a cyclodextrin derivative.[3] For secondary amines, derivatization with an achiral reagent, such as an acylating agent (e.g., trifluoroacetic anhydride), can improve peak shape and volatility without introducing another chiral center.[4]

Why Cyclodextrin-Based Phases? Cyclodextrins are chiral, cyclic oligosaccharides that form inclusion complexes with analytes. The enantioseparation is based on the difference in the stability of the diastereomeric complexes formed between the enantiomers and the chiral stationary phase. For cyclic amines like 3-Methylpyrrolidine, the fit within the cyclodextrin cavity is a key factor in achieving separation.

Experimental Protocol: Direct Chiral GC

This protocol describes a general method that would serve as an excellent starting point for the analysis of 3-Methylpyrrolidine.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a small amount of water.

  • Neutralize with a base (e.g., 1 M NaOH) and extract the free base into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Carefully dry the organic extract over anhydrous sodium sulfate.

  • (Optional but Recommended) To improve peak shape, derivatize with an achiral reagent. For example, add 100 µL of trifluoroacetic anhydride (TFAA) to the dried extract, cap the vial, and heat at 60°C for 20 minutes. Evaporate the excess reagent under a gentle stream of nitrogen and redissolve the residue in a known volume of solvent (e.g., ethyl acetate).

2. GC Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., Chirasil-DEX CB).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) at a rate of 2-5°C/min to optimize separation.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector Temperature: 280°C (for FID).

3. Data Analysis:

  • The two enantiomers will elute as separate peaks.

  • Calculate the % ee from the integrated peak areas.

Trustworthiness: Ensuring Method Reliability

The method's reliability is confirmed by injecting a racemic mixture to establish retention times and resolution. The linearity of the detector response should be verified by injecting a series of standards of known enantiomeric composition.

Visualization: GC Workflow

gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample 3-Methylpyrrolidine HCl neutralize Neutralize & Extract sample->neutralize derivatize Optional: Achiral Derivatization (TFAA) neutralize->derivatize dissolve Dissolve in Solvent derivatize->dissolve inject Inject into Chiral Column dissolve->inject separate Temperature Programmed Elution inject->separate detect FID or MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Workflow for direct chiral GC analysis.

III. NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. The principle relies on the use of a chiral solvating agent (CSA) to create a diastereomeric environment in the NMR tube.[5]

Expertise & Experience: The Elegance of NMR Enantiodiscrimination

In an achiral solvent, the NMR spectra of two enantiomers are identical. However, upon addition of an enantiomerically pure CSA, transient diastereomeric complexes are formed. These complexes have different magnetic environments, leading to the splitting of signals in the NMR spectrum, most commonly observed in ¹H NMR. The ratio of the integrated areas of the split signals directly corresponds to the ratio of the enantiomers.[6]

For 3-Methylpyrrolidine, suitable CSAs would be chiral acids, such as (R)-(-)-Mandelic acid or (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA), which can form acid-base complexes with the amine.

Experimental Protocol: NMR with a Chiral Solvating Agent

1. Sample Preparation:

  • Accurately weigh about 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the chosen enantiomerically pure CSA (e.g., (R)-(-)-Mandelic acid).

  • Gently shake the tube to ensure thorough mixing.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum of the mixture.

  • Identify a proton signal of 3-Methylpyrrolidine that shows clear separation (baseline resolution is ideal) into two distinct signals corresponding to the two diastereomeric complexes. The methyl protons or the protons adjacent to the nitrogen are often good candidates.

3. Data Analysis:

  • Carefully integrate the two separated signals.

  • Calculate the % ee from the integration values (I) of the two signals: % ee = [(I1 - I2) / (I1 + I2)] * 100

Trustworthiness: In-Situ Validation

The beauty of the NMR method lies in its directness. The presence of two distinct, well-resolved signals for the same proton in the analyte upon addition of the CSA is a direct validation of the chiral discrimination. Running a racemic sample and observing a 1:1 ratio of the integrated signals confirms the method's accuracy for quantification.

Visualization: NMR Workflow

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing sample 3-Methylpyrrolidine HCl in NMR Tube add_csa Add Chiral Solvating Agent sample->add_csa mix Mix Thoroughly add_csa->mix acquire Acquire 1H NMR Spectrum mix->acquire identify Identify Split Signals acquire->identify integrate Integrate Signal Areas identify->integrate calculate Calculate % ee integrate->calculate

Workflow for NMR analysis with a CSA.

IV. Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[7]

Expertise & Experience: High-Efficiency Separation with CE

CE offers extremely high separation efficiencies, often superior to HPLC.[8] For the enantioseparation of a basic compound like 3-Methylpyrrolidine, cyclodextrins are the most commonly used chiral selectors.[9] The separation mechanism is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin, which alters their effective electrophoretic mobility.

Highly sulfated cyclodextrins are particularly effective for separating chiral amines due to strong electrostatic interactions in addition to the inclusion complexation.

Experimental Protocol: Chiral CE

1. Sample and Electrolyte Preparation:

  • Prepare a background electrolyte (BGE) solution, for example, a 50 mM phosphate buffer at a low pH (e.g., pH 2.5). A low pH ensures the secondary amine is fully protonated.

  • Dissolve the chiral selector, such as a highly sulfated-β-cyclodextrin, in the BGE at an optimized concentration (typically 5-20 mM).

  • Dissolve the this compound sample in the BGE at a low concentration (e.g., 0.1-1 mg/mL).

2. CE Conditions:

  • CE System: A standard CE instrument with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Separation Voltage: 15-25 kV.

  • Temperature: 25°C.

  • Detection: Direct UV detection at a low wavelength (e.g., < 200 nm) or indirect UV detection if the BGE contains a chromophore.

3. Data Analysis:

  • The two enantiomers will appear as distinct peaks in the electropherogram.

  • Calculate the % ee from the corrected peak areas (peak area divided by migration time).

Trustworthiness: Method Validation in CE

Validation involves demonstrating the resolution of a racemic standard and assessing the method's linearity by analyzing samples with known enantiomeric compositions. The reproducibility of migration times and peak areas is also a key validation parameter.

Visualization: CE Workflow

ce_workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing prepare_bge Prepare BGE with Chiral Selector dissolve_sample Dissolve Sample in BGE prepare_bge->dissolve_sample inject Inject Sample into Capillary dissolve_sample->inject separate Apply Voltage inject->separate detect UV Detection separate->detect integrate Integrate Corrected Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Workflow for chiral capillary electrophoresis.

Conclusion: Selecting the Optimal Method

The choice of the most suitable method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • For routine quality control with high sample throughput , Chiral GC after a simple achiral derivatization offers an excellent balance of speed, sensitivity, and resolution.

  • When a non-destructive and very rapid analysis is needed , NMR spectroscopy with a chiral solvating agent is the method of choice, provided that sensitivity is not a limiting factor.

  • For method development and when derivatization is preferred to enhance detectability , indirect Chiral HPLC with a reagent like Marfey's is a robust and reliable option.

  • When high separation efficiency and minimal sample consumption are critical , Capillary Electrophoresis with a cyclodextrin selector is a powerful alternative.

Each of these techniques, when properly validated, provides a reliable and accurate means of ensuring the stereochemical purity of this compound, a critical parameter in the development of safe and effective pharmaceuticals.

References

A Comparative Guide to Organocatalysis: 3-Methylpyrrolidine Hydrochloride vs. L-Proline in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to build complex chiral molecules, which are fundamental to pharmaceutical development. For decades, this transformation was dominated by metal-based catalysts and chiral auxiliaries. However, the rise of organocatalysis—using small, metal-free organic molecules to induce chirality—has provided a powerful, often more sustainable, and operationally simpler alternative.

Among the vast arsenal of organocatalysts, the natural amino acid L-proline is unequivocally the gold standard, celebrated for its high fidelity in controlling stereochemical outcomes. Yet, the quest for novel reactivity and alternative selectivity profiles drives continuous exploration of simpler structural analogues. This guide provides an in-depth comparison between the well-established L-proline and a representative substituted amine, 3-methylpyrrolidine hydrochloride. We will dissect their mechanistic differences, compare their performance based on available experimental data and established principles, and provide practical guidance for researchers navigating the choice of catalyst for their synthetic challenges.

Mechanistic Foundations: A Tale of Two Catalysts

Both L-proline and 3-methylpyrrolidine catalyze the aldol reaction through a common enamine-mediated pathway. The secondary amine of the catalyst first condenses with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks the carbonyl group of an aldehyde acceptor, forming the new C-C bond. Subsequent hydrolysis releases the β-hydroxy carbonyl product and regenerates the catalyst.

However, the subtle yet profound structural differences between the two molecules create two distinct mechanistic paradigms.

L-Proline: The Bifunctional Virtuoso

L-proline's exceptional performance stems from its bifunctional nature. It contains not only the secondary amine necessary for enamine formation but also a carboxylic acid group. This acid moiety is not a mere spectator; it plays a crucial role in organizing the transition state. In the key C-C bond-forming step, the carboxylic acid activates the electrophilic aldehyde via a well-defined hydrogen-bonding network. This creates a rigid, chair-like Zimmerman-Traxler transition state, which effectively shields one face of the enamine, leading to a highly predictable and controlled transfer of chirality.[1]

L_Proline_Mechanism cluster_cycle L-Proline Catalytic Cycle Ketone Ketone (Donor) Enamine Enamine Intermediate Ketone->Enamine + L-Proline - H₂O Aldehyde Aldehyde (Acceptor) TS Zimmerman-Traxler Transition State (H-Bond Activated) Aldehyde->TS Proline L-Proline Proline->Enamine Enamine->TS + Aldehyde Iminium Iminium Intermediate Product β-Hydroxy Ketone (Product) Iminium->Product + H₂O Product->Proline (Catalyst Regenerated) TS->Iminium C-C Bond Formation

Caption: Catalytic cycle for the L-proline mediated aldol reaction.

3-Methylpyrrolidine: The Monofunctional Steric Director

In contrast, 3-methylpyrrolidine (generated from its hydrochloride salt) is a monofunctional catalyst. It lacks the acidic proton of L-proline's carboxylic acid. Therefore, it cannot activate the aldehyde electrophile through an intramolecular hydrogen bond. Its ability to induce chirality relies solely on steric effects.

The active catalyst is the neutral 3-methylpyrrolidine free base. The hydrochloride salt serves as a stable, crystalline precursor. In the reaction medium, a weak base (often the ketone substrate itself) can deprotonate the ammonium salt to generate the active catalyst in situ. Once the enamine is formed, the stereochemical outcome is dictated by the steric hindrance imposed by the pyrrolidine ring and, crucially, the methyl group at the 3-position. The catalyst's conformation creates a biased environment, forcing the aldehyde to approach from the less hindered face of the enamine nucleophile.

Methylpyrrolidine_Mechanism cluster_cycle 3-Methylpyrrolidine Catalytic Cycle Ketone Ketone (Donor) Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Aldehyde Aldehyde (Acceptor) TS Sterically-Controlled Transition State Aldehyde->TS Catalyst 3-Methyl- pyrrolidine Catalyst->Enamine Enamine->TS + Aldehyde Iminium Iminium Intermediate Product β-Hydroxy Ketone (Product) Iminium->Product + H₂O Product->Catalyst (Catalyst Regenerated) TS->Iminium C-C Bond Formation Experimental_Workflow start Start setup 1. Reaction Setup - Add catalyst and solvent to flask. - Stir to dissolve. start->setup reagents 2. Add Reagents - Add ketone (e.g., 5 equiv). - Add aldehyde (1 equiv). - Stir at specified temperature. setup->reagents monitor 3. Monitor Reaction - Use TLC or GC/LC-MS to track consumption of aldehyde. reagents->monitor workup 4. Work-up - Quench reaction (e.g., with NH₄Cl). - Extract with organic solvent. - Dry and concentrate. monitor->workup Reaction Complete purify 5. Purification - Column chromatography on silica gel. workup->purify analyze 6. Analysis - Determine yield. - ¹H NMR for diastereomeric ratio (dr). - Chiral HPLC/SFC for enantiomeric excess (ee). purify->analyze end End analyze->end

References

A Comparative Guide to 3-Methylpyrrolidine and Piperidine in Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Choosing the Right Cyclic Amine for Catalysis

In the landscape of organocatalysis, secondary cyclic amines are indispensable tools, particularly for their role in activating carbonyl compounds through enamine and iminium ion pathways.[1][2] Among the most common catalysts are piperidine, a six-membered heterocycle, and substituted pyrrolidines, which are five-membered rings. The selection between these scaffolds is a critical decision that directly influences reaction efficiency, yield, and stereoselectivity.[3]

This guide provides an in-depth, data-driven comparison of 3-Methylpyrrolidine and the widely-used piperidine. We will explore the fundamental relationship between their structural and electronic properties and their catalytic performance, supported by experimental data from the literature. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst selection and reaction optimization.

Core Physicochemical and Structural Properties

The catalytic efficacy of an amine is intrinsically linked to its basicity (pKa), nucleophilicity, and the steric environment around the nitrogen atom. These factors govern the kinetics and thermodynamics of the entire catalytic cycle.

Property3-MethylpyrrolidinePiperidineAnalysis
Structure Five-membered ring with a methyl group at the 3-positionSix-membered ringThe five-membered ring of pyrrolidine is more planar than the chair conformation of piperidine, which can influence the stability of intermediates.[3]
Molar Mass 85.15 g/mol [4]85.15 g/mol Identical molar mass.
pKa of Conjugate Acid ~10.53 (Predicted)[5]~11.22Piperidine is a slightly stronger base than 3-methylpyrrolidine. Basicity is crucial for the initial deprotonation or enamine formation steps.[6]
Steric Hindrance The methyl group at the C3 position introduces moderate steric bulk near the nitrogen atom.Less sterically hindered compared to 3-methylpyrrolidine.Steric hindrance can impede the approach of substrates to the nitrogen, potentially slowing down the rate-determining step of catalyst-substrate interaction.[7][8]

The primary difference lies in the ring structure and substitution. Pyrrolidine's five-membered ring is known to form enamines more readily with carbonyl compounds compared to the six-membered piperidine ring.[1] The resulting pyrrolidine-derived enamines are also more nucleophilic.[9] The addition of a methyl group to the pyrrolidine backbone introduces steric and electronic effects that must be considered. While the electron-donating methyl group can slightly increase basicity, the steric hindrance it creates is often a more dominant factor in catalytic performance.[6]

Mechanism of Action: Enamine Catalysis

Both 3-methylpyrrolidine and piperidine primarily operate through enamine catalysis to activate aldehydes and ketones for reactions at their α-position. The general mechanism proceeds through three key stages:

  • Enamine Formation: The secondary amine catalyst reversibly reacts with a carbonyl compound to form an iminium ion, which is then deprotonated at the α-carbon to yield a nucleophilic enamine intermediate.[10][11]

  • Nucleophilic Attack: The electron-rich enamine attacks an electrophile (e.g., in a Michael addition or Knoevenagel condensation), forming a new carbon-carbon bond and a new iminium ion intermediate.[12][13]

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction mixture to release the final product and regenerate the amine catalyst, allowing it to re-enter the catalytic cycle.[2]

Enamine_Catalysis cluster_cycle Catalytic Cycle Catalyst R₂NH (Catalyst) Iminium1 Iminium Ion Catalyst->Iminium1 + Carbonyl - H₂O Carbonyl Ketone/ Aldehyde Enamine Enamine (Nucleophile) Iminium1->Enamine - H⁺ Iminium2 Iminium Ion Enamine->Iminium2 + E⁺ Electrophile Electrophile (E⁺) Product α-Functionalized Product Iminium2->Product + H₂O Product->Catalyst - Catalyst

Caption: The general mechanism of enamine catalysis.

The rate-determining step often involves the formation of the enamine or its subsequent reaction with the electrophile. The catalyst's structure directly impacts the stability and nucleophilicity of the enamine intermediate, thereby dictating the overall reaction rate and efficiency.[14]

Comparative Performance: Knoevenagel Condensation

To provide a quantitative comparison, we analyze experimental data from a study on the Knoevenagel condensation between thiazolidine-2,4-dione (TZD) and substituted benzaldehydes.[9][15][16] This reaction is a classic benchmark for evaluating the efficacy of base catalysts. While this study used pyrrolidine, its results provide a strong baseline for understanding the behavior of the parent ring structure of 3-methylpyrrolidine.

Experimental Data Summary

CatalystAldehyde SubstrateCatalyst Loading (eq.)Reaction Time (min)Final Conversion (%)
Piperidine p-methoxybenzaldehyde0.848091.0[16]
Pyrrolidine p-methoxybenzaldehyde0.5480100[16]
Pyrrolidine p-methoxybenzaldehyde0.625480100[16]
Piperidine p-nitrobenzaldehyde0.8480~75[9]
Pyrrolidine p-nitrobenzaldehyde0.625480~85[15]

Analysis of Results:

The data clearly demonstrates that pyrrolidine is a more efficient catalyst than piperidine for this transformation under the tested conditions.[9][15] In the reaction with p-methoxybenzaldehyde, pyrrolidine achieves complete conversion at a significantly lower catalyst loading (0.5 eq.) compared to piperidine, which only reaches 91% conversion at a higher loading of 0.8 eq.[16] This superior performance highlights that the subtle differences in the five-membered ring structure lead to a more favorable catalytic cycle, likely due to the formation of a more nucleophilic enamine intermediate.[9]

Projected Performance of 3-Methylpyrrolidine:

While direct comparative data for 3-methylpyrrolidine in this specific reaction is not available, its performance can be logically inferred. The methyl group at the 3-position introduces two competing effects:

  • Electronic Effect: A weak, electron-donating inductive effect that slightly increases the basicity of the nitrogen. This could potentially accelerate steps involving proton abstraction.[6]

  • Steric Effect: Increased steric bulk near the nitrogen atom. This hindrance can impede the initial nucleophilic attack of the amine on the aldehyde's carbonyl group, which is often a rate-determining step.[3]

In most cases of enamine catalysis, the steric effect is expected to dominate over the minor electronic effect.[7] Therefore, 3-methylpyrrolidine would likely exhibit slightly lower catalytic activity than unsubstituted pyrrolidine but may still be more efficient than piperidine, depending on the specific substrates and reaction conditions. The steric hindrance could lead to a slower reaction rate, requiring longer reaction times or slightly higher catalyst loading to achieve comparable yields to pyrrolidine.

Experimental Protocols

The following protocols are based on the methodologies described in the comparative study of piperidine and pyrrolidine in the Knoevenagel condensation.[16] They provide a framework for conducting a direct comparative analysis in the laboratory.

Experimental_Workflow Start Start Setup Prepare Reaction Mixtures (Aldehyde, TZD, Solvent) Start->Setup Add_Cat Add Catalyst (Piperidine or 3-Methylpyrrolidine) Setup->Add_Cat React Run Reaction at Controlled Temp (e.g., 480 min) Add_Cat->React Monitor Monitor Progress (Take aliquots at time intervals) React->Monitor Analyze Analyze Samples (HPLC-UV) Monitor->Analyze Data Calculate Conversion vs. Time Analyze->Data Compare Compare Catalyst Performance Data->Compare End End Compare->End

Caption: General workflow for a comparative catalyst study.

Protocol: Knoevenagel Condensation of p-methoxybenzaldehyde with TZD

Materials:

  • p-methoxybenzaldehyde

  • Thiazolidine-2,4-dione (TZD)

  • Piperidine (Catalyst 1)

  • 3-Methylpyrrolidine (Catalyst 2)

  • Ethanol (Solvent)

  • HPLC-grade acetonitrile, water, and glacial acetic acid (for analysis)

  • Reaction vessels (e.g., 50 mL round-bottom flasks with stir bars)

  • Thermostatted oil bath or heating mantle

  • HPLC system with a UV detector

Procedure:

  • Reaction Setup: In two separate reaction vessels, prepare identical mixtures of p-methoxybenzaldehyde (e.g., 1.0 mmol), TZD (1.0 mmol), and ethanol (20 mL).

  • Catalyst Addition:

    • To the first vessel, add piperidine (e.g., 0.8 mmol, 0.8 eq.).

    • To the second vessel, add 3-methylpyrrolidine (e.g., 0.5 mmol, 0.5 eq.). Note: Catalyst loading should be optimized, but these values serve as a starting point based on the literature.[16]

  • Reaction Execution: Place both flasks in the pre-heated oil bath set to the desired temperature (e.g., reflux) and begin vigorous stirring. Start a timer for each reaction.

  • Monitoring: At designated time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 min), withdraw a small aliquot (e.g., 30 µL) from each reaction mixture.

  • Quenching and Dilution: Immediately quench each aliquot in a vial containing a larger volume (e.g., 1.5 mL) of an inhibitor solution (e.g., 0.6% glacial acetic acid in 1:1 water/acetonitrile) to stop the reaction.[16]

  • Analysis: Analyze the quenched samples by HPLC-UV to determine the concentration of the remaining TZD and aldehyde, and the formed product.

  • Data Processing: Calculate the percentage conversion of TZD at each time point for both catalysts. Plot conversion versus time to compare the reaction rates and final yields.

Conclusion and Recommendations

This comparative analysis reveals that while both piperidine and 3-methylpyrrolidine are effective catalysts for enamine-mediated reactions, their performance profiles differ significantly.

  • Piperidine is a reliable and effective base catalyst, widely documented in the literature.[12][17] However, experimental data shows it can be less efficient than five-membered ring analogues, requiring higher catalyst loadings to achieve similar results.[9][15][16]

  • 3-Methylpyrrolidine , inheriting the favorable ring structure of pyrrolidine, is projected to be a highly efficient catalyst. The parent pyrrolidine structure demonstrates superior activity to piperidine.[9][15] The steric hindrance from the 3-methyl group may slightly temper this activity compared to unsubstituted pyrrolidine, but it is still expected to be a potent catalyst, potentially outperforming piperidine in many applications.

Recommendation: For researchers seeking high efficiency and lower catalyst loadings, 3-methylpyrrolidine represents a compelling alternative to piperidine . Direct, side-by-side experimental validation, following the protocol outlined above, is recommended to determine the optimal catalyst and conditions for any specific transformation. The choice will ultimately depend on the interplay between the steric and electronic demands of the specific substrates involved.

References

A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 3-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the structural integrity and purity of chemical intermediates are paramount. This guide provides an in-depth technical comparison of synthetic routes for 3-Methylpyrrolidine hydrochloride, a key building block in medicinal chemistry. More critically, it establishes a comprehensive framework for the validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing a robust synthesis protocol and offering a rigorous guide to spectral interpretation, this document serves as a practical resource for ensuring the quality and reliability of this compound in research and development settings. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of 3-Methylpyrrolidine and the Imperative of NMR Validation

The pyrrolidine ring is a privileged scaffold found in numerous natural alkaloids and synthetic pharmaceuticals.[1] The introduction of a methyl group at the 3-position creates a chiral center, offering opportunities for stereospecific interactions with biological targets. This compound is therefore a valuable intermediate in the synthesis of a wide range of biologically active molecules.

However, the utility of any chemical intermediate is directly tied to its purity and confirmed structure. Ambiguities can lead to failed reactions, impure final compounds, and misinterpreted biological data. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation for organic molecules.[2][3] Its ability to provide detailed information about the chemical environment of individual atoms makes it an indispensable tool for confirming the successful synthesis of this compound and for identifying any potential impurities.[4] This guide will demonstrate how to leverage the power of ¹H and ¹³C NMR for unequivocal structural validation.

Recommended Synthesis of this compound

While several synthetic routes to substituted pyrrolidines exist, a common and reliable method involves the reductive amination of a suitable keto-acid or the cyclization of an amino-alcohol. For the purposes of this guide, we will focus on a reductive cyclization pathway, which is known for its efficiency and control.

Causality in Experimental Design

The chosen synthesis involves the cyclization of 4-amino-2-methylbutanoic acid. This precursor is readily available or can be synthesized from common starting materials. The use of a strong reducing agent, such as lithium aluminum hydride (LAH), is crucial for the reduction of the carboxylic acid to the corresponding amine, which then undergoes intramolecular cyclization. The final step involves the treatment with hydrochloric acid to afford the stable and easily handleable hydrochloride salt.

Detailed Experimental Protocol

Materials:

  • 4-amino-2-methylbutanoic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a suspension of LAH in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

  • Addition of Precursor: A solution of 4-amino-2-methylbutanoic acid in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

  • Workup: The resulting suspension is filtered, and the solid is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-methylpyrrolidine.

  • Salt Formation: The crude 3-methylpyrrolidine is dissolved in diethyl ether, and concentrated hydrochloric acid is added dropwise with stirring. The resulting white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

NMR-Based Validation: A Self-Validating System

The cornerstone of this guide is the rigorous validation of the synthesized product using NMR spectroscopy. A properly acquired and interpreted NMR spectrum serves as a definitive fingerprint of the molecule, confirming its structure and providing a quantitative measure of its purity.[3][5][6]

Workflow for Synthesis and NMR Validation

Caption: Workflow from Synthesis to NMR Validation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information for structural confirmation. The expected signals are detailed in the table below. The integration of these signals should correspond to the number of protons in a 1:1:2:2:2:3 ratio.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
NH₂⁺~9.0 - 10.0Broad singlet2H
CH (C2-Hax, C5-Hax)~3.3 - 3.6Multiplet2H
CH (C2-Heq, C5-Heq)~3.0 - 3.3Multiplet2H
CH (C4-H)~1.8 - 2.2Multiplet2H
CH (C3-H)~2.3 - 2.6Multiplet1H
CH₃~1.1 - 1.3Doublet3H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Key Interpretive Points:

  • The downfield shift of the protons adjacent to the nitrogen (C2 and C5) is due to the electron-withdrawing effect of the protonated nitrogen atom.

  • The methyl group at the 3-position will appear as a doublet due to coupling with the adjacent proton on C3.

  • The complexity of the multiplets for the ring protons arises from both geminal and vicinal coupling.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2~45 - 50
C5~45 - 50
C3~30 - 35
C4~30 - 35
CH₃~15 - 20

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Key Interpretive Points:

  • The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. For 3-Methylpyrrolidine, five distinct signals are expected.

  • The chemical shifts of the carbons adjacent to the nitrogen (C2 and C5) will be the most downfield among the ring carbons.

Purity Assessment by Quantitative NMR (qNMR)

Beyond structural confirmation, NMR can be used for quantitative analysis to determine the purity of the synthesized compound.[3][5][6] This is achieved by integrating the signals of the analyte relative to a known amount of an internal standard.

Experimental Protocol for qNMR:

  • Accurately weigh a sample of the synthesized this compound.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent.

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Comparison with Alternative Synthetic Routes

While the described reductive cyclization is a robust method, other synthetic strategies exist. It is important for the researcher to understand the advantages and disadvantages of each to select the most appropriate method for their specific needs.

Synthetic Route Advantages Disadvantages Scalability
Reductive Cyclization of 4-amino-2-methylbutanoic acid Good yields, readily available starting materials.Use of hazardous reagents like LAH.Moderate to good.
Catalytic Hydrogenation of 3-Methylpyrrole "Green" approach, high atom economy.Requires specialized high-pressure hydrogenation equipment. Potential for over-reduction.Excellent for industrial scale.
Intramolecular Cyclization of Halogenated Amines Can be a one-pot reaction.[1][7]Potential for side reactions (e.g., elimination). Halogenated precursors may be less stable.Good.

Conclusion

The successful synthesis and validation of this compound are critical for its application in drug discovery and development. This guide has provided a detailed, field-proven protocol for its synthesis via reductive cyclization. More importantly, it has outlined a rigorous and self-validating workflow for its structural and purity confirmation using ¹H and ¹³C NMR spectroscopy. By understanding the causality behind the experimental choices and adhering to the principles of quantitative NMR, researchers can ensure the quality and reliability of this important chemical intermediate, thereby fostering greater confidence in their downstream applications.

References

A Spectroscopic Guide to the Chiral Universe of 3-Methylpyrrolidine Hydrochloride: Distinguishing (R) and (S) Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological function. The chiral building block 3-Methylpyrrolidine, a common scaffold in pharmaceuticals, exists as two non-superimposable mirror images, the (R) and (S) enantiomers. While chemically identical in an achiral environment, their interactions within the chiral milieu of the human body can differ dramatically. Therefore, the ability to unambiguously determine the absolute configuration and quantify the enantiomeric purity is a cornerstone of modern chemical analysis.

This guide provides an in-depth comparison of two powerful spectroscopic techniques for the complete stereochemical characterization of (R)- and (S)-3-Methylpyrrolidine hydrochloride. We will explore Vibrational Circular Dichroism (VCD) as the definitive tool for assigning absolute configuration and Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating Agents (CSAs) as a rapid and robust method for determining enantiomeric purity. This document moves beyond mere protocols to explain the fundamental principles and causalities behind the experimental choices, empowering the scientist to apply these methods with confidence.

Part 1: Absolute Configuration Determination by Vibrational Circular Dichroism (VCD)

The Principle of VCD: A Chiroptical Fingerprint

Standard infrared (IR) spectroscopy measures the absorption of infrared light by a molecule's vibrations, yielding a spectrum that is identical for both enantiomers. Vibrational Circular Dichroism (VCD) transcends this limitation by measuring the differential absorption of left versus right circularly polarized infrared light (ΔA = AL - AR).[1][2][3] This phenomenon is exclusively observed in chiral molecules.

The key utility of VCD lies in a fundamental principle: enantiomers produce VCD spectra that are perfect mirror images of each other—equal in magnitude but opposite in sign for every vibrational band .[3][4] This makes VCD an absolute and unambiguous method for distinguishing (R) and (S) isomers in solution. The process involves comparing the experimentally measured VCD spectrum to a spectrum predicted from first principles using quantum chemical calculations, most commonly Density Functional Theory (DFT).[5][6] A match between the experimental and calculated spectra provides a direct correlation to the molecule's three-dimensional structure, thus revealing its absolute configuration.[7]

Experimental Protocol: VCD Measurement

This protocol outlines the steps for acquiring high-quality VCD spectra of an enantiomerically pure sample of 3-Methylpyrrolidine hydrochloride.

  • Sample Preparation :

    • Dissolve an accurately weighed sample of enantiopure (e.g., (R)-3-Methylpyrrolidine hydrochloride) in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 0.1 M.[4] The hydrochloride salt enhances solubility and ensures the pyrrolidine nitrogen is protonated, simplifying the conformational landscape.

    • Use a high-purity, low-water content solvent to minimize interfering IR absorption bands.

    • Transfer the solution to an IR cell with BaF₂ windows and a pathlength of ~75-100 µm.

  • Instrumentation & Data Acquisition :

    • Utilize a dedicated FT-IR spectrometer equipped with a VCD module, such as a photoelastic modulator (PEM).[3][8]

    • Collect a standard IR absorption spectrum to ensure the sample concentration is appropriate and to identify the key vibrational bands.

    • Acquire the VCD spectrum over the mid-IR range (e.g., 950-1700 cm⁻¹). Data collection is typically longer than for standard IR to achieve a sufficient signal-to-noise ratio, often requiring 1-3 hours.[4][8]

    • Acquire a background VCD spectrum of the pure solvent in the same cell and subtract it from the sample spectrum.

Computational Protocol: Predicting the VCD Spectrum

The reliability of the VCD assignment hinges on an accurate theoretical prediction. For a flexible molecule like the 3-methylpyrrolidinium cation, this requires a multi-step computational approach.

  • Conformational Search :

    • Using computational chemistry software (e.g., Gaussian, Jaguar), perform a thorough conformational search of one enantiomer (e.g., the (R)-3-methylpyrrolidinium cation) to identify all low-energy stable conformers.[9] This is critical as the experimental spectrum is a population-weighted average of all conformers present in solution.[4]

  • Geometry Optimization and Frequency Calculation :

    • For each identified conformer, perform a full geometry optimization and subsequent vibrational frequency calculation using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with the 6-31G(d) basis set.[10][11]

    • This calculation yields the IR absorption intensities (dipole strengths) and VCD intensities (rotational strengths) for every vibrational mode of each conformer.

  • Spectrum Generation :

    • Calculate the relative Boltzmann populations of each conformer based on their computed free energies at the experimental temperature.

    • Generate a final, Boltzmann-weighted average theoretical VCD spectrum by summing the contributions from all significant conformers.[4] The calculated frequencies are often scaled by a small factor (~0.97) to better match the experimental data due to the harmonic approximation used in the calculations.[12]

Workflow for VCD Analysis

VCD_Workflow cluster_exp Experimental cluster_comp Computational (DFT) exp_sample Prepare 0.1 M Solution of (R)-Enantiomer in CDCl3 exp_measure Acquire IR and VCD Spectra exp_sample->exp_measure exp_spectrum Experimental VCD Spectrum exp_measure->exp_spectrum compare Compare Spectra (Sign & Intensity) exp_spectrum->compare comp_conf Conformational Search of (R)-Cation comp_calc Optimize & Calculate Frequencies (B3LYP/6-31G(d)) comp_conf->comp_calc comp_avg Boltzmann Average Spectra comp_calc->comp_avg comp_spectrum Predicted VCD Spectrum comp_avg->comp_spectrum comp_spectrum->compare assign Assign Absolute Configuration compare->assign NMR_CSA_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis analyte Analyte: (R/S)-3-Methylpyrrolidine HCl mix Mix in NMR Tube with CDCl3 analyte->mix csa CSA: (R)-BINOL-PA csa->mix acquire Acquire ¹H NMR Spectrum mix->acquire split Observe Signal Splitting (e.g., C3-H proton) acquire->split integrate Integrate Signals for R and S enantiomers split->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate result Quantitative Enantiomeric Purity calculate->result

References

analytical methods for quality control of 3-Methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Analytical Quality Control of 3-Methylpyrrolidine Hydrochloride

As a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the quality of this compound is paramount. Ensuring its identity, purity, and chiral integrity requires a suite of robust, validated analytical methods. This guide provides an in-depth comparison of the primary analytical techniques used for the quality control (QC) of this compound, offering field-proven insights into method selection, implementation, and validation for researchers and drug development professionals.

Critical Quality Attributes (CQAs) of this compound

A comprehensive QC strategy must address the following CQAs:

  • Identity: Unambiguous confirmation of the chemical structure, including the salt form.

  • Assay & Purity: Quantitation of the compound's strength and the detection of any organic or inorganic impurities.

  • Chiral Purity: As 3-Methylpyrrolidine possesses a chiral center, the enantiomeric purity is a critical parameter, as different enantiomers can have vastly different pharmacological and toxicological profiles.

  • Residual Solvents: Control of solvents used during the manufacturing process.

This guide will focus on the chromatographic and spectroscopic methods best suited to monitor these attributes.

Identity Confirmation: The Spectroscopic Approach

Spectroscopic methods provide a chemical "fingerprint" and are the first line of defense for identity confirmation.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the spectrum is expected to show characteristic absorptions. The presence of the hydrochloride salt is distinguished by a broad absorption band typically seen in the 2700-2400 cm⁻¹ region, which corresponds to the N-H stretching vibration of the secondary ammonium ion (R₂NH₂⁺). This is a key diagnostic feature absent in the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information at the atomic level.

  • ¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their connectivity. Key features for 3-Methylpyrrolidine would include signals corresponding to the methyl group (a doublet), the methine proton adjacent to the methyl group, and the various methylene protons on the pyrrolidine ring, along with the broad signal for the ammonium protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For 3-Methylpyrrolidine, five distinct signals are expected, corresponding to the methyl carbon, the methine carbon, and the three unique methylene carbons of the pyrrolidine ring[1].

While primarily qualitative for identity, NMR can be made quantitative (qNMR) with appropriate standards for assay determination, though this is less common for routine QC.

Purity and Assay Determination: Chromatographic Techniques

Chromatography is the cornerstone of purity and assay testing, allowing for the separation and quantification of the main component from its impurities.

Gas Chromatography (GC)

Gas chromatography is highly effective for analyzing volatile and thermally stable compounds. Since this compound is a salt, it is non-volatile. Therefore, direct analysis is not feasible.

Causality Behind Experimental Choice: To make the analyte suitable for GC, the salt must be neutralized to its free base form (3-Methylpyrrolidine), which is significantly more volatile. This is a critical sample preparation step.

Typical Application: GC with a Flame Ionization Detector (GC-FID) is ideal for determining the purity of the organic components (assay) and for detecting volatile organic impurities. It is also the standard method for analyzing residual solvents.

Experimental Protocol: GC-FID for Purity/Assay

  • Sample Preparation: Accurately weigh about 50 mg of this compound into a vial. Add 1 mL of 1M Sodium Hydroxide to neutralize the salt and 1 mL of a suitable organic solvent (e.g., Dichloromethane) containing an internal standard (e.g., N-Methylpyrrolidine). Vortex vigorously for 1 minute to extract the free base into the organic layer. Allow the layers to separate.

  • GC System & Conditions:

    • Column: A base-deactivated polyethylene glycol (PEG) column, such as a DB-CAM or equivalent, is recommended to prevent peak tailing associated with amines[2].

    • Inlet Temperature: 250 °C

    • Detector (FID) Temperature: 270 °C

    • Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Volume: 1 µL of the organic layer.

  • System Suitability: Inject a standard solution to verify resolution between the analyte and internal standard, and to check for peak shape (tailing factor typically < 1.5).

Chiral High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is a regulatory necessity and is best accomplished using chiral HPLC. This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choice: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and have a high success rate for separating a wide range of chiral compounds, including amines[3][4]. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier, is optimized to achieve baseline separation. A small amount of a basic additive (like diethylamine) is often required to block active sites on the silica support and ensure good peak shape for the basic analyte.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • HPLC System & Conditions:

    • Column: Chiralpak IC or equivalent amylose-based CSP (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the compound has poor chromophore, low wavelength UV is necessary).

    • Injection Volume: 10 µL.

  • System Suitability: Inject a solution of the racemic mixture. The resolution between the two enantiomer peaks must be ≥ 1.5. A sensitivity check is also performed by injecting a standard of the undesired enantiomer at the quantitation limit.

Comparative Guide to Analytical Methods

The choice of method depends on the specific quality attribute being measured. The following table summarizes the performance of each technique for the QC of this compound.

Parameter GC-FID Chiral HPLC-UV FTIR NMR
Primary Use Assay, Purity, Residual SolventsEnantiomeric PurityIdentityIdentity, Structure Elucidation
Specificity High for volatile impuritiesHigh for enantiomersModerate (Functional Groups)Very High (Unique Structure)
Typical LOQ ~5-10 µg/g (ppm)[2]~0.5-1.0 µg/mL[4]N/A (Qualitative)N/A (Qualitative for QC)
Precision (RSD%) < 2%< 5% at LOQN/AN/A
Sample Prep Required: Neutralization & ExtractionSimple dissolutionMinimal (direct analysis)Simple dissolution
Strengths - Excellent for volatile analytes- High precision for assay- Standard for residual solvents- Gold standard for chirality- High sensitivity for enantiomeric impurity- Fast and non-destructive- Confirms salt form- Unambiguous structure proof- Can identify unknown impurities
Limitations - Indirect analysis (requires prep)- Not suitable for non-volatile impurities- Potential for analyte adsorption- Requires specialized, expensive columns- Low UV absorbance requires sensitive detector- Not quantitative- Low specificity for complex mixtures- Low throughput- High capital cost- Not ideal for routine trace analysis

Method Validation: A Trustworthy System

Every analytical method used for QC must be validated to ensure it is fit for purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline[5][6]. This process establishes, through documented evidence, that the method's performance characteristics are suitable for its intended application.

The diagram below illustrates the typical workflow for validating a chromatographic purity method.

Validation_Workflow cluster_0 Method Validation Workflow (ICH Q2) Specificity Specificity (Resolution from impurities) Linearity Linearity (Correlation coefficient >0.99) Specificity->Linearity Range Range (e.g., LOQ to 120% of spec) Linearity->Range Accuracy Accuracy (% Recovery of spiked impurity) Linearity->Accuracy Robustness Robustness (Effect of small method changes) Range->Robustness Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) (S/N ~3:1) Precision->LOD LOQ Limit of Quantitation (LOQ) (S/N ~10:1) LOD->LOQ

Caption: A typical validation workflow for a chromatographic purity method as per ICH Q2(R1).

Integrated QC Workflow

In a regulated environment, these methods are combined into a logical workflow to ensure comprehensive quality control from raw material receipt to batch release.

QC_Workflow Sample Sample Receipt (3-Methylpyrrolidine HCl) Identity Identity Tests - FTIR - NMR (for reference standard) Sample->Identity Purity Purity & Assay - GC-FID Identity->Purity Chiral Chiral Purity - Chiral HPLC Purity->Chiral Release Batch Release (Certificate of Analysis) Chiral->Release

Caption: An integrated workflow for the quality control testing of 3-Methylpyrrolidine HCl.

Conclusion

The quality control of this compound necessitates a multi-faceted analytical approach. Spectroscopic methods like FTIR and NMR are indispensable for unequivocal identity confirmation. For quantitative analysis, Gas Chromatography is a robust choice for assay and purity after a straightforward neutralization step, while Chiral HPLC stands as the definitive technique for controlling the critical enantiomeric purity. Each method must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance, ultimately guaranteeing the quality and safety of the final pharmaceutical product.

References

Introduction: The Strategic Value of the 3-Methylpyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of 3-Methylpyrrolidine Hydrochloride in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its prevalence stems from the inherent advantages of its saturated, sp³-hybridized structure, which provides a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[3] This non-planarity is crucial for optimizing interactions with complex biological targets like enzymes and receptors.[1]

The introduction of a methyl group at the 3-position of the pyrrolidine ring, creating 3-methylpyrrolidine, is a strategic modification that significantly enhances the scaffold's utility. This seemingly simple addition introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds that can exhibit stereospecific interactions with biological targets.[3] Furthermore, the methyl group allows researchers to finely tune a molecule's conformational preferences, which can lead to substantial improvements in biological potency, selectivity, and metabolic stability.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the applications of this compound. We will move beyond a simple catalog of uses to explain the causality behind its selection in various synthetic contexts, compare its performance with relevant alternatives, and provide detailed experimental insights grounded in authoritative sources.

Part 1: A Chiral Building Block for Modulating Biological Activity

The primary application of this compound is as a versatile chiral building block. The specific stereochemistry—(R) or (S)—at the 3-position can dramatically alter the pharmacological profile of the final molecule, often determining whether it acts as an agonist or antagonist, or its selectivity for a particular receptor subtype.

Case Study: Engineering Receptor Selectivity in Estrogen Receptor α (ERα) Antagonists

The development of Selective Estrogen Receptor Degraders (SERDs) is a critical area in the treatment of breast cancer. The stereospecific orientation of substituents on the ligand can profoundly impact its binding mode and subsequent biological effect.

Expert Insight: Research has demonstrated that the stereochemistry of a 3-methylpyrrolidine moiety can be the deciding factor in a compound's mechanism of action. In a series of benzopyran derivatives, replacing an unsubstituted pyrrolidine with (R)-3-methylpyrrolidine resulted in a pure ERα antagonist and selective ER degrader profile.[1] In contrast, the (S)-3-methylpyrrolidine counterpart or the unsubstituted version did not achieve this desired pure antagonist effect.[1] This highlights the causality: the specific spatial orientation of the 3-R-methyl group is critical for inducing a conformational change in the ERα binding pocket that promotes degradation rather than partial agonism.

Comparative Biological Activity

Compound MoietyBiological ProfileRationale for Performance
Unsubstituted PyrrolidineMixed Agonist/AntagonistLacks the specific steric influence needed to force the receptor into a purely antagonistic conformation.
(S)-3-MethylpyrrolidineMixed Agonist/AntagonistThe stereochemistry projects the methyl group into a space that does not favor a pure antagonistic conformation.[1]
(R)-3-Methylpyrrolidine Pure ERα Antagonist (SERD) The precise orientation of the methyl group induces an optimal antagonist conformation of the ERα ligand-binding domain, leading to receptor degradation.[1]

Logical Relationship: Stereochemistry to Biological Outcome

sar cluster_0 Ligand Design cluster_1 Biological Outcome Unsubstituted Unsubstituted Pyrrolidine Mixed Mixed Agonist/ Antagonist Profile Unsubstituted->Mixed S_Methyl (S)-3-Methyl Pyrrolidine S_Methyl->Mixed R_Methyl (R)-3-Methyl Pyrrolidine Pure Pure Antagonist (SERD Profile) R_Methyl->Pure Optimal Binding Conformation

Caption: SAR of methylpyrrolidine stereoisomers on ERα activity.

Case Study: A Flexible Scaffold for Potent Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a pivotal role at the intersection of the intrinsic and extrinsic coagulation cascades, making it a prime target for anticoagulant drugs.[4][5]

Expert Insight: In the design of novel FXa inhibitors, an amino(methyl)pyrrolidine scaffold was successfully used as a bioisostere for a more rigid piperazine core found in earlier inhibitors.[6] A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. The rationale for this choice is that the non-planar, flexible nature of the pyrrolidine ring allows the key P1 and P4 binding groups of the inhibitor to adopt an optimal geometry to fit into the S1 and S4 pockets of the FXa enzyme.[6] This improved fit translates directly to higher potency. The structure-activity relationship (SAR) study led to the discovery of compound 15 , which exhibited an IC₅₀ of 5.5 nM.[6]

Experimental Protocol: Synthesis of a Pyrrolidine-Based FXa Inhibitor Intermediate

This protocol describes a key step in the synthesis of the aminomethylpyrrolidine core, demonstrating a practical application of the building block.

  • Starting Materials: (R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine, N-Boc-piperazine, coupling agent (e.g., HATU), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Reaction Setup: To a solution of (R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine (1.0 eq) in DCM at 0 °C, add DIPEA (3.0 eq) and HATU (1.2 eq).

  • Addition: Stir the mixture for 10 minutes, then add N-Boc-piperazine (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the coupled product.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Binding Model Hypothesis

binding_model cluster_enzyme Factor Xa Enzyme cluster_inhibitor Inhibitor S1 S1 Pocket S4 S4 Pocket P1 P1 Group P1->S1 Anchors in S1 pocket Pyrrolidine 3-Methylpyrrolidine Core P1->Pyrrolidine P4 P4 Group P4->S4 Anchors in S4 pocket P4->Pyrrolidine Flexible Linker catalytic_cycle Catalyst 3-Methylpyrrolidine Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium + Aldehyde, -H₂O Aldehyde Aldehyde Substrate Aldehyde->Iminium TZD Thiazolidine-2,4-dione (TZD) Enamine Enamine Intermediate TZD->Enamine Iminium->Enamine + TZD Product Final Product Enamine->Product Hydrolysis Product->Catalyst Catalyst Regeneration

References

A Senior Application Scientist's Guide to the Purity Assessment of 3-Methylpyrrolidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Synthesis

3-Methylpyrrolidine and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceutical agents, including novel muscarinic agonists and antagonists. The stereochemistry and purity of these chiral amines are paramount, as even minute impurities can lead to significant alterations in biological activity, toxicity, and overall drug efficacy. The hydrochloride salt form, while improving stability and handling, introduces its own set of analytical challenges, such as hygroscopicity and potential for free base-salt equilibrium.

This guide moves beyond a simple listing of techniques. It provides a logical framework for selecting the most appropriate analytical method, or combination of methods, based on the specific purity questions being asked. We will explore the "why" behind each experimental choice, ensuring a robust and reliable assessment of your material's quality.

Orthogonal Approaches: A Multi-Technique Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment strategy relies on orthogonal methods—techniques that measure different chemical or physical properties. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method.

Orthogonal_Purity_Assessment cluster_sample 3-Methylpyrrolidine HCl Sample cluster_techniques Analytical Techniques cluster_results Purity Assessment Sample Test Sample NMR NMR Spectroscopy (Structure, Identity) Sample->NMR HPLC HPLC (Non-volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS EA Elemental Analysis (Elemental Composition) Sample->EA Purity Comprehensive Purity Profile NMR->Purity HPLC->Purity GCMS->Purity EA->Purity

Figure 1: Orthogonal workflow for purity assessment.

Comparative Analysis of Key Purity Assessment Techniques

The choice of analytical technique is dictated by the type of impurity being investigated. We will compare the four most critical methods for assessing the purity of 3-Methylpyrrolidine hydrochloride derivatives.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound, including the connectivity of atoms and the chemical environment of each nucleus. For purity assessment, ¹H NMR is particularly powerful for identifying and quantifying impurities that have unique proton signals.

Strengths:

  • Structural Confirmation: Unambiguously confirms the identity of the main component.

  • Quantitative Analysis (qNMR): Can provide a highly accurate purity value without the need for a specific reference standard for the impurity, by using a certified internal standard.

  • Detection of Structural Isomers: Can distinguish between different isomers, which may be difficult to separate chromatographically.

Limitations:

  • Sensitivity: May not detect impurities present at very low levels (<0.1%).

  • Signal Overlap: Signals from impurities may be masked by the strong signals from the main component, especially in complex molecules.

  • Inorganic Impurities: Does not detect inorganic salts or residual solvents unless they contain NMR-active nuclei and are present in sufficient concentration.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and a similar mass of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field spectrometer (≥400 MHz). Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated to ensure full relaxation and accurate quantification.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Quantification: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For amine hydrochlorides, Reverse-Phase HPLC (RP-HPLC) is the most common mode.

Strengths:

  • High Sensitivity: Can detect impurities at very low levels (ppm range).

  • Versatility: A wide range of column chemistries and mobile phases can be used to separate a variety of impurities, including starting materials, by-products, and degradation products.

  • Quantitative Accuracy: With appropriate reference standards, HPLC provides highly accurate and precise quantification of impurities.

Limitations:

  • Reference Standards: Requires reference standards for the identification and quantification of each impurity.

  • Non-Volatile Compounds Only: Not suitable for highly volatile impurities.

  • Method Development: Can require significant time and effort to develop a robust and specific method.

Comparative Data: HPLC vs. GC-MS for Common Impurities

Impurity TypeHPLCGC-MSRationale for Preference
Starting Materials (e.g., N-protected pyrrolidine) Excellent GoodHPLC is often preferred for less volatile, polar starting materials.
By-products (e.g., over-alkylation products) Excellent GoodCan resolve closely related structures that may co-elute in GC.
Residual Solvents (e.g., Toluene, THF) PoorExcellent GC-MS is the standard method for volatile organic compound analysis.
Degradation Products (e.g., oxidation products) Excellent ModerateDegradation products are often less volatile and more polar, making them ideal for HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile components of a mixture based on their boiling points and interactions with a stationary phase. The separated components are then detected and identified by a mass spectrometer. For amine hydrochlorides, the sample is often derivatized or the free base is analyzed to increase volatility.

Strengths:

  • Excellent for Volatile Impurities: The gold standard for identifying and quantifying residual solvents and other volatile organic impurities.

  • High Sensitivity and Specificity: The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Limitations:

  • Thermal Lability: Not suitable for non-volatile or thermally labile compounds, which may degrade in the hot injector port.

  • Derivatization: May require a derivatization step to increase the volatility of the analyte, adding complexity to the analysis.

GCMS_Workflow Sample Sample Injection Injector Heated Injector (Vaporization) Sample->Injector Column GC Column (Separation by Boiling Point) Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Data Data Analysis (Impurity Identification) MS->Data

Figure 2: Workflow for GC-MS analysis of volatile impurities.

Elemental Analysis (CHN Analysis)

Principle: This technique determines the percentage by mass of carbon, hydrogen, and nitrogen in a sample. The experimental percentages are then compared to the theoretical values calculated from the molecular formula.

Strengths:

  • Fundamental Purity Check: Provides a direct measure of the elemental composition of the bulk sample. A significant deviation from the theoretical values indicates the presence of impurities.

  • Detection of Inorganic Impurities: Can indicate the presence of inorganic salts or other non-CH-containing impurities that are not detected by other methods.

Limitations:

  • Non-Specific: Does not identify the nature of the impurities.

  • Insensitive to Isomeric Impurities: Cannot distinguish between isomers or compounds with the same elemental composition.

  • Requires High Purity: The sample must be very pure (>98%) for the results to be meaningful.

Illustrative Data: Purity Assessment of a Hypothetical Batch

Analytical TechniqueResultInterpretation
¹H NMR 99.5% purity vs. internal standard. No organic impurities detected >0.1%.High purity with respect to organic molecules containing protons.
RP-HPLC (UV 210 nm) Main peak area: 99.7%. One impurity at 0.25%, another at 0.05%.Confirms high purity and quantifies non-volatile impurities.
GC-MS (Headspace) Toluene: 500 ppm. Tetrahydrofuran: 200 ppm.Identifies and quantifies residual volatile solvents from synthesis.
Elemental Analysis C: 59.60% (Theo. 59.85%), H: 10.10% (Theo. 10.05%), N: 13.80% (Theo. 13.96%)Good agreement with theoretical values, suggesting no significant inorganic impurities.
Overall Purity ~99.5% (after accounting for residual solvents and HPLC impurities)A comprehensive and reliable purity value is established.

Conclusion and Recommendations

For a comprehensive and trustworthy assessment of this compound derivatives, a multi-faceted approach is non-negotiable.

  • For Identity and Assay: ¹H NMR spectroscopy should be your primary tool for structural confirmation and as a quantitative assay against a certified internal standard.

  • For Organic Impurities: High-sensitivity RP-HPLC is essential for detecting and quantifying related substances, starting materials, and non-volatile by-products.

  • For Volatile Impurities: Headspace GC-MS is the required method for analyzing residual solvents, which are common in pharmaceutical synthesis.

  • For Overall Stoichiometry: Elemental analysis serves as a final, crucial check on the elemental composition, ensuring the absence of significant non-organic or unexpected impurities.

By integrating these orthogonal techniques, researchers and drug development professionals can build a self-validating system that ensures the quality, safety, and efficacy of their final products. This rigorous approach is not just good science; it is a prerequisite for successful drug development.

Safety Operating Guide

Personal protective equipment for handling 3-Methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. Handling any chemical reagent requires a clear, proactive approach to safety, moving beyond mere compliance to a culture of intrinsic laboratory safety. This guide provides a detailed operational plan for handling 3-Methylpyrrolidine hydrochloride, focusing on the "why" behind each procedural step to empower you, the researcher, to work safely and effectively.

Hazard Assessment: Understanding the Reagent

This compound (CAS No. 138350-36-4) is a solid organic compound. A thorough risk assessment is the first step in any experimental plan. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several significant hazards.

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]

  • Severe Eye Damage: It is known to cause serious, potentially irreversible, eye damage.[1][2][3][4] This is a critical consideration, demanding stringent eye protection.

  • Skin and Respiratory Irritation: Some data suggests it may also cause skin and respiratory irritation.[2]

Given these hazards, all handling procedures must be designed to eliminate routes of exposure—ingestion, inhalation, and contact with eyes and skin.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, we must prioritize engineering controls that remove or minimize the hazard at its source.

  • Chemical Fume Hood: All operations involving the weighing and handling of this compound powder must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains the solid particles and any potential vapors, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[5][6] Regular testing of this equipment (weekly is recommended) must be part of the lab's standard operating procedures.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is critical and must be based on a thorough hazard assessment.

Protection Type Specific PPE Rationale and Causality
Eye & Face Protection Chemical safety goggles with side shields AND a full-face shield.Primary Hazard: Causes serious eye damage (H318).[2][3] Goggles provide a seal against dust and splashes. A face shield is required over the goggles during weighing and transfer operations to protect the entire face from accidental splashes or dispersal of the solid.[5][7][8]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Primary Hazard: Potential skin irritation and absorption. Nitrile provides good resistance against a range of chemicals.[7][8] Gloves should be inspected for tears or holes before each use. They must be removed and discarded immediately if contaminated.[9]
Body Protection Flame-retardant and chemical-resistant lab coat.Primary Hazard: Skin contact and contamination of personal clothing. The lab coat should have long sleeves and a snap or button front. It should be fully fastened during all handling procedures.[10][11]
Respiratory Protection NIOSH-approved N95 respirator (or higher).Primary Hazard: Potential respiratory irritation from inhaling fine particles.[2] A respirator is essential during any operation that could generate dust, such as weighing or transferring the solid. All users must be fit-tested and trained in the proper use of their respirator, in accordance with OSHA's Respiratory Protection Standard.[12]

Step-by-Step Handling Protocol: Weighing and Dispensing

This protocol provides a self-validating system for the safe handling of this compound powder.

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly (check airflow monitor).

    • Gather all necessary equipment (spatulas, weigh paper/boat, secondary container).

    • Don the required PPE as specified in the table above: lab coat, nitrile gloves, safety goggles, and face shield.

    • Perform a fit-check on your N95 respirator.

  • Weighing:

    • Place an analytical balance inside the fume hood.

    • Tare the weigh boat on the balance.

    • Carefully open the reagent bottle. Avoid creating dust.

    • Using a clean spatula, slowly transfer the desired amount of this compound to the weigh boat. Keep the stock bottle opening as far from your breathing zone as possible.

    • Securely cap the stock bottle immediately after dispensing.

  • Transfer:

    • Carefully transfer the weighed powder to your reaction vessel or solvent container, which should also be within the fume hood.

    • If dissolving, add the solvent to the solid slowly to avoid splashing.

  • Decontamination and Cleanup:

    • Carefully wipe down the spatula, balance, and any affected surfaces inside the fume hood with a damp paper towel to collect any residual powder.

    • Place the used weigh boat and contaminated paper towels into a designated solid hazardous waste container.

    • Remove PPE in the correct order: gloves first, followed by the face shield, then the lab coat, and finally the goggles and respirator upon exiting the work area.

    • Wash hands and forearms thoroughly with soap and water.[9]

Workflow for Safe Handling

The following diagram outlines the critical decision points and safety checks for the entire lifecycle of handling this compound in the laboratory.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Receive Chemical B Verify Label & SDS (Check for H302, H318) A->B Inspect C Store in Designated Area (Cool, Dry, Ventilated) B->C Store D Don Full PPE (Goggles, Face Shield, Gloves, Coat, N95) C->D Initiate Experiment E Perform Weighing/Transfer D->E Proceed F Securely Cap & Return Stock E->F Complete Spill Spill or Exposure Event E->Spill Accident G Decontaminate Workspace F->G Proceed to Cleanup H Dispose of Contaminated Waste (Gloves, Weigh Paper) G->H Segregate I Doff PPE Correctly H->I Clean J Wash Hands Thoroughly I->J Final Step Emergency Activate Emergency Protocol (Eyewash/Shower, Notify Supervisor) Spill->Emergency

Caption: Safe handling workflow for this compound.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be placed in a clearly labeled, sealed hazardous waste container.

  • Aqueous Waste: Any solutions containing this chemical must be collected in a designated hazardous waste container for liquids. Do not dispose of them down the sink.

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

By integrating these engineering controls, personal protective equipment protocols, and procedural steps into your daily workflow, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.